Mimosine
Description
Mimosine is an antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca.
L-mimosine has been reported in Arabidopsis thaliana, Euglena gracilis, and Caenorhabditis elegans with data available.
3-Hydroxy-4-oxo-1(4H)-pyridinealanine. An antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNJWVWKTVETCG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C(C1=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017244 | |
| Record name | (S)-alpha-Amino-3-hydroxy-4-oxo-1(4H)-pyridylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mimosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; INSOL IN ALC, ETHER, ACETONE, BENZENE, DIOXANE, ACETIC ACID, ORDINARY ORGANIC SOLVENTS; SOL IN DILUTED ACETONE, DILUTED ALKALI, 1.31e+01 g/L | |
| Record name | (L)-MIMOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mimosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM WATER, TABLETS FROM WATER | |
CAS No. |
500-44-7 | |
| Record name | Mimosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (L)-Mimosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mimosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-alpha-Amino-3-hydroxy-4-oxo-1(4H)-pyridylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-amino-3-hydroxy-4-oxo-1(4H)-pyridylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIMOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z46B1LUI5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (L)-MIMOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mimosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C, 228 °C | |
| Record name | Mimosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-MIMOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mimosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mimosine's Mechanism of Action in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, is a well-established agent for inducing reversible cell cycle arrest, primarily at the late G1 phase.[1][2] Its utility in synchronizing cell populations for research has been extensively documented.[2][3] This technical guide provides an in-depth exploration of the multifaceted molecular mechanisms through which this compound exerts its cytostatic effects. The core mechanism is centered on its function as an iron chelator, which instigates a cascade of downstream events including the inhibition of ribonucleotide reductase, activation of DNA damage response pathways, and upregulation of key cell cycle inhibitors. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for the scientific community.
Core Mechanisms of this compound-Induced Cell Cycle Arrest
This compound's action is not attributed to a single target but rather to a convergence of several interconnected pathways that collectively halt the cell cycle at the G1/S boundary.
Iron Chelation: The Primary Trigger
The foundational mechanism of this compound's activity is its ability to chelate iron.[4][5] Iron is an essential cofactor for numerous enzymes critical for cell cycle progression. By sequestering intracellular iron, this compound effectively starves cells of this vital element, leading to the inhibition of iron-dependent enzymatic processes.[4][5] The effects of this compound on the cell cycle can be reversed by the addition of excess iron, confirming the centrality of this mechanism.[4][5][6]
Inhibition of Ribonucleotide Reductase (RNR)
One of the most critical iron-dependent enzymes for DNA synthesis is ribonucleotide reductase (RNR). RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication.[4][7] this compound inhibits RNR by chelating the iron required in its R2 subunit.[4] This inhibition leads to a depletion of intracellular dNTP pools, particularly dATP and dGTP, thereby creating a state of replicative stress and preventing the initiation and elongation of DNA synthesis.[4][8] This mechanism is similar to that of other RNR inhibitors like hydroxyurea.[8][9]
Upregulation of the CDK Inhibitor p27Kip1
A major consequence of this compound treatment is the significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[1][10] The p27Kip1 protein binds to and inhibits the activity of Cyclin E-CDK2 complexes, which are essential for the G1/S transition.[1][11] this compound treatment blocks the serum-dependent activation of CDK2 without affecting the overall protein levels of Cyclin D, Cyclin E, CDK2, or CDK4.[1] The increase in p27Kip1 levels is achieved through both transcriptional and post-transcriptional mechanisms.[1][12] this compound has been shown to directly activate the p27Kip1 promoter, leading to increased mRNA synthesis.[12]
HIF-1α-Mediated Inhibition of Replication Initiation
As an iron chelator, this compound inhibits the activity of iron-dependent HIF-1α prolyl hydroxylases, enzymes that target the Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation. This inhibition leads to the stabilization and accumulation of HIF-1α protein.[9][13] The accumulated HIF-1α contributes to the G1 arrest by mediating the increase in p27Kip1 levels.[9][14] This elevated p27Kip1 then prevents the binding of Ctf4/And-1, a protein essential for the initiation of DNA replication, to chromatin.[9][14][15] This action effectively blocks the assembly of the replication machinery at origins of replication.[9][14]
Activation of the ATM/ATR DNA Damage Response Pathway
This compound treatment can activate the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) checkpoint kinases, key regulators of the DNA damage response.[8][16][17] Interestingly, this activation can occur without direct evidence of DNA damage or stalled replication forks.[8][16] The proposed mechanism involves the this compound-induced generation of Reactive Oxygen Species (ROS), which in turn activates ATM.[8] Activated ATM then blocks S phase entry, preventing potential DNA damage that could arise from replication fork stalling under conditions of dNTP depletion.[8]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from studies investigating this compound's impact on cell proliferation and cycle distribution.
Table 1: Inhibitory Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Concentration | Citation(s) |
|---|---|---|---|---|
| MDA-MB-453 (Breast Cancer) | DNA Synthesis | >90% inhibition | 400 µM | [5] |
| HeLa (Cervical Cancer) | Cell Cycle Arrest | G1 Arrest | 400 µM | [9][13][15] |
| 3T3 (Mouse Fibroblast) | Cell Cycle Arrest | G1 Arrest | 800 µM | [1] |
| IMR-32 (Neuroblastoma) | Cytotoxicity | GI50 | 55.2 µg/ml | [18] |
| U373-MG (Glioblastoma) | Cytotoxicity | GI50 | 37.3 µg/ml |[18] |
Table 2: Representative Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation(s) |
|---|---|---|---|---|---|
| HeLa | Asynchronous (Control) | ~50% | ~30% | ~20% | [19] |
| HeLa | 400 µM this compound (24h) | 65-75% | <10% | ~20% | [19] |
| CHO-A8 | 600 µM this compound (24h) | >85% | <11% (BrdU+) | - |[20] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced cell cycle arrest.
Detailed Experimental Protocols
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 400 µM) for a specified duration (e.g., 24 hours).[9][13] Include an untreated control group.
-
Cell Harvesting: Aspirate the culture medium. Wash cells once with phosphate-buffered saline (PBS). Detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 500 x g for 5 minutes at 4°C.[21] Discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[21] Incubate at 4°C for at least 2 hours (can be stored for up to a week).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes.[21] Discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye and RNase A. A typical solution is 300 µL of PBS containing 50 µg/mL Propidium Iodide (PI), 0.1% Triton X-100, and 100 µg/mL RNase A.[21]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[21]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and detect emission using a filter appropriate for red fluorescence (e.g., 585/42 BP).[21] Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1 (2N DNA), S (>2N to <4N DNA), and G2/M (4N DNA) phases.
Protocol for Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of proteins like p27Kip1, HIF-1α, and cyclins.
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Quantify the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (SDS-PAGE). The gel percentage should be chosen based on the molecular weight of the target protein. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p27Kip1, anti-HIF-1α) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control protein like β-actin or GAPDH to ensure equal protein loading across lanes.
Conclusion
The mechanism of this compound-induced cell cycle arrest is a robust example of how a single chemical agent can perturb multiple, interconnected cellular pathways to achieve a specific outcome. By acting as an iron chelator, this compound initiates a cascade that includes the inhibition of dNTP synthesis, the stabilization of HIF-1α, and the activation of stress response pathways, all of which converge on the upregulation of the CDK inhibitor p27Kip1. This leads to the effective inhibition of Cyclin E-CDK2 activity and a halt in cell cycle progression at the G1/S boundary. This detailed understanding not only solidifies this compound's role as a critical tool for cell synchronization in research but also highlights the therapeutic potential of targeting these pathways in oncology and other fields focused on cell proliferation.
References
- 1. This compound arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Validation of this compound-induced cell cycle arrest and synchronized release into S phase. - Public Library of Science - Figshare [plos.figshare.com]
- 4. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Activation of the prereplication complex is blocked by this compound through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the p27Kip1 tumor suppressor by miR-221 and miR-222 promotes cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Centrosome Duplication Proceeds During this compound-Induced G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Unveiling Mimosine in Leucaena leucocephala: A Technical Guide to its Discovery, Origin, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mimosine, a non-protein amino acid found in the leguminous tree Leucaena leucocephala, has garnered significant scientific interest due to its potent biological activities, including its ability to induce cell cycle arrest. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing its historical isolation and biosynthetic pathway. Furthermore, it presents a comprehensive collection of quantitative data on this compound distribution within the plant and outlines detailed experimental protocols for its extraction, purification, and quantification. Finally, key signaling pathways associated with this compound's biosynthesis and its mechanism of action in cell cycle inhibition are visualized, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of this compound was a gradual process involving several researchers over a number of years. Initially, a substance with similar properties was isolated from Mimosa pudica by Renz, who named it "this compound".[1] Subsequently, Mascré isolated a crystalline solid from the seeds of Leucaena glauca (now known as Leucaena leucocephala) and named it "leucenol".[2] Later, Bickel and Wibaut also isolated a compound from Leucaena leucocephala, which they named "leucaenine".[2] It was eventually confirmed that all three substances—this compound, leucenol, and leucaenine—were identical.[2] The definitive chemical structure of this compound, β-N-(3-hydroxy-4-pyridone)-α-amino propionic acid, was elucidated by Bickel.[1][2] This structural determination revealed its similarity to di-hydroxy-phenylalanine, with a 3-hydroxy-4-pyridone ring replacing the 3,4-dihydroxy-phenyl ring.[1]
Origin and Biosynthesis of this compound
This compound is a secondary metabolite synthesized in Leucaena leucocephala through a specialized amino acid metabolic pathway. The biosynthesis of this compound originates from two primary precursors: O-acetylserine (OAS) and 3-hydroxy-4-pyridone (3H4P).[3] The key enzymatic step in this pathway is catalyzed by a cytosolic O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase.[4] This enzyme exhibits a dual function, capable of producing both cysteine and this compound.[4]
The reaction involves the condensation of OAS with 3H4P to form this compound.[5] The expression of the gene encoding for this this compound synthase is a critical factor in determining the concentration of this compound in the plant.[6][7]
The accumulation of this compound in Leucaena leucocephala is also influenced by various environmental and internal signaling molecules. Stress-related plant hormones such as jasmonic acid and ethylene have been shown to increase this compound production.[5][6] Abiotic stressors like UV radiation and soil salinity can also lead to higher concentrations of this compound, suggesting its role as a stress-response molecule.[6][8]
Quantitative Data on this compound Content
The concentration of this compound varies significantly across different parts of the Leucaena leucocephala plant and is influenced by the developmental stage and environmental conditions. Younger, actively growing tissues generally exhibit higher this compound content.[9]
| Plant Part | Variety/Condition | This compound Content (% Dry Weight) | Reference(s) |
| Leaves | Young | 2.85 - 3.33 | [10] |
| Old | 1.33 - 1.5 | [10] | |
| Normal Green (Fresh) | 6.4 | [1] | |
| Yellowish (Fresh) | 1.4 | [1] | |
| Fallen Green | >0.3 | [1] | |
| Fallen Red | 0.3 | [1] | |
| Dried Normal Green | 0.1 | [1] | |
| Seeds | Strain K-8 | 6.82 | [10] |
| Strain K-67 | 9.98 | [10] | |
| Stems | Strain K-8 | 0.73 | [10] |
| Strain K-67 | 0.33 | [10] | |
| Top sections | 0.47 | [5] | |
| Middle sections | ~0.13 | [5] | |
| Lower sections | ~0.14 | [5] | |
| Roots | Main Root (K-8) | 1.13 | [10] |
| Main Root (K-67) | 1.02 | [10] | |
| Lateral Roots (K-8) | 1.46 | [10] | |
| Lateral Roots (K-67) | 1.17 | [10] |
Table 1: this compound Content in Different Parts of Leucaena leucocephala
| Environmental Factor | Condition | This compound Content (% Dry Weight) | Reference(s) |
| Salinity | 300 mM NaCl (after 6 days) | ~3.25 | [8] |
| Light | Complete darkness (5 days) | Increased compared to control | [1][8] |
| Purple light | 1.97 | [1] | |
| White light | 2.71 | [1] |
Table 2: Effect of Environmental Factors on this compound Content in Leucaena leucocephala Leaves
Experimental Protocols
Extraction of this compound from Leucaena leucocephala Leaves
This protocol describes a lab-scale extraction of this compound from fresh leaves.
Materials:
-
Fresh Leucaena leucocephala leaves
-
Distilled water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Pulverizer/grinder
-
20-mesh screen
-
Beakers (1000 mL)
-
Buchner funnel and filter paper
-
Vacuum filtration setup
-
pH meter
-
Rotary evaporator or distillation setup
Procedure:
-
Preparation of Plant Material:
-
Collect 1 kg of healthy, fresh Leucaena leucocephala leaves.
-
Wash the leaves thoroughly with distilled water to remove any dust and debris.
-
Allow the leaves to air-dry at room temperature for two days.[1]
-
Crush the dried leaves by hand and separate the bark using a 20-mesh screen.
-
Grind the leaf material into a fine powder using a pulverizer.[1]
-
-
Aqueous Extraction:
-
Take 150 g of the powdered leaves and place them in a 1000 mL beaker.
-
Add 750 mL of distilled water to the beaker.
-
Stir the mixture and allow it to stand for a specified period (e.g., 24 hours) to facilitate the extraction of water-soluble components, including this compound.[1]
-
After the extraction period, filter the mixture through a Buchner funnel under vacuum to separate the filtrate from the solid plant material.[1]
-
-
Ethanol Extraction and Precipitation:
-
To the collected filtrate, add 350 g of ethanol and allow the mixture to stand for 24 hours. This step helps in precipitating some impurities while keeping this compound in the solution.[1]
-
After 24 hours, a solid precipitate will settle at the bottom.
-
-
pH Adjustment and Filtration:
-
Concentration:
-
Concentrate the final filtrate at a temperature of 20-30°C under vacuum using a rotary evaporator or a lab-scale distillation setup.[1]
-
Continue the concentration until the volume of the extract is reduced to approximately 20 grams.[1]
-
The resulting product will be a dark, viscous material containing concentrated this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantification of this compound using HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[7]
-
Mobile Phase: An isocratic mobile phase of 0.02 M ortho-phosphoric acid in water.[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection: UV detection at 280 nm.[4]
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard of a known concentration in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
-
Sample Preparation:
-
Take a known weight of the concentrated this compound extract (from the extraction protocol) or dried plant material.
-
Dissolve or extract the sample in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and identify the this compound peak based on the retention time of the this compound standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Colorimetric Determination of this compound
This protocol describes a simple colorimetric method for the quantification of this compound.
Principle: This method is based on the reaction of this compound with a reagent to form a colored complex, the absorbance of which is measured spectrophotometrically. Ferric chloride is a common reagent used for this purpose.[5]
Materials:
-
This compound extract
-
Pure this compound standard
-
Ferric chloride (FeCl₃) solution (e.g., 0.5% w/v in 0.1 N HCl)
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standard solutions of known concentrations.
-
To a fixed volume of each standard solution, add a fixed volume of the ferric chloride reagent.
-
Allow the reaction to proceed for a specific time to develop the color.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 535 nm for the ferric chloride method).[10]
-
Plot a standard curve of absorbance versus this compound concentration.
-
-
Sample Analysis:
-
Take a known volume of the this compound extract.
-
Add the same volume of ferric chloride reagent as used for the standards.
-
After the same reaction time, measure the absorbance of the sample at the same wavelength.
-
Determine the concentration of this compound in the extract by comparing its absorbance to the standard curve.
-
This compound Signaling Pathway in Cell Cycle Arrest
This compound is widely recognized for its ability to arrest the cell cycle in the late G1 phase, preventing the initiation of DNA replication.[4] The molecular mechanism underlying this effect involves a specific signaling pathway that ultimately targets the machinery required for DNA synthesis.
This compound, an iron chelator, stabilizes the Hypoxia-Inducible Factor 1-alpha (Hif-1α).[1][7] The activated Hif-1α then leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27.[1][7] p27 subsequently inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. A key downstream effect of this pathway is the prevention of the binding of Ctf4 (a component of the replication machinery) to chromatin.[1][7] This inhibition of Ctf4 binding is a critical step that blocks the initiation of DNA replication, thereby causing the cells to arrest in the G1 phase.[1][7]
Conclusion
This technical guide has provided a comprehensive overview of the discovery, origin, and analysis of this compound from Leucaena leucocephala. The historical timeline of its isolation and structural elucidation, coupled with a detailed understanding of its biosynthetic pathway, offers a solid foundation for further research. The compiled quantitative data and detailed experimental protocols for extraction and analysis serve as practical resources for laboratory work. Furthermore, the visualization of the signaling pathway involved in this compound-induced cell cycle arrest provides valuable insights for drug development professionals exploring its therapeutic potential. Continued investigation into the regulation of this compound biosynthesis and its diverse biological activities will undoubtedly unlock new applications for this fascinating natural product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a Toxin Present in Leguminous Trees (Leucaena spp.), Induces a this compound-Degrading Enzyme Activity in Some Rhizobium Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound accumulation in Leucaena leucocephala in response to stress signaling molecules and acute UV exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound concentration in Leucaena leucocephala under various environmental conditions [scielo.org.co]
- 9. This compound, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mimosine's Role as an Iron and Zinc Chelator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mimosine, a non-protein amino acid derived from legumes of the Leucaena and Mimosa genera, has garnered significant scientific interest due to its potent metal-chelating properties, particularly for iron (Fe) and zinc (Zn). This technical guide provides an in-depth analysis of the biochemical mechanisms underlying this compound's function as a chelator and explores the downstream consequences for cellular signaling and metabolism. We present a compilation of quantitative data on its binding affinities, detailed experimental protocols for studying its chelating activity and biological effects, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers investigating this compound's therapeutic potential and its applications in drug development.
Introduction
This compound [β-N(3-hydroxy-4-pyridone)-α-aminopropionic acid] is a structural analog of tyrosine. Its biological activities are largely attributed to its 3-hydroxy-4-pyridone ring, which confers the ability to form stable complexes with various metal ions. The chelation of essential metals like iron and zinc disrupts the function of numerous metalloenzymes, leading to a range of cellular effects, including cell cycle arrest, inhibition of DNA replication, and modulation of specific signaling pathways.[1][2] Understanding the precise nature of this compound's interaction with these metal ions is crucial for harnessing its therapeutic potential, for example, as an anti-proliferative agent or for its ability to mimic hypoxic conditions.
Quantitative Data on this compound-Metal Chelation
The stability of the complexes formed between this compound and divalent metal cations is a key determinant of its biological activity. Potentiometric titration has been a primary method for determining these stability constants. Under physiological conditions, this compound demonstrates a strong binding affinity for both zinc and copper, surpassing that of simpler amino acids.[3]
Below is a summary of the stability constants (log β) for complexes of this compound and related compounds with various metal ions. These values represent the overall stability of the formed complexes.
| Compound | Metal Ion | log β (ML) | log β (ML₂) | log β (M₂L₂) | Experimental Conditions | Reference |
| L-Mimosine | Cu²⁺ | 11.85 | 21.08 | 26.04 | 0.15M KNO₃, 37°C | [3] |
| Zn²⁺ | 8.87 | 16.59 | 19.34 | 0.15M KNO₃, 37°C | [3] | |
| Cd²⁺ | 7.37 | 13.57 | 15.68 | 0.15M KNO₃, 37°C | [3] | |
| Pb²⁺ | 9.36 | 16.14 | 20.37 | 0.15M KNO₃, 37°C | [3] | |
| Mimosinic Acid | Cu²⁺ | 11.23 | 19.86 | - | 0.15M KNO₃, 37°C | [3] |
| Zn²⁺ | 8.29 | 15.17 | - | 0.15M KNO₃, 37°C | [3] |
Note: ML represents a 1:1 metal-ligand complex, ML₂ a 1:2 complex, and M₂L₂ a dimeric complex. Mimosinic acid lacks the amino group of this compound.
Key Signaling Pathways Modulated by this compound Chelation
This compound's ability to sequester iron and zinc directly impacts critical cellular signaling pathways that are dependent on these metals as cofactors or structural components.
Iron Chelation and Stabilization of HIF-1α
One of the most well-documented effects of this compound is its ability to mimic a hypoxic state by stabilizing the Hypoxia-Inducible Factor-1α (HIF-1α).[4][5][6] This occurs because this compound chelates Fe(II), an essential cofactor for prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By chelating iron, this compound inhibits PHD activity, preventing HIF-1α degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][7]
Zinc Chelation and Transcriptional Regulation
This compound's chelation of zinc can disrupt the function of zinc-finger transcription factors and other zinc-dependent DNA-binding proteins. A notable example is the regulation of cytoplasmic serine hydroxymethyltransferase (SHMT1), an enzyme crucial for one-carbon metabolism and nucleotide synthesis. The SHMT1 gene promoter contains a zinc-sensing metal regulatory element (MRE).[8] Transcription factors, such as Metal-Responsive Element-Binding Transcription Factor-1 (MTF-1), require zinc to adopt the proper conformation for binding to MREs. By reducing intracellular zinc availability, this compound prevents these transcription factors from binding to the SHMT1 promoter, thereby repressing its transcription. This provides a mechanism by which this compound can inhibit DNA synthesis that is distinct from its effect on the iron-dependent ribonucleotide reductase.[8]
Experimental Protocols
Determination of Metal-Binding Stoichiometry and Affinity by UV-Vis Spectrophotometry
This protocol provides a general framework for assessing the chelation of Fe(III) or Zn(II) by this compound through spectrophotometric titration. The formation of a this compound-metal complex results in a shift in the maximum absorbance wavelength (λ_max), which can be monitored to determine binding characteristics.
Materials:
-
This compound stock solution (e.g., 10 mM in an appropriate buffer)
-
Metal salt stock solution (e.g., 10 mM FeCl₃ or ZnSO₄ in water)
-
Buffer solution (e.g., HEPES or Tris-HCl at physiological pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Spectrum of this compound: Record the UV-Vis spectrum of a diluted this compound solution (e.g., 100 µM) in the chosen buffer from 200-600 nm to determine its λ_max.
-
Titration: Prepare a series of solutions in cuvettes, each containing a fixed concentration of this compound (e.g., 50 µM).
-
Add increasing molar equivalents of the metal salt solution (e.g., from 0 to 5 equivalents) to each cuvette. Ensure the final volume is constant.
-
Incubation: Allow the solutions to equilibrate for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).
-
Spectral Measurement: Record the UV-Vis spectrum for each solution. Note the shift in λ_max and the change in absorbance as a function of metal concentration.
-
Data Analysis:
-
Stoichiometry: Plot the absorbance at the new λ_max of the complex against the molar ratio of [Metal]/[this compound]. A breakpoint in the resulting curve indicates the stoichiometry of the complex (e.g., a breakpoint at 1.0 suggests a 1:1 complex). This is known as the mole-ratio method.
-
Binding Affinity: For a more rigorous determination of the dissociation constant (Kd), perform a saturation binding experiment and fit the data (change in absorbance vs. metal concentration) to a suitable binding isotherm model (e.g., one-site binding).
-
Assay for this compound's Effect on Ribonucleotide Reductase (RNR) Activity
This protocol outlines a method to assess the inhibitory effect of this compound on RNR, an iron-dependent enzyme essential for DNA synthesis. The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.[2][9]
Materials:
-
Cell extract or purified RNR enzyme
-
This compound solution
-
Reaction buffer (e.g., HEPES buffer containing ATP, MgCl₂, and a reducing agent like DTT)
-
Substrate: [³H]CDP (Cytidine 5'-diphosphate, [5-³H])
-
Quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., KOH)
-
Crotalus atrox venom (for dephosphorylation)
-
HPLC system with a radioactivity detector or liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare cell lysates or use purified RNR. Determine the total protein concentration.
-
Inhibition Reaction: Set up reaction tubes containing the reaction buffer and the enzyme preparation. Add varying concentrations of this compound to different tubes. Include a control with no this compound. To demonstrate iron-dependency, include a rescue tube with this compound and excess ferrous sulfate.
-
Pre-incubation: Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at 37°C to allow for chelation.
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]CDP.
-
Time Course: Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20 minutes), remove an aliquot of the reaction mixture and stop the reaction by adding it to the quenching solution.
-
Sample Processing: Neutralize the quenched samples. Add Crotalus atrox venom to dephosphorylate the nucleotides to nucleosides ([³H]cytidine and [³H]deoxycytidine), which are more easily separated by HPLC.
-
Quantification: Separate the products ([³H]deoxycytidine) from the substrate ([³H]cytidine) using reverse-phase HPLC. Quantify the amount of radioactivity in the product peak using a flow-through radioactivity detector or by collecting fractions and using liquid scintillation counting.
-
Data Analysis: Calculate the rate of dCDP formation (nmol/min/mg protein). Plot the RNR activity as a percentage of the control against the this compound concentration to determine the IC₅₀ value.
Conclusion
This compound's efficacy as a chelator of iron and zinc is the fundamental basis for its diverse biological activities. By sequestering these metal ions, this compound effectively inhibits key metalloenzymes and disrupts metal-dependent signaling and transcriptional processes. This guide provides the quantitative, mechanistic, and methodological foundation for researchers to further explore the intricate role of this compound in cellular biology. The detailed protocols and pathway diagrams serve as practical tools for designing experiments and interpreting results. Continued investigation into the specific interactions of this compound with cellular metal pools and its downstream consequences will be vital for translating its potent biochemical properties into novel therapeutic strategies for cancer and other diseases.
References
- 1. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with this compound boosts the bactericidal capacity of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-mimosine and hypoxia can increase angiogenin production in dental pulp-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates serine hydroxymethyltransferase transcription by chelating zinc. Implications for inhibition of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of Mimosine on DNA Replication and Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, is a potent and reversible inhibitor of DNA replication and synthesis. Its ability to arrest the cell cycle at the late G1 phase has made it a valuable tool in cell biology research for synchronization of cell cultures. More recently, its mechanism of action has garnered interest in the field of drug development for its potential as an anti-proliferative agent. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its effects, detailed experimental protocols to study these effects, a compilation of quantitative data, and visual representations of the key signaling pathways involved.
Core Mechanisms of this compound Action
This compound's inhibitory effects on DNA replication and synthesis are multifaceted, primarily revolving around its ability to chelate iron and zinc, which are essential cofactors for enzymes critical to DNA metabolism. This leads to a cascade of events that ultimately halt cell cycle progression at the G1/S boundary.
Inhibition of Ribonucleotide Reductase and Depletion of dNTP Pools
The primary and most well-established mechanism of this compound's action is the inhibition of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The R2 subunit of RNR contains a tyrosyl radical that is stabilized by a di-iron center. This compound, as a potent iron chelator, disrupts this iron center, thereby inactivating the enzyme.[1][2] This inhibition leads to a significant reduction in the intracellular pools of deoxyribonucleoside triphosphates (dNTPs), particularly dATP and dGTP, which are essential for DNA polymerase activity and, consequently, DNA synthesis.[2] The depletion of dNTPs effectively stalls the elongation of nascent DNA chains at replication forks.[3]
Cell Cycle Arrest at the G1/S Transition
This compound consistently induces a reversible cell cycle arrest in the late G1 phase, preventing cells from entering the S phase.[4] This arrest is a downstream consequence of the initial inhibition of DNA synthesis precursors and is mediated by the activation of cell cycle checkpoint pathways.
A key player in this process is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. This compound treatment leads to an increase in both the mRNA and protein levels of p27Kip1. This upregulation is, at least in part, mediated by the stabilization of the Hypoxia-Inducible Factor-1 alpha (HIF-1α), another consequence of this compound's iron-chelating activity. Increased levels of p27Kip1 lead to the inhibition of Cyclin E-CDK2 complexes, which are essential for the G1/S transition and the initiation of DNA replication.
Inhibition of DNA Replication Initiation
Beyond its effects on elongation via dNTP depletion, this compound also actively inhibits the initiation of DNA replication.[5] This is achieved by preventing the loading of essential replication factors onto chromatin. Specifically, this compound has been shown to block the binding of Ctf4 (Constitutive Cohesin-Associated Factor 4), also known as And-1, to chromatin.[6] Ctf4 is a crucial scaffolding protein that connects the CMG (Cdc45-MCM-GINS) helicase with DNA polymerase α-primase, a key step in the formation of the replication fork. The inhibition of Ctf4 chromatin binding is also linked to the HIF-1α/p27Kip1 axis.[6]
Activation of the ATM-Mediated DNA Damage Response
Recent studies have revealed that this compound treatment can activate the Ataxia Telangiectasia Mutated (ATM) protein, a key kinase in the DNA damage response pathway, even in the absence of direct DNA damage.[7] This activation is thought to be triggered by the replicative stress induced by the lack of dNTPs and the stalling of replication forks. Activated ATM can then phosphorylate a range of downstream targets to enforce the G1/S checkpoint and prevent the entry of cells with compromised replication potential into S phase.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on cell cycle distribution and DNA synthesis.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G1 Phase | Reference |
| CHO-A8 | 600 | 24 | ~89% | [1] |
| CHO-A8 | 600 | 48 | ~90% | [1] |
| Human Fibroblasts | 400 | 24 | 65-75% | [8] |
| HeLa | 400 | 24 | Not specified, but significant increase | [6] |
| HeLa S3 | 1000 | 24 | >90% at G1/S boundary | [7] |
| EJ30 | 500 | 24 | Synchronized in late G1 | [4] |
Table 2: Inhibition of DNA Synthesis by this compound
| System | This compound Concentration | Effect | Reference |
| Murine Erythroleukemia F4N cells | 25-400 µM | Dose-dependent inhibition of replicon initiation and overall DNA synthesis within 2 hours. | [5] |
| Sheep wool follicles | 0.2 mM | Inhibition of [3H]thymidine incorporation. | [9] |
| CHO cells | Not specified | Inhibition of DNA synthesis. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Cell Synchronization with this compound
This protocol is used to arrest cells in the late G1 phase.
Materials:
-
Cell culture medium appropriate for the cell line.
-
Fetal Bovine Serum (FBS).
-
This compound (from a stock solution, typically 10-20 mM in water or PBS, filter-sterilized).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter).
Procedure:
-
Plate cells at a density that will not lead to confluency at the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Add this compound to the culture medium to the desired final concentration (typically 200-600 µM).
-
Incubate the cells for 16-24 hours.
-
To confirm cell cycle arrest, harvest a sample of cells for flow cytometry analysis of DNA content.
-
To release the cells from the block, wash the cells twice with warm PBS, and then add fresh, pre-warmed culture medium without this compound.
Analysis of DNA Content by Flow Cytometry
This protocol is used to determine the cell cycle distribution of a cell population.
Materials:
-
Harvested cells.
-
PBS.
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest cells by trypsinization and pellet by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Pellet the fixed cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Measurement of DNA Synthesis by [3H]Thymidine Incorporation
This assay quantifies the rate of DNA synthesis.
Materials:
-
Cells cultured in multi-well plates.
-
This compound.
-
[3H]Thymidine.
-
Trichloroacetic acid (TCA), 10% (ice-cold).
-
Ethanol, 95%.
-
Sodium hydroxide (NaOH), 0.2 M.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Plate cells in multi-well plates and treat with this compound for the desired time and concentration.
-
Add [3H]thymidine to each well (typically 1 µCi/mL) and incubate for 1-2 hours.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.
-
Aspirate the TCA and wash the wells twice with 95% ethanol.
-
Allow the wells to air dry completely.
-
Add 0.2 M NaOH to each well to dissolve the precipitate.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP) for Ctf4
This protocol is used to determine if Ctf4 is bound to chromatin.
Materials:
-
Cells treated with or without this compound.
-
Formaldehyde (37%).
-
Glycine.
-
Cell lysis buffer.
-
Nuclear lysis buffer.
-
Sonicator.
-
Anti-Ctf4 antibody.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
Ethanol.
-
qPCR reagents.
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest and wash the cells.
-
Lyse the cells and then the nuclei to release chromatin.
-
Shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-Ctf4 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the amount of specific DNA sequences associated with Ctf4 using qPCR with primers for known target regions.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: this compound's multifaceted mechanism of action on DNA replication.
Experimental Workflows
Caption: Workflow for cell synchronization and DNA synthesis analysis.
Conclusion
This compound is a powerful tool for studying the intricacies of DNA replication and cell cycle control. Its well-defined mechanism of action, primarily through the inhibition of ribonucleotide reductase and the subsequent depletion of dNTPs, triggers a cascade of events leading to a robust and reversible G1/S phase arrest. The involvement of key regulatory proteins such as p27Kip1, HIF-1α, Ctf4, and ATM highlights the complex interplay of pathways that ensure genomic integrity. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological effects of this compound and its potential therapeutic applications. The continued investigation into the nuanced effects of this compound will undoubtedly provide deeper insights into the fundamental processes of life and may pave the way for novel anti-cancer strategies.
References
- 1. Centrosome Duplication Proceeds During this compound-Induced G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arrests DNA synthesis at replication forks by inhibiting deoxyribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on DNA synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the prereplication complex is blocked by this compound through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of wool follicle DNA synthesis by this compound and related 4(1H)-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core of Early Mimosine Toxicity and Biological Effects Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mimosine, a non-protein amino acid found predominantly in the foliage and seeds of leguminous trees of the Leucaena and Mimosa genera, has been a subject of scientific inquiry for decades due to its notable toxicity and diverse biological activities. Early investigations into its effects laid the groundwork for our current understanding of its mechanisms of action, which are of significant interest in fields ranging from toxicology and animal husbandry to oncology and cell biology. This technical guide provides a comprehensive overview of the foundational early studies on this compound toxicity, with a focus on quantitative data, detailed experimental protocols, and the initially proposed biological pathways.
Core Toxicological and Biological Effects
Early research identified several key toxicological and biological effects of this compound across various species. These include, but are not limited to, alopecia (hair loss), reduced growth rates, goiter (enlargement of the thyroid gland), reproductive issues, and inhibition of cell proliferation. The primary metabolite of this compound, 3,4-dihydroxypyridine (3,4-DHP), was also identified as a significant contributor to its goitrogenic effects.
Quantitative Data from Early Studies
The following tables summarize the quantitative data extracted from seminal early studies on this compound toxicity.
Table 1: In Vivo Toxicity and Biological Effects of this compound in Animal Models
| Animal Model | Dosage/Administration | Observed Effects | Reference |
| Sheep (Merino) | 8 g L-mimosine infused intravenously over 1.5-2 days (~80 mg/kg/day) | Effective for defleecing; cessation of wool growth within 2 days. | Reis et al. (1975)[1] |
| Sheep (Merino) | Intravenous infusion of L-mimosine to maintain plasma levels above 0.1 mmol/l | Weakening of wool fibers, allowing for defleecing. | Reis et al. (1975)[1] |
| Rats | Not specified | Production of reversible infertility. | Hylin & Lichton (1965)[2] |
| Rats | Not specified | Fetal resorption. | Dewreede & Wayman (1970)[2] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | This compound Concentration | Observed Effects | Reference |
| H.Ep-2 (Human Epidermoid Carcinoma) | Not specified | Inhibition of mitosis and DNA synthesis. | Tsai & Ling (1971)[3] |
Detailed Experimental Protocols from Early Studies
The methodologies employed in early this compound research were foundational in establishing its toxicological profile. Below are detailed descriptions of key experimental protocols.
Induction of Defleecing in Sheep
-
Objective: To determine the efficacy of this compound as a chemical defleecing agent in sheep.
-
Animal Model: Twenty-two Merino sheep.
-
This compound Administration: L-mimosine was administered via intravenous or intraperitoneal injection as a single dose, or as a continuous intravenous infusion over 1-4 days.
-
Dosage:
-
Single injections: 1-16 g
-
Infusions: Ranging from 0.5 g/day to 8 g/day . A total of at least 8 g infused over 1.5-2 days (approximately 80 mg/kg/day) was found to be effective for defleecing.
-
-
Parameters Measured:
-
Wool Strength: Assessed to determine if the wool could be easily removed.
-
Wool Growth Rate: Measured by observing the length and diameter of wool fibers.
-
Follicle Morphology: Histological examination of skin biopsies to observe changes in wool follicles.
-
Plasma this compound Levels: Blood samples were taken to measure the concentration of this compound in the plasma.
-
-
Key Findings: A sustained plasma this compound concentration above 0.1 mmol/l was necessary to weaken the wool sufficiently for defleecing. This was achieved with an intravenous infusion of at least 8 g of L-mimosine over 1.5 to 2 days[1].
Inhibition of Mitosis and DNA Synthesis in H.Ep-2 Cells
-
Objective: To investigate the effect of this compound on cell division and DNA synthesis in a human cancer cell line.
-
Cell Line: H.Ep-2 (Human Epidermoid Carcinoma of the larynx).
-
Methodology:
-
Cell Culture: H.Ep-2 cells were cultured in a suitable growth medium.
-
This compound Treatment: this compound was added to the cell cultures.
-
Assessment of Mitosis: The mitotic index was determined by microscopic examination of the cells to count the percentage of cells in mitosis.
-
Assessment of DNA Synthesis: The rate of DNA synthesis was measured by the incorporation of radiolabeled thymidine into the cellular DNA.
-
-
Key Findings: this compound was found to inhibit both mitosis and DNA synthesis in H.Ep-2 cells, suggesting its anti-proliferative properties[3].
Early Hypothesized Mechanisms and Signaling Pathways
From the outset of research, the unique chemical structure of this compound pointed towards specific biochemical interactions as the basis for its toxicity.
Metal Chelation
One of the earliest proposed mechanisms of this compound's action was its ability to chelate metal ions. Its structure, particularly the 3-hydroxy-4-pyridone ring, allows it to bind to divalent and trivalent metal ions, such as Fe²⁺/Fe³⁺, Zn²⁺, and Cu²⁺. This chelation was hypothesized to disrupt the function of metalloenzymes that require these ions as cofactors for their catalytic activity.
Inhibition of Pyridoxal Phosphate-Dependent Enzymes
Early studies by Lin and Ling in the 1960s provided evidence that this compound could interfere with enzymes that require pyridoxal-5'-phosphate (a form of vitamin B6) as a coenzyme. They demonstrated that this compound could react with pyridoxal-5'-phosphate, thereby inhibiting the activity of enzymes involved in amino acid metabolism.
Inhibition of DNA Synthesis
The observation that this compound inhibits cell proliferation led to investigations into its effects on DNA replication. Early studies, such as that by Tsai and Ling on H.Ep-2 cells, demonstrated a clear inhibition of DNA synthesis[3]. The prevailing hypothesis from this early work was that this compound's interference with deoxyribonucleotide metabolism, likely through the inhibition of ribonucleotide reductase (an iron-dependent enzyme), was a key factor in its anti-proliferative effects.
Visualizing Early Concepts of this compound's Biological Impact
The following diagrams, generated using the DOT language, illustrate the core concepts derived from early research on this compound's toxicity and biological effects.
Caption: Metabolic conversion of this compound to the goitrogenic 3,4-DHP.
Caption: Early proposed mechanisms of this compound's biological activity.
Caption: Experimental workflow for this compound-induced defleecing in sheep.
Conclusion
The early studies on this compound toxicity were pivotal in characterizing its potent biological effects and elucidating its fundamental mechanisms of action. The pioneering work on its impacts on livestock, particularly sheep, and its anti-proliferative effects on cancer cells, opened up diverse avenues of research. The foundational concepts of metal chelation, enzyme inhibition, and disruption of DNA synthesis, as established by this early research, continue to be central to our understanding of this compound's properties and its potential applications in various scientific and medical fields. This guide serves as a testament to the enduring value of these initial investigations in shaping the ongoing exploration of this intriguing natural compound.
References
- 1. Effects of this compound, a potential chemical defleecing agent, on wool growth and the skin of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Toxic action of this compound. I. Inhibition of mitosis and DNA synthesis of H.Ep-2 cell by this compound and 3,4-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mimosine: A Technical Guide for Researchers in Drug Development
Abstract
Mimosine, a non-proteinogenic amino acid derived from plants of the Mimosa and Leucaena genera, has garnered significant attention within the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The document details the key structural features of this compound, its physicochemical properties, and its established mechanisms of action, with a particular focus on its role as a cell cycle inhibitor and a metal chelator. Furthermore, this guide furnishes detailed experimental protocols for the extraction, purification, and biological evaluation of this compound, alongside visualizations of its associated signaling pathways to facilitate a deeper understanding and application in research settings.
Introduction
This compound, chemically known as (2S)-2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid, is a naturally occurring toxic amino acid.[1][2] Its structural similarity to tyrosine and its ability to chelate metal ions are central to its biological effects.[3] The primary mechanism of action of this compound involves the reversible arrest of the cell cycle at the late G1 phase, preventing the initiation of DNA replication.[1] This property has made this compound a valuable tool in cell biology for synchronizing cell cultures and a subject of interest for its potential as an antiproliferative agent in cancer research.[4] This guide aims to consolidate the current knowledge on this compound's structure and chemical properties, providing a solid foundation for its application in scientific research and drug discovery.
This compound: Structure and Physicochemical Properties
The unique chemical structure of this compound underpins its biological activity. It consists of an alanine side chain attached to a 3-hydroxy-4-pyridone ring.[3][5]
Chemical Structure
The IUPAC name for this compound is (2S)-2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid.[2][6] Its key functional groups include a carboxylic acid, an amino group, and a hydroxypyridone ring.[7]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₀N₂O₄ | [6][8] |
| Molecular Weight | 198.18 g/mol | [6][8] |
| CAS Number | 500-44-7 | [8][9] |
| Appearance | Off-white to light yellow solid | [10] |
| Melting Point | 291 °C (decomposes) | [1] |
| pKa | 7.2 | [11] |
| Solubility | Sparingly soluble in water and organic solvents. Soluble in aqueous alkaline solutions. Insoluble in DMSO. | [12][13] |
| UV max | 282 nm | [9] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through two interconnected mechanisms: inhibition of DNA replication leading to cell cycle arrest and chelation of essential metal ions.
Cell Cycle Arrest
This compound is widely recognized for its ability to reversibly arrest cells in the late G1 phase of the cell cycle, just before the onset of S phase.[1] This arrest is attributed to the inhibition of DNA replication initiation.[1] Mechanistically, this compound has been shown to inhibit the elongation of nascent DNA chains by altering the metabolism of deoxyribonucleotides.[6] Furthermore, it prevents the binding of crucial DNA replication initiation factors, such as Ctf4/And-1, to chromatin.[9]
Metal Chelation
The 3-hydroxy-4-pyridone ring of this compound is a key structural feature that enables it to act as a potent bidentate chelator of various metal ions, most notably iron (Fe³⁺) and zinc (Zn²⁺).[4][14] This iron-chelating property is directly linked to its effect on the cell cycle. By chelating iron, this compound inhibits iron-dependent enzymes that are crucial for cell cycle progression, such as ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides.[10] The depletion of intracellular iron pools by this compound leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α).
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the cell cycle.
References
- 1. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of this compound Extraction from Leucaena leucocephala (Lam.) de Wit Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric determination of this compound and 3-hydroxy-4-(1H)-pyridone--the toxic principles of Leucaena leucocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical method of extracting this compound from ipil-ipil, Leucaena leucocephala, leaves and its effect on survival and growth of Penaeus monodon juveniles [repository.seafdec.org.ph]
- 9. Methods of this compound Extraction from Leucaena leucocephala (Lam.) de Wit Leaves | Springer Nature Experiments [experiments.springernature.com]
- 10. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 11. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with this compound boosts the bactericidal capacity of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thedoggymachine.com [thedoggymachine.com]
- 13. researchgate.net [researchgate.net]
- 14. irjet.net [irjet.net]
Mimosine in Cancer Research: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, has garnered significant interest in oncological research for its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer types. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its molecular mechanisms of action, preclinical efficacy, and the methodologies employed to evaluate its anti-cancer properties. The primary mechanisms of this compound's action include the induction of cell cycle arrest, primarily at the G1/S phase transition, initiation of apoptosis through various signaling cascades, and the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor adaptation to hypoxic environments. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for in vitro and in vivo research, and presents visual representations of the critical signaling pathways and experimental workflows to facilitate further investigation into this compound and its derivatives as potential cancer therapeutics.
Introduction
This compound is a plant-derived amino acid that has been identified as a potential anti-cancer agent.[1] Its structural similarity to tyrosine allows it to interfere with various cellular processes.[1] Research has demonstrated its cytotoxic activity against a range of cancers, including breast, lung, pancreatic, and osteosarcoma.[1][2][3][4] The primary anti-tumor activities of this compound are attributed to its ability to induce cell cycle arrest and apoptosis.[1][3] This guide will delve into the molecular underpinnings of these effects and provide practical information for researchers in the field.
Mechanisms of Action
This compound exerts its anti-cancer effects through several interconnected mechanisms:
-
Cell Cycle Arrest: this compound is widely recognized for its ability to reversibly block cell cycle progression in the late G1 phase, preventing entry into the S phase where DNA replication occurs.[5][6] This arrest is primarily mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21CIP1 and p27KIP1.[2][7] These proteins bind to and inhibit the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1/S transition.[8][9] this compound has been shown to specifically inhibit the expression of cyclin D1 in some cancer cell lines.[2]
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.[1] Studies have shown that this compound treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[4] This suggests that this compound may induce apoptosis by causing mitochondrial dysfunction. The pro-apoptotic effects of this compound have been observed in various cancer types, including osteosarcoma and pancreatic cancer.[3][4]
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): this compound is an iron chelator and an inhibitor of prolyl hydroxylases, enzymes that target HIF-1α for degradation under normal oxygen conditions.[3] By inhibiting these enzymes, this compound stabilizes HIF-1α. Paradoxically, while HIF-1α is often associated with tumor progression, its sustained activation by this compound can lead to the transcriptional upregulation of genes like p27KIP1, contributing to cell cycle arrest.[3][7] This complex role of HIF-1α in this compound's activity is an active area of research.
Quantitative Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-453 | Breast Cancer | ~400 | [10] |
| MCF-7 | Breast Cancer | Not specified, effective at 200-350 µg/ml | [1] |
| H226 | Lung Cancer | Not specified, effective concentrations used | [2] |
| H358 | Lung Cancer | Not specified, effective concentrations used | [2] |
| H322 | Lung Cancer | Not specified, effective concentrations used | [2] |
| PC-3 | Prostate Cancer | Not specified, effective concentrations used | [3] |
| LNCaP | Prostate Cancer | Not specified, effective concentrations used | [3] |
| IMR-32 | Neuroblastoma | 55.2 µg/ml (~278 µM) | [11] |
| U373-MG | Glioblastoma | 37.3 µg/ml (~188 µM) | [11] |
| MG63 | Osteosarcoma | Not specified, concentration-dependent inhibition | [4] |
| U2OS | Osteosarcoma | Not specified, concentration-dependent inhibition | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Protocol | Outcome | Reference |
| Human Pancreatic Cancer Xenograft | 30 mg/kg b.w. for 34 days | Significant tumor growth suppression; doubled sub-G1 fraction (apoptosis) | [3] |
Experimental Protocols
In Vitro Treatment of Cancer Cells
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
-
Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of L-mimosine (e.g., 10 mM) in sterile culture medium. This compound dissolves slowly, so it may require several hours of rotation at 37°C or overnight at room temperature.[6] Sterile filter the stock solution through a 0.22 µm filter. It is recommended to use freshly prepared solutions.[6]
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically ranging from 100 µM to 800 µM).[10][12] Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays, cell cycle analysis, or apoptosis assays.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in this compound-treated cells.
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Cell Fixation: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.[13] Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[13] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.[13]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and detect the emission in the appropriate channel (e.g., >600 nm).[14] The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in this compound-treated cells.
-
Cell Harvesting: Collect both adherent and floating cells as described in the cell cycle analysis protocol.
-
Cell Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 106 cells/ml.[17]
-
Staining: Add Annexin V-FITC (or another conjugate) and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add additional 1X binding buffer to each sample and analyze immediately by flow cytometry.[19] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Cycle Arrest Signaling Pathway
References
- 1. Comprehensive Network pharmacology and in vitro investigation of L-mimosine: unveiling multi-targeted therapeutic potential against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 7. Hypoxia inhibits mesenchymal stem cell proliferation through HIF1α-dependent regulation of P27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclins D1 and D2 mediate myc-induced proliferation via sequestration of p27(Kip1) and p21(Cip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]
- 12. The Cdk2-c-Myc-miR-571 Axis Regulates DNA Replication and Genomic Stability by Targeting Geminin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Whitepaper: Mimosine's Antagonistic Effect on Folate Metabolism in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mimosine, a plant-derived amino acid, is a well-documented inhibitor of cell cycle progression in mammalian cells, primarily inducing arrest in the late G1 phase.[1][2] Its mechanism of action is multifaceted, but recent evidence has established a direct and antagonistic role in folate metabolism, compounding its cytostatic effects. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts folate-dependent one-carbon metabolism, a pathway critical for nucleotide synthesis and cellular proliferation. The primary modes of action are the inhibition of key enzymes through iron chelation, notably ribonucleotide reductase (RNR), and the cell-specific transcriptional repression of cytoplasmic serine hydroxymethyltransferase (cSHMT).[3][4] This document summarizes the quantitative effects of this compound on these targets, details relevant experimental protocols for investigation, and presents the core signaling pathways using standardized visualizations.
Introduction to this compound and Folate Metabolism
This compound [β-N(3-hydroxy-4-pyridone)-α-amino propionic acid] is a non-proteinogenic amino acid found in legumes of the Mimosa and Leucaena genera.[1] It is widely utilized as a chemical agent to synchronize cell cultures by reversibly arresting cells at the G1/S phase boundary.[5] While its ability to inhibit DNA replication is well-known, the specific molecular targets have been a subject of extensive research.[6]
Folate metabolism, also known as one-carbon metabolism, is a fundamental network of biochemical reactions essential for life.[7][8] It involves the transfer of one-carbon units (e.g., methyl, methylene groups) for the biosynthesis of purines and thymidylate (dTMP), the remethylation of homocysteine to methionine, and the regulation of epigenetic processes through S-adenosylmethionine (SAM).[7][9][10] Key enzymes in this pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), are established targets for cancer chemotherapy.[11] Given the pathway's direct link to DNA synthesis, any disruption can lead to cell cycle arrest and inhibition of proliferation.[12] this compound's effects are now understood to intersect directly with this critical metabolic network.
Core Mechanism of Action: A Dual-Pronged Inhibition
This compound exerts its effects on folate metabolism through at least two distinct, yet interconnected, mechanisms that stem from its properties as a metal ion chelator.[3][4][6]
2.1. Indirect Inhibition via Ribonucleotide Reductase (RNR)
The most characterized mechanism of this compound is its function as an iron chelator.[6][13] This property leads to the potent inhibition of ribonucleotide reductase (RNR), an iron-dependent enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates (dNDPs).[4][14] This is the rate-limiting step for the production of all four deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis.[15][16]
The inhibition of RNR by this compound results in a significant reduction in the cellular pools of dGTP and dATP.[4] This depletion of DNA precursors directly inhibits the elongation of nascent DNA chains, leading to an S-phase arrest and preventing entry into the subsequent cell cycle.[6][15] This indirectly impacts the folate cycle by reducing the demand for dTMP, a key output of folate-mediated one-carbon metabolism.
2.2. Direct Inhibition of Serine Hydroxymethyltransferase (SHMT) Expression
More direct evidence establishes this compound as a cell-specific antagonist of folate metabolism.[3] Studies have demonstrated that this compound significantly reduces the expression of cytoplasmic serine hydroxymethyltransferase (cSHMT).[3][6] cSHMT is a pivotal enzyme that catalyzes the conversion of serine to glycine while simultaneously transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[7] This product is the essential cofactor for thymidylate synthase (TS) in the synthesis of dTMP.
This compound's inhibitory effect on cSHMT is potent, leading to a dramatic reduction in both protein levels and promoter activity in susceptible cell lines.[3] This action is also attributed to this compound's ability to chelate iron, which appears to be a necessary cofactor for the transcriptional regulation of the cSHMT gene.[3] Some evidence also suggests zinc chelation may play a role.[6] By downregulating cSHMT, this compound directly chokes the supply of one-carbon units required for de novo thymidylate synthesis, thus arresting DNA replication.
Quantitative Data Presentation
The effects of this compound have been quantified in various mammalian cell lines. The tables below summarize key findings from the literature.
Table 1: Effect of this compound on Cell Cycle and DNA Synthesis
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | Effect | Reference(s) |
|---|---|---|---|---|
| HeLa | 400 | 24 | Significant increase in G1-phase population | [1][17] |
| MDA-MB-453 | 400 | 4 | >90% reduction in DNA synthesis | [13] |
| Human Somatic Cells | 500 | 24 | Arrest in late G1 phase | [2] |
| MEL F4N Cells | 25-400 | 2 | Inhibition of replicon initiation |[18] |
Table 2: this compound's Effect on Folate Metabolism Enzymes and Cell Proliferation
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | Effect | Reference(s) |
|---|---|---|---|---|
| MCF-7 | 350 | 24 | 95% reduction in cSHMT protein | [3] |
| MCF-7 | 350 | 24 | >95% reduction in cSHMT promoter activity | [3] |
| MCF-7 | 350 | - | Growth-arrested | [3] |
| SH-SY5Y | 350 | - | No effect on cell proliferation |[3] |
Signaling Pathways and Visualizations
The interconnected effects of this compound on cell cycle machinery and folate metabolism can be visualized to clarify the relationships between its molecular targets.
This compound's Mechanism of Action on Folate and Nucleotide Metabolism
The following diagram illustrates how this compound, through iron chelation, inhibits both RNR and cSHMT, leading to a cascade that culminates in cell cycle arrest.
Caption: this compound's dual inhibitory mechanism on folate and nucleotide metabolism.
Experimental Workflow for Assessing this compound's Effects
The diagram below outlines a typical experimental procedure to characterize the impact of this compound on folate metabolism and cell cycle progression in a mammalian cell line.
Caption: A generalized workflow for studying this compound's cellular effects.
Experimental Protocols
The following protocols are generalized methodologies based on techniques cited in the literature for studying the effects of this compound.[1][3][17][19]
Cell Culture and this compound Treatment
-
Cell Lines: Human breast cancer cells (MCF-7) or human cervical cancer cells (HeLa) are commonly used.
-
Culture Conditions: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of L-Mimosine (e.g., 100 mM in 1 M HCl, neutralized with NaOH) and sterilize by filtration.
-
Treatment: Seed cells to achieve 50-60% confluency on the day of treatment. Replace the medium with fresh medium containing the final desired concentration of this compound (e.g., 350-400 µM) or a vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 4, 12, or 24 hours) before harvesting for downstream analysis.
Cell Cycle Analysis by Flow Cytometry
-
Harvesting: Trypsinize and collect cells, then wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA content histograms.[1][17]
Western Blot for cSHMT Protein Expression
-
Lysis: Wash harvested cells with ice-cold PBS and lyse in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against cSHMT overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[3]
Folate Metabolite Profiling by LC-MS/MS
-
Harvesting: Rapidly harvest and wash approximately 2x10^7 cells with ice-cold PBS. Store cell pellets at -80°C until extraction.
-
Extraction: Resuspend the cell pellet in a cold extraction buffer (e.g., 80% methanol) containing an antioxidant like ascorbic acid to preserve folate stability. Lyse the cells by sonication or bead beating.
-
Sample Preparation: Centrifuge the lysate to pellet debris. Collect the supernatant, evaporate the solvent under nitrogen, and reconstitute the dried metabolites in a suitable buffer for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate folate vitamers (THF, DHF, 5-methyl-THF, etc.) using a liquid chromatography system. Detect and quantify the individual folates using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, with optimized transitions for each folate species.[19]
Implications for Drug Development and Research
Understanding this compound's specific antagonism of folate metabolism provides critical insights for researchers and drug developers.
-
Research Tool: this compound serves as a valuable tool not only for cell cycle synchronization but also for studying the cellular response to the simultaneous inhibition of nucleotide precursor synthesis and the folate pathway.
-
Therapeutic Potential: The dual-pronged mechanism targeting both RNR and cSHMT suggests that this compound or its derivatives could be explored as anti-proliferative agents, particularly in cancers that exhibit a heightened dependency on de novo nucleotide synthesis. The cell-specific nature of its effect on cSHMT warrants further investigation to identify predictive biomarkers for sensitivity.[3]
Conclusion
This compound disrupts folate metabolism in mammalian cells through a potent, dual-action mechanism. Primarily by chelating iron, it inhibits ribonucleotide reductase, starving the cell of dNTPs for DNA synthesis.[4] Concurrently, and in a cell-specific manner, it represses the transcription of cytoplasmic serine hydroxymethyltransferase (cSHMT), a central enzyme in the folate cycle responsible for generating one-carbon units for thymidylate synthesis.[3][6] This combined assault on nucleotide production effectively halts DNA replication and induces a robust G1 phase cell cycle arrest. The detailed mechanisms and protocols presented in this guide offer a comprehensive framework for professionals investigating cell cycle control, metabolic pathways, and novel anti-proliferative strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a cell-specific antagonist of folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]
- 10. One Carbon Metabolism, Fetal Growth and Long Term Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound arrests DNA synthesis at replication forks by inhibiting deoxyribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound on DNA synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Folate metabolite profiling of different cell types and embryos suggests variation in folate one-carbon metabolism, including developmental changes in human embryonic brain - PMC [pmc.ncbi.nlm.nih.gov]
Mimosine's Allelopathic Properties: A Technical Guide for Researchers
Abstract
Mimosine, a non-protein amino acid found in the genera Mimosa and Leucaena, exhibits significant allelopathic properties, making it a subject of interest for its potential as a natural herbicide and for understanding plant-plant interactions. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's phytotoxicity, detailed experimental protocols for its study, and a summary of quantitative data on its effects. The primary mechanisms of this compound's action include the inhibition of DNA replication through iron chelation and interference with deoxyribonucleotide metabolism, leading to cell cycle arrest in the late G1 phase. Furthermore, this compound induces oxidative stress and interacts with plant hormone signaling pathways, contributing to its overall phytotoxic effects. This document is intended for researchers, scientists, and drug development professionals working to understand and harness the biological activities of this compound.
Core Mechanisms of this compound's Allelopathic Action
This compound's allelopathic effects are multifaceted, primarily targeting fundamental cellular processes essential for plant growth and development. The key mechanisms are detailed below.
Inhibition of DNA Replication and Cell Cycle Arrest
The most well-documented mechanism of this compound's toxicity is its ability to inhibit DNA replication, which consequently leads to a halt in the cell cycle.
-
Iron Chelation: this compound is a potent chelator of trivalent metal ions, particularly iron (Fe³⁺). Iron is an essential cofactor for ribonucleotide reductase, a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By sequestering iron, this compound effectively starves this enzyme of its necessary cofactor, thereby inhibiting DNA synthesis. This iron-chelating property also contributes to the induction of DNA double-strand breaks and the activation of a DNA damage response.[1]
-
Cell Cycle Arrest at the G1/S Boundary: As a direct consequence of DNA synthesis inhibition, cells treated with this compound are unable to enter the S phase (synthesis phase) of the cell cycle. They arrest in the late G1 phase, just before the onset of DNA replication.[2][3] This reversible arrest has been widely utilized in cell biology to synchronize cell cultures.
Induction of Oxidative Stress
This compound has been shown to induce oxidative stress in target plant species, leading to cellular damage.
-
Reactive Oxygen Species (ROS) Production: Treatment with this compound leads to an increase in the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻).[4][5] This accumulation of ROS can damage cellular components, including lipids, proteins, and DNA.
-
Alteration of Antioxidant Enzyme Activity: this compound can disrupt the balance of antioxidant enzymes in plants. Studies have shown that this compound can inhibit the activity of enzymes like peroxidase and catalase, which are crucial for detoxifying ROS.[3]
Interaction with Plant Hormone Signaling
This compound's allelopathic activity is also linked to its influence on plant hormone signaling pathways, particularly those related to stress responses.
-
Jasmonic Acid and Ethylene Pathways: The accumulation of this compound in Leucaena leucocephala is increased in response to stress-signaling molecules such as jasmonic acid (JA) and ethephon (an ethylene-releasing compound).[4] This suggests a feedback loop where stress enhances this compound production, which in turn may amplify the stress response in neighboring plants. The crosstalk between these hormone pathways is a key area of research in understanding plant defense and allelopathy.[6][7][8][9][10]
Metal Uptake and Nutrient Imbalance
This compound's metal-chelating ability also plays a role in its interaction with plant nutrient uptake.
-
Phytosiderophore Activity: this compound can act as a phytosiderophore, a compound secreted by roots to facilitate the uptake of iron from the soil.[11] While beneficial for the plant producing it, the release of this compound into the rhizosphere can alter the availability of essential metal ions for neighboring plants, potentially leading to nutrient deficiencies.
Quantitative Data on this compound's Phytotoxicity
The following tables summarize the quantitative data on the phytotoxic effects of this compound on various plant species.
Table 1: Inhibitory Effects of this compound on Seed Germination and Seedling Growth
| Target Species | This compound Concentration | Effect | Reference |
| Wheat (Triticum aestivum) | 10⁻³ M | ~40% reduction in germination | [5] |
| Sicklepod (Senna obtusifolia) | 10⁻³ M | ~40% reduction in germination | [5] |
| Hemp sesbania (Sesbania exaltata) | 10⁻³ M to 10⁻⁶ M | 20-97% inhibition of chlorophyll development | [5] |
| Rice (Oryza sativa) | 50 ppm | Significant inhibition of seed germination and shoot length | [3] |
| Rice (Oryza sativa) | 100 ppm | Inhibition of root and shoot length | [3] |
| Ageratum conyzoides | 50 ppm and 100 ppm | >50% inhibition of radicle and shoot growth | [12] |
| Emilia sonchifolia | 50 ppm and 100 ppm | >50% inhibition of radicle and shoot growth | [12] |
| Tridax procumbens | 50 ppm and 100 ppm | >50% inhibition of radicle and shoot growth | [12] |
| Brassica rapa | 100 ppm | 100% inhibition of radicle and shoot growth | [12] |
| Bidens pilosa | 100 ppm | Inhibition of radicle and shoot growth | [13] |
| Lolium multiflorum | 100 ppm | Inhibition of radicle and shoot growth | [13] |
Table 2: IC₅₀ Values of this compound for Fungal Growth
| Fungal Species | IC₅₀ (mg/mL) | Reference |
| Fusarium oxysporum | 1.25 | [14] |
| Colletotrichum gloeosporioides | 2.5 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the allelopathic properties of this compound.
Protocol for this compound Phytotoxicity Bioassay (Seed Germination and Seedling Growth)
This protocol is adapted from standard allelopathy bioassay methods.[15][16][17][18]
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 ppm or a specified molarity) in distilled water.
-
Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100 ppm). Use distilled water as the control.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds of the target plant species by rinsing them in a 1% sodium hypochlorite solution for 2-3 minutes, followed by several rinses with sterile distilled water.
-
Place a sterile filter paper (e.g., Whatman No. 1) in a sterile Petri dish (9 cm diameter).
-
Pipette 5 mL of the respective this compound solution or control onto the filter paper.
-
Place a predetermined number of seeds (e.g., 20) evenly on the moistened filter paper.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 12h/12h light/dark cycle).
-
-
Data Collection and Analysis:
-
After a specified period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage.
-
Measure the radicle (root) and hypocotyl/coleoptile (shoot) length of each germinated seedling.
-
Calculate the percentage of inhibition for each parameter relative to the control.
-
If a dose-response curve is desired, plot the inhibition percentage against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Protocol for HPLC Quantification of this compound in Plant Tissues
This protocol is based on established HPLC methods for this compound analysis.[19][20][21][22][23]
-
Sample Preparation (Aqueous Extraction):
-
Harvest fresh plant material (e.g., leaves, roots) and record the fresh weight.
-
Grind the tissue in liquid nitrogen to a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 1 g) with a specific volume of distilled water (e.g., 10 mL) by shaking or sonicating for a defined period (e.g., 1 hour).
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-5% B; 25-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure this compound standard.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Protocol for Measuring Oxidative Stress Markers
This protocol outlines methods to measure common markers of oxidative stress in plant tissues treated with this compound.[24][25][26][27]
-
Hydrogen Peroxide (H₂O₂) Content:
-
Homogenize fresh plant tissue (e.g., 0.5 g) in an ice-cold acetone.
-
Centrifuge the homogenate and collect the supernatant.
-
To the supernatant, add titanium reagent and ammonia solution.
-
Centrifuge to collect the precipitate and dissolve it in sulfuric acid.
-
Measure the absorbance at 415 nm and calculate the H₂O₂ concentration using a standard curve.
-
-
Lipid Peroxidation (Malondialdehyde - MDA Content):
-
Homogenize fresh plant tissue in trichloroacetic acid (TCA).
-
Centrifuge the homogenate and add thiobarbituric acid (TBA) reagent to the supernatant.
-
Heat the mixture in a water bath at 95°C for 30 minutes, then cool on ice.
-
Centrifuge and measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate the MDA concentration using its extinction coefficient.
-
-
Antioxidant Enzyme Activity Assays (Catalase - CAT and Peroxidase - POX):
-
Extract enzymes from fresh plant tissue using an appropriate buffer (e.g., phosphate buffer).
-
CAT Activity: Measure the decrease in absorbance at 240 nm as H₂O₂ is decomposed. The reaction mixture contains the enzyme extract and H₂O₂ in a phosphate buffer.
-
POX Activity: Measure the increase in absorbance at 470 nm due to the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂. The reaction mixture contains the enzyme extract, guaiacol, and H₂O₂ in a phosphate buffer.
-
Visualizations of this compound's Mode of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's allelopathic properties.
Conclusion
This compound exhibits potent allelopathic properties through a combination of mechanisms, including the disruption of DNA replication, induction of oxidative stress, and interference with hormonal signaling and nutrient uptake. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the phytotoxic effects of this compound. Further research into the intricate details of the signaling cascades triggered by this compound in plants will be crucial for a complete understanding of its mode of action and for the development of novel, bio-based herbicides. The visualization of these pathways and workflows provides a clear conceptual framework for ongoing and future studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-inhibited seed germination, seedling growth, and enzymes ofOryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound accumulation in Leucaena leucocephala in response to stress signaling molecules and acute UV exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple levels of crosstalk in hormone networks regulating plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk among plant hormone regulates the root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hormonal cross-talk in plant development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hormonal crosstalk for root development: a combined experimental and modeling perspective [frontiersin.org]
- 11. This compound facilitates metallic cation uptake by plants through formation of this compound-cation complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Methodologies applied in allelopathic activity evaluation studies in the laboratory: a critical review - Advances in Weed Science [awsjournal.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. validated hplc method: Topics by Science.gov [science.gov]
- 20. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 21. researchgate.net [researchgate.net]
- 22. phcogres.com [phcogres.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
Mimosine-Induced Apoptosis in Osteosarcoma Cells: A Technical Guide
Executive Summary
Osteosarcoma remains a formidable challenge in oncology, with limited therapeutic advancements over the past decades. The exploration of novel anti-cancer agents is critical for improving patient outcomes. L-mimosine, a plant-derived non-protein amino acid, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancers. This technical guide provides an in-depth analysis of the mechanisms underlying mimosine-induced apoptosis in human osteosarcoma cells, focusing on the MG-63 and U2OS cell lines. We consolidate key quantitative data, provide detailed experimental protocols for reproducing pivotal studies, and illustrate the core signaling pathways involved. This document serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for osteosarcoma.
Core Mechanism of Action
L-mimosine, a natural amino acid from plants like Mimosa or Leucaena, inhibits the proliferation of osteosarcoma cells primarily by inducing apoptosis[1][2]. The core mechanism is initiated through the mitochondrial (intrinsic) apoptotic pathway[1][3]. Key molecular events include the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2[1]. This shift in the BAX/Bcl-2 ratio disrupts mitochondrial membrane integrity, leading to the activation of initiator caspase-9[1][2][3]. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis, including nuclear damage and the formation of apoptotic bodies[1][2].
Concurrently, this compound treatment has been shown to suppress the extracellular signal-regulated kinase (ERK) signaling pathway, which is often associated with cell survival and proliferation[1][3]. The dose-dependent reduction in ERK and phosphorylated ERK (p-ERK) levels represents an additional mechanism contributing to the induction of apoptosis in osteosarcoma cells[1].
Quantitative Analysis of this compound's Efficacy
The pro-apoptotic effects of L-mimosine on osteosarcoma cells are dose-dependent. The following tables summarize the key quantitative findings from studies on the MG-63 and U2OS human osteosarcoma cell lines.
Table 1: Anti-Proliferative Effects of L-Mimosine on Osteosarcoma Cells
| Cell Line | L-Mimosine Concentration (µM) | Treatment Duration (hours) | Proliferation Inhibition |
| MG-63 | 200, 400, 800 | 24, 48, 72 | Dose- and time-dependent inhibition observed[1] |
| U2OS | 200, 400, 800 | 24, 48, 72 | Dose- and time-dependent inhibition observed[1] |
Table 2: Induction of Apoptosis by L-Mimosine in Osteosarcoma Cells
| Cell Line | L-Mimosine Concentration (µM) | Treatment Duration (hours) | Total Apoptosis Rate (Early + Late Apoptosis) |
| MG-63 | 0 (Control) | 24 | ~5.1% |
| 200 | 24 | ~13.8% | |
| 400 | 24 | ~24.5% | |
| 800 | 24 | ~39.2% | |
| U2OS | 0 (Control) | 24 | ~4.7% |
| 200 | 24 | ~11.5% | |
| 400 | 24 | ~21.9% | |
| 800 | 24 | ~35.6% | |
| Data derived from flow cytometry analysis (Annexin V-FITC/PI staining) as reported in the literature[1]. |
Visualized Data and Pathways
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of L-mimosine on osteosarcoma cells.
This compound-Induced Apoptotic Signaling Pathway
This diagram illustrates the key molecular players and interactions in the apoptotic pathway triggered by L-mimosine in osteosarcoma cells.
Detailed Experimental Protocols
The following protocols provide a framework for the key experiments used to characterize this compound-induced apoptosis in osteosarcoma cells.
Cell Culture and this compound Treatment
This protocol is foundational for subsequent assays.
-
Cell Lines: Human osteosarcoma cell lines MG-63 and U2OS are used[1]. These are adherent cell lines with fibroblast-like morphology.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
-
This compound Preparation: Prepare a stock solution of L-mimosine (Sigma-Aldrich) in sterile PBS or culture medium. Further dilute to final working concentrations (e.g., 200, 400, 800 µM) in complete culture medium immediately before use[1].
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for apoptosis/protein analysis). Allow cells to adhere for 24 hours. Replace the medium with fresh medium containing the desired concentrations of L-mimosine or a vehicle control (medium without this compound). Incubate for the specified duration (e.g., 24, 48, or 72 hours)[1].
Cell Viability (CCK-8) Assay
This assay quantifies the anti-proliferative effect of this compound.
-
Seeding: Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with gradient concentrations of L-mimosine as described in Protocol 4.1. Include a control group with no this compound.
-
Incubation: Incubate for 24, 48, and 72 hours[1].
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed approximately 2x10⁵ cells in 6-well plates and treat with L-mimosine for 24 hours as described in Protocol 4.1[1].
-
Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with L-mimosine (Protocol 4.1), wash cells with cold PBS and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Scrape the cell lysates, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the supernatant. Determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for this pathway include those against:
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
Conclusion and Future Directions
The available evidence strongly indicates that L-mimosine is a potent inducer of apoptosis in osteosarcoma cells, acting through the intrinsic mitochondrial pathway and by suppressing pro-survival ERK signaling[1][3]. Its dose-dependent efficacy against both MG-63 and U2OS cell lines highlights its potential as a candidate for further preclinical and clinical investigation[1].
Future research should focus on several key areas:
-
In Vivo Efficacy: Validating these in vitro findings in animal models of osteosarcoma to assess tumor growth inhibition, pharmacokinetics, and safety.
-
Combination Therapies: Investigating potential synergistic effects of L-mimosine with standard-of-care chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Broader Cell Line Screening: Evaluating the effects of this compound across a wider panel of osteosarcoma cell lines to determine the spectrum of its activity.
-
Mechanism Refinement: Further elucidating the upstream triggers of this compound's action, including its role as an iron chelator and its impact on hypoxia-inducible factor (HIF) pathways, which may connect to its effects on cell cycle and apoptosis.
This guide provides a foundational resource for scientists and clinicians aiming to build upon the current understanding of this compound and explore its therapeutic utility in the fight against osteosarcoma.
References
Understanding the Mechanisms of Mimosine-Induced Cell Death: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the molecular mechanisms underlying mimosine-induced cell death. This compound, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, is recognized for its ability to reversibly arrest the cell cycle and induce apoptosis, making it a valuable tool in cell biology research and a compound of interest for therapeutic development.[1][2] This document details the core signaling pathways, presents quantitative data on its effects, and provides established experimental protocols for its study.
Core Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-pronged approach, primarily initiated by its potent metal ion-chelating properties. These mechanisms converge to halt cell proliferation and ultimately trigger programmed cell death.
Iron Chelation and Inhibition of DNA Replication
The foundational mechanism of this compound's action is its ability to chelate iron.[2][3] This activity directly impacts DNA synthesis by inhibiting ribonucleotide reductase (RNR), an iron-dependent enzyme essential for converting ribonucleotides into deoxyribonucleotides (dNTPs), the building blocks of DNA.[4]
-
Ribonucleotide Reductase (RNR) Inhibition : By chelating the iron cofactor required by the R2 subunit of RNR, this compound effectively inactivates the enzyme.[4]
-
Depletion of dNTP Pools : RNR inhibition leads to a significant reduction in the intracellular pools of dATP and dGTP.[4]
-
Replication Fork Stalling : The resulting scarcity of dNTPs prevents the initiation and elongation of DNA replication forks, leading to a halt in DNA synthesis.[2][5][6] This effect is reversible upon the addition of exogenous iron.[2][4]
Cell Cycle Arrest at the G1/S Boundary
This compound is widely utilized as a pharmacological agent to synchronize cell populations by inducing a reversible arrest in the late G1 phase of the cell cycle, just prior to the onset of S phase.[1][5][7] This arrest is primarily mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.
-
HIF-1α Stabilization : As an iron chelator, this compound inhibits the activity of iron-dependent prolyl hydroxylases (PHDs).[1][8] PHDs normally target the HIF-1α transcription factor for degradation. Their inhibition leads to the stabilization and accumulation of HIF-1α protein, mimicking a hypoxic state.[1][9][10]
-
Upregulation of p27Kip1 : The accumulation of HIF-1α mediates an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor, p27Kip1.[1][9][11]
-
Inhibition of G1/S Transition : p27Kip1 subsequently inhibits the activity of the Cyclin E-Cdk2 complex, a key regulator of the G1 to S phase transition, thereby arresting the cell cycle.[1] Furthermore, this pathway prevents the binding of essential replication initiation factors, such as Ctf4, to chromatin.[9]
Induction of Apoptosis via the Mitochondrial Pathway
At higher concentrations or upon prolonged exposure, this compound's cytostatic effects transition to cytotoxic, inducing programmed cell death primarily through the intrinsic (mitochondrial) apoptotic pathway.[12][13]
-
Generation of Oxidative Stress : this compound treatment induces the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), while depleting cellular antioxidant reserves like reduced glutathione.[12][14] This oxidative stress is a critical trigger for apoptosis, as the process can be substantially blocked by antioxidants.[12]
-
Mitochondrial Disruption : The compound causes mitochondrial swelling and induces the opening of the mitochondrial permeability transition (PT) pore, leading to a collapse of the mitochondrial membrane potential.[3][12][14]
-
Caspase Activation : The loss of mitochondrial integrity results in the release of cytochrome c into the cytosol.[12] This event initiates the activation of the caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[12][13][15]
-
Suppression of Survival Pathways : In some cellular contexts, this compound has also been shown to suppress the pro-survival Extracellular signal-regulated kinase (ERK) signaling pathway, further contributing to the apoptotic response.[13]
DNA Damage Response
This compound treatment can lead to the formation of physical DNA breaks.[16] This damage can trigger the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) checkpoint signaling pathways, which contribute to cell cycle arrest and can ultimately lead to apoptosis if the damage is irreparable.[17] One report suggests that this compound may activate ATM signaling through ROS generation even in the absence of direct DNA damage.[17]
Quantitative Data on this compound's Effects
The effective concentration of this compound varies significantly depending on the cell line and the intended biological outcome (e.g., reversible arrest vs. cytotoxicity).
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| IMR-32 (Neuroblastoma) | SRB Assay | GI50 | 55.2 µg/mL | [18] |
| U373-MG (Glioblastoma) | SRB Assay | GI50 | 37.3 µg/mL | [18] |
| MDA-MB-453 (Breast Cancer) | DNA Synthesis | Inhibition | >90% at 400 µM | [2] |
| HeLa (Cervical Cancer) | Cell Cycle | G1 Arrest | 78% at 1 mM (24h) | [17] |
| MCF-7 (Breast Cancer) | Cell Cycle | G1 Arrest | Approx. 70-80% at 400 µM (24h) |[19] |
GI50: The concentration for 50% growth inhibition.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration | Duration | % G1 Phase | % S Phase | % G2/M Phase | Reference |
|---|---|---|---|---|---|---|
| HeLa | 1 mM | 24 hours | 78% | - | - | [17] |
| PC-3 (Prostate) | Not Specified | - | Arrest in G1 | - | - | [20] |
| LNCaP (Prostate) | Not Specified | - | - | Arrest in S | - | [20] |
| MCF-7 | 400 µM | 24 hours | ~75% | ~15% | ~10% |[19] |
Key Experimental Protocols
This compound Stock Preparation and Cell Treatment
This protocol is adapted for achieving G1 phase arrest in adherent human cell lines.[21]
-
Preparation of Stock Solution : Prepare a 10 mM stock solution of L-mimosine (Sigma-Aldrich) in standard culture medium (e.g., DMEM with 10% FCS and antibiotics). This compound dissolves slowly; rotate the suspension for several hours at 37°C or overnight at room temperature to ensure it is fully dissolved.
-
Sterilization : Sterile-filter the 10 mM stock solution through a 0.2 µm membrane filter.
-
Storage : Use the stock solution fresh. Its effectiveness can decrease after a few days of storage at 4°C.
-
Cell Treatment : Add the stock solution directly to the cell culture medium to achieve the desired final concentration. For a reversible late G1 phase arrest, a concentration of 0.5 mM for 24 hours is typically sufficient for most human cell lines.[21] Note that some batches may require up to 0.7 mM for a complete block.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for analyzing DNA content and cell cycle distribution.[1][19][20]
-
Cell Harvesting : Following treatment with this compound, harvest cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension and wash once with ice-cold PBS.
-
Fixation : Resuspend the cell pellet in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. Fix overnight or for at least 2 hours at -20°C.
-
Staining : Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis : Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Key Signaling Proteins
This protocol allows for the detection of changes in protein levels, such as the stabilization of HIF-1α or the cleavage of caspases.[11][13]
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HIF-1α, anti-p27, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizing this compound's Mechanisms of Action
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound's effects.
Caption: this compound-Induced G1/S Cell Cycle Arrest Pathways.
Caption: this compound-Induced Intrinsic Apoptosis Pathway.
Caption: General Experimental Workflow for this compound Analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A molecular mechanism for this compound-induced apoptosis involving oxidative stress and mitochondrial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. cris.ariel.ac.il [cris.ariel.ac.il]
- 15. L‑this compound induces caspase‑9‑mediated apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of mammalian cells with this compound generates DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protocols | Department of Zoology [zoo.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for Mimosine-Induced G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Mimosine [β-N(3-hydroxy-4-pyridone)-α-amino propionic acid] is a plant-derived amino acid widely utilized in cell biology research to reversibly synchronize mammalian cells in the late G1 phase of the cell cycle.[1] Its ability to arrest cells just prior to the onset of DNA synthesis (the G1/S boundary) makes it a valuable tool for studying the molecular events governing the G1 to S phase transition, DNA replication initiation, and for drug discovery applications targeting cell cycle progression.[2][3] The arrest is reversible, with cells proceeding into S phase within a short period after this compound withdrawal.[2][3][4]
Mechanism of Action
This compound's primary mechanism for inducing G1 arrest involves its function as an iron chelator.[5] This activity leads to the inhibition of iron-dependent enzymes crucial for cell cycle progression. The key molecular pathway is as follows:
-
Iron Chelation: this compound binds to and depletes intracellular iron.
-
HIF-1α Stabilization: The reduction in available iron inhibits the activity of HIF-1α propyl hydroxylase, an iron-dependent enzyme that targets the Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation. This leads to the stabilization and accumulation of HIF-1α protein.[1]
-
p27Kip1 Upregulation: Stabilized HIF-1α promotes an increase in the transcription and protein levels of the cyclin-dependent kinase (CDK) inhibitor, p27Kip1.[1][6][7]
-
CDK2 Inhibition: The elevated levels of p27Kip1 bind to and inhibit the activity of the Cyclin E-CDK2 and Cyclin A-CDK2 complexes, which are essential for progression through the late G1 phase.[6]
-
Replication Initiation Block: The inhibition of CDK2 prevents the phosphorylation of key substrates required for the initiation of DNA synthesis. A critical target is the chromatin-binding factor Ctf4/And-1. This compound-induced CDK2 inhibition prevents Ctf4 from binding to chromatin, thereby blocking the assembly of the DNA replication machinery.[1][7]
This cascade of events effectively halts the cell cycle before the commencement of DNA replication, leading to a synchronized population of cells in the late G1 phase.
Data on Efficacy
The effectiveness of this compound varies between cell lines, but a concentration range of 400-800 µM for 18-24 hours is typically sufficient to achieve a significant G1 arrest.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G0/G1 Phase | Reference |
| HeLa (Human Cervical Carcinoma) | 400 | 24 | Significantly increased G1 population | [1][8] |
| HeLa | 500 | 24 | Synchronized population in late G1 | [3] |
| EJ30 (Human Bladder Carcinoma) | 500 | 24 | Synchronized population in late G1 | [3] |
| CHO-A8 (Chinese Hamster Ovary) | 600 | 24 | >89% cells arrested before S phase (low BrdU) | [9] |
| Porcine Granulosa Cells | 500 | 24 | 85.7% (vs. 78.2% in control) | [4] |
| Human Lymphoblastoid Cells | Not specified | Not specified | Reversible block in late G1 | [10] |
Important Considerations
-
Cell Type: this compound is most effective on adherent human cell lines.[11]
-
Stock Solution: this compound dissolves very slowly. Prepare a 10 mM stock solution in culture medium by incubating for several hours at 37°C. The solution must be sterile-filtered and should be made fresh, as it loses efficacy after a few days of refrigerated storage.[11]
-
Asynchronous vs. Synchronous Cultures: Adding this compound to an asynchronously growing culture will arrest G1 cells, but cells already in S phase may be delayed in their progression, potentially leading to a mixed population.[3][9] For a tighter G1 synchronization, first induce quiescence (G0) by serum starvation before releasing cells into this compound-containing media.[9]
-
Toxicity: Prolonged treatment or high concentrations can lead to cell death. Dead cells typically detach and can be removed by washing.[11]
-
Reversibility: The G1 block is reversible. Cells typically re-enter the cell cycle within 15 minutes to a few hours after this compound is washed out and replaced with fresh medium.[2]
Experimental Protocols
Protocol 1: G1 Synchronization of Asynchronously Growing Cells
This protocol is adapted for adherent human cell lines such as HeLa or EJ30.[3][11]
Materials:
-
Adherent cells cultured to 50-60% confluency
-
Complete culture medium (e.g., DMEM + 10% FCS)
-
This compound (Sigma-Aldrich)
-
Sterile 0.2 µm filter
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in complete culture medium. As this compound dissolves slowly, rotate the suspension for several hours at 37°C until fully dissolved. Sterilize the stock solution using a 0.2 µm filter. Use this stock immediately.[11]
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to grow to 50-60% confluency.
-
This compound Treatment: Aspirate the existing medium and add fresh, pre-warmed complete culture medium containing the final desired concentration of this compound (e.g., 500 µM).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Harvesting: After incubation, wash the cells twice with sterile PBS to remove the this compound and any detached, dead cells. The synchronized G1-arrested cells can now be harvested using Trypsin-EDTA for downstream analysis or released into the cell cycle by adding fresh, this compound-free medium.
Protocol 2: Verification of G1 Arrest by Flow Cytometry (DNA Content)
This protocol allows for the quantification of cells in each phase of the cell cycle based on DNA content.
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Collection: Harvest approximately 1x10⁶ cells per sample. Transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with 5 mL of PBS.
-
RNase Treatment & Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The G1 population will appear as a peak with 2N DNA content. A successful arrest will show a significant increase in the height of this peak compared to an untreated, asynchronous control population.[1][8]
Protocol 3: Verification of S Phase Entry Block by BrdU Incorporation
This assay confirms that DNA synthesis has been inhibited.
Materials:
-
This compound-treated cells on coverslips or in culture plates
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2 M HCl)
-
Anti-BrdU primary antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
BrdU Labeling: Thirty minutes before the end of the this compound treatment period, add BrdU labeling solution to the culture medium to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.
-
Fixation: Wash the cells twice with PBS and fix them (e.g., 15 minutes in 4% PFA at room temperature).
-
Permeabilization: Wash again with PBS and permeabilize the cells for 10 minutes.
-
Denaturation: To expose the incorporated BrdU, treat the cells with 2 M HCl for 20-30 minutes at room temperature. Neutralize the acid by washing thoroughly with PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with the anti-BrdU primary antibody, followed by the fluorescently-labeled secondary antibody, according to the manufacturer's instructions.
-
Counterstaining & Imaging: Counterstain the nuclei with DAPI. Mount the coverslips and visualize using a fluorescence microscope. A successful G1 arrest will result in a very low percentage of BrdU-positive (i.e., fluorescently labeled) nuclei compared to an untreated control.[8][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle synchronization of porcine granulosa cells in G1 stage with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 6. This compound arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Centrosome Duplication Proceeds During this compound-Induced G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols | Department of Zoology [zoo.cam.ac.uk]
Preparing Mimosine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Mimosine, a non-proteinogenic amino acid derived from plants of the Mimosa and Leucaena genera, is a widely utilized chemical tool for synchronizing mammalian cells in the late G1 phase of the cell cycle. Its mechanism of action primarily involves the chelation of iron and zinc, which inhibits key enzymes required for DNA replication, such as ribonucleotide reductase. This leads to a reversible cell cycle arrest just prior to the onset of S phase. This document provides detailed protocols for the preparation of mimosine stock solutions and their application in cell culture for achieving cell cycle synchronization.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₄ | |
| Molecular Weight | 198.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water and organic solvents. Soluble in dilute acidic or alkaline solutions. |
Recommended Working Concentrations for Cell Cycle Arrest
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| Human Foreskin Fibroblasts (HFF) | 0.5 mM | 24 hours | Late G1 phase arrest | |
| WI38 Embryo Lung Fibroblasts | 0.5 mM | 24 hours | Late G1 phase arrest | |
| SKOV3 Ovarian Carcinoma | 0.5 mM | 24 hours | Late G1 phase arrest | |
| EJ30 Bladder Carcinoma | 0.5 mM | 24 hours | Late G1 phase arrest | |
| HeLa Cervical Carcinoma | 0.4 mM - 1 mM | 24 hours | Late G1 phase arrest | |
| PC-3 Prostate Cancer | 50 µM - 800 µM | 48 hours | G1 phase arrest and inhibition of proliferation | |
| LNCaP Prostate Cancer | ~800 µM | 48 hours | S phase arrest and attenuated proliferation | |
| 293T Cells | 1 mM | 24 hours | Reported to cause S phase arrest in this specific experiment |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Cell Culture Medium
This protocol is suitable for direct addition to cell cultures and is often preferred to avoid solvent-related toxicity.
Materials:
-
L-Mimosine powder (e.g., Sigma-Aldrich, M0253)
-
Standard cell culture medium (e.g., DMEM with 10% FCS, antibiotics)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Magnetic stirrer and stir bar or rotator
-
Sterile syringe filter (0.2 µm)
-
Sterile storage tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of L-mimosine powder to prepare a 10 mM stock solution. For example, to prepare 10 mL of a 10 mM solution, weigh out 19.82 mg of this compound (Molecular Weight = 198.18 g/mol ).
-
Dissolving: Transfer the this compound powder to a sterile conical tube. Add the desired volume of pre-warmed (37°C) cell culture medium.
-
Incubation: Tightly cap the tube and place it on a magnetic stirrer or rotator. This compound dissolves slowly in neutral pH solutions. Allow the solution to mix for several hours at 37°C or overnight at room temperature until the powder is completely dissolved.
-
Sterilization: Once the this compound is fully dissolved, sterile-filter the solution using a 0.2 µm syringe filter into a new sterile tube.
-
Storage and Stability: It is highly recommended to use freshly prepared this compound stock solutions. Storage in the refrigerator for a few days may lead to a loss of effectiveness. For longer-term storage, aliquots can be frozen, though fresh preparation is optimal.
Protocol 2: Preparation of this compound Stock Solution in Dilute Acid or Base
This method allows for the preparation of a more concentrated stock solution.
Materials:
-
L-Mimosine powder
-
Sterile 1 N Hydrochloric Acid (HCl) or 1 N Sodium Hydroxide (NaOH)
-
Sterile distilled water or PBS
-
Sterile conical tube
-
Sterile syringe filter (0.2 µm)
-
Sterile storage tubes
Procedure:
-
Weighing: Weigh the desired amount of L-mimosine powder.
-
Solubilization: Place the powder in a sterile conical tube. Add a small volume of sterile distilled water or PBS. To aid dissolution, add 1 N HCl or 1 N NaOH dropwise while vortexing until the this compound dissolves. A slightly acidic solution may be preferable to maintain the stability of the amine group.
-
Volume Adjustment: Once dissolved, bring the solution to the final desired volume with sterile distilled water or PBS.
-
Sterilization: Sterile-filter the solution using a 0.2 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C for long-term use.
Protocol 3: Cell Synchronization with this compound
This protocol describes the application of the prepared this compound stock solution to cell cultures for inducing G1 phase arrest.
Materials:
-
Adherent cells in culture flasks or plates
-
Complete cell culture medium
-
Prepared this compound stock solution (from Protocol 1 or 2)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Addition: Once the cells have adhered and are actively proliferating, add the this compound stock solution directly to the culture medium to achieve the desired final concentration (e.g., 0.5 mM). Gently swirl the plate or flask to ensure even distribution.
-
Incubation: Return the cells to the incubator and incubate for 24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Release from Arrest (Optional): To release the cells from the G1 block, aspirate the this compound-containing medium. Wash the cells once with sterile PBS, followed by a wash with fresh, pre-warmed complete medium. Finally, add fresh complete medium and return the cells to the incubator. The cells will then proceed synchronously into S phase.
-
Analysis: The efficiency of synchronization can be assessed by flow cytometry analysis of DNA content (e.g., using propidium iodide staining).
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound-induced G1 cell cycle arrest pathway.
Experimental Workflow for this compound Stock Preparation and Cell Synchronization
Caption: Workflow for preparing this compound and synchronizing cells.
Optimal Mimosine Concentration for Cell Synchronization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell synchronization, the process of bringing a population of cells at different stages of the cell cycle to the same phase, is a critical technique in cellular and molecular biology research. It enables the study of phase-specific cellular events, protein expression, and the efficacy of cell cycle-dependent drugs. Mimosine, a plant-derived amino acid, is a widely used chemical agent for reversibly arresting cells in the late G1 phase of the cell cycle.[1][2] This document provides detailed application notes and protocols for the optimal use of this compound in cell synchronization experiments.
Mechanism of Action
This compound's primary mechanism of action is through the chelation of iron, which is an essential cofactor for ribonucleotide reductase, an enzyme critical for DNA synthesis.[3] By inhibiting this enzyme, this compound effectively depletes the pool of deoxyribonucleotides, thus preventing the initiation of DNA replication and arresting cells at the G1/S boundary.[3][4] Furthermore, this compound has been shown to stabilize the Hypoxia-Inducible Factor-1α (HIF-1α), leading to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[2] Elevated levels of p27 then bind to and inhibit cyclin E-CDK2 complexes, further enforcing the G1 arrest.[2]
Data Presentation: Efficacy of this compound in Cell Synchronization
The optimal concentration of this compound for cell synchronization can vary depending on the cell line. Below are tables summarizing quantitative data from various studies on the efficacy of different this compound concentrations in inducing G1 phase arrest.
Table 1: Effect of this compound Concentration on Cell Cycle Distribution in HeLa Cells
| This compound Concentration | Treatment Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| 0.4 mM | 24 | Significantly Increased | - | - | [5] |
| 0.5 mM | 24 | ~75% | <10% | <15% | [1] |
| 0.5 mM | 24 | 55% | 33% | 13% | [6] |
| 1 mM | 24 | 78% | - | - | [6] |
Table 2: Efficacy of this compound Across Various Human Cell Lines
| Cell Line | This compound Concentration | Treatment Duration (hours) | Outcome | Reference |
| EJ30 (Bladder Carcinoma) | 0.5 mM | 24 | G1 Phase Arrest | [1] |
| HFF (Human Foreskin Fibroblasts) | 0.5 mM - 0.7 mM | 24 | Late G1 Phase Arrest | [7] |
| WI38 (Embryo Lung Fibroblasts) | 0.5 mM - 0.7 mM | 24 | Late G1 Phase Arrest | [7] |
| SKOV3 (Ovarian Carcinoma) | 0.5 mM - 0.7 mM | 24 | Late G1 Phase Arrest | [7] |
| MCF-7 (Breast Cancer) | 400 µM | 24 | G1 Arrest (77.3% in G1) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
L-Mimosine powder (Sigma-Aldrich or equivalent)
-
Standard cell culture medium (e.g., DMEM with 10% FCS, antibiotics)
-
Sterile conical tube
-
Rotating incubator or shaker at 37°C
-
0.2 µm sterile filter
Procedure:
-
Prepare a 10 mM stock solution of this compound in the standard culture medium.[7]
-
This compound dissolves very slowly. To facilitate dissolution, rotate the suspension for several hours at 37°C or overnight at room temperature.[7] Note: Do not store the stock solution in the cold room as this will hinder dissolution.
-
Once fully dissolved, sterile-filter the solution using a 0.2 µm membrane.[7]
-
It is crucial to use freshly made stock solutions, as they can become ineffective after a few days of storage in the refrigerator.[7]
Protocol 2: this compound-Induced Cell Cycle Arrest at the G1/S Boundary
Materials:
-
Healthy, asynchronously proliferating cells in culture
-
Pre-warmed complete culture medium
-
Freshly prepared 10 mM this compound stock solution
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Culture cells to the desired confluency (typically 30-40%).
-
Add the freshly prepared this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 0.5 mM).[7] The optimal concentration may need to be determined empirically for each cell line but typically ranges from 0.4 mM to 1 mM.[1][5][6]
-
Incubate the cells for 24 hours under standard culture conditions (37°C, 5% CO2).[1][7] This duration is usually sufficient to arrest the majority of the cycling cells in the late G1 phase.
-
After the incubation period, the cells are synchronized at the G1/S boundary.
Protocol 3: Release from this compound Block and Analysis of Cell Cycle Progression
Materials:
-
Synchronized cells from Protocol 2
-
Pre-warmed complete culture medium (drug-free)
-
Sterile PBS
-
Reagents for cell cycle analysis (e.g., Propidium Iodide (PI) staining solution for flow cytometry, EdU labeling kit)
Procedure:
-
To release the cells from the G1 arrest, aspirate the this compound-containing medium.
-
Gently wash the cells twice with sterile PBS to remove any residual this compound.[9]
-
Add fresh, pre-warmed, drug-free complete culture medium to the cells.[10] This is considered time point zero (t=0) for the release.
-
Collect cells at various time points after release (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) to monitor their progression through the cell cycle.[10]
-
Analyze the cell cycle distribution at each time point using flow cytometry after PI staining or by monitoring DNA synthesis via EdU incorporation.[10] The onset of DNA replication can be observed as early as 15 minutes after release from the this compound block.[11]
Mandatory Visualizations
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
Caption: this compound's dual mechanism for G1 arrest.
Experimental Workflow for this compound-Based Cell Synchronization
References
- 1. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. Item - Validation of this compound-induced cell cycle arrest and synchronized release into S phase. - Public Library of Science - Figshare [plos.figshare.com]
- 11. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
Mimosine as a Tool for Synchronizing Cells and Studying the Initiation of DNA Replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mimosine, a plant-derived amino acid, is a powerful tool for cell cycle synchronization, specifically for arresting cells in the late G1 phase, just prior to the onset of DNA synthesis. This property makes it an invaluable reagent for studying the molecular events governing the initiation of DNA replication. By reversibly halting cells at the G1/S boundary, this compound allows for the detailed investigation of the proteins and pathways that control the firing of replication origins. These application notes provide a comprehensive overview of the use of this compound in cell biology research, complete with detailed protocols for cell synchronization and analysis of DNA replication initiation.
Mechanism of Action
This compound's primary mechanism for inducing cell cycle arrest involves the inhibition of DNA replication initiation through a multi-faceted approach. A key pathway involves the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), which leads to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[1] Elevated levels of p27 inhibit the activity of CDK2-Cyclin E complexes, which are essential for the G1/S transition. Furthermore, the increased p27 prevents the loading of the essential replication factor Ctf4/And-1 onto chromatin, a critical step for the initiation of DNA replication.[1][2]
Additionally, this compound is known to be an iron and zinc chelator. This activity can lead to the inhibition of ribonucleotide reductase, an iron-dependent enzyme crucial for the synthesis of deoxyribonucleotides (dNTPs), thereby depleting the necessary building blocks for DNA synthesis. Some studies also suggest that this compound can induce the activation of the Ataxia Telangiectasia Mutated (ATM) protein through the generation of reactive oxygen species, further contributing to cell cycle arrest.
Quantitative Data on this compound-Induced Cell Cycle Arrest
The following table summarizes the effects of this compound treatment on the cell cycle distribution of various cell lines, as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| HeLa | 400 | 24 | Significantly Increased | - | - | [2][3] |
| HeLa | 500 | 24 | Synchronized in late G1 | - | - | [4] |
| EJ30 | 500 | 24 | Synchronized in late G1 | - | - | [4] |
| CHO | 100 | 24 | Increased | - | - | [5] |
| HeLa S3 | 1000 | 15 (after thymidine block) | >90% at G1/S boundary | - | - | [6] |
Note: "-" indicates that the specific percentage was not provided in the cited source, but a significant increase in the G1 population was reported.
Experimental Protocols
Protocol 1: Cell Synchronization with this compound
This protocol describes the synchronization of mammalian cells in the late G1 phase using this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, EJ30, CHO)
-
Complete cell culture medium
-
This compound (Sigma-Aldrich, M0253)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer)
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow them to be in the exponential growth phase at the time of this compound addition.
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in complete cell culture medium. This compound dissolves slowly, so it may require gentle warming and vortexing. Sterilize the stock solution by passing it through a 0.22 µm filter.
-
This compound Treatment: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 400-500 µM).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Verification of Arrest (Optional but Recommended): To confirm the G1 arrest, harvest a sample of the cells, fix them in 70% ethanol, stain with propidium iodide, and analyze the DNA content by flow cytometry. A significant increase in the G1 population should be observed.
-
Release from Arrest: To release the cells from the this compound block, wash the cells twice with pre-warmed PBS and then add fresh, pre-warmed complete culture medium. Cells will synchronously enter the S phase.
Protocol 2: Analysis of DNA Replication Initiation by DNA Fiber Analysis
This protocol allows for the visualization and quantification of DNA replication initiation events at the single-molecule level.
Materials:
-
This compound-synchronized cells (from Protocol 1)
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA)
-
Spreading buffer (PBS)
-
Microscope slides
-
Coverslips
-
Primary antibodies: anti-CldU (rat) and anti-IdU (mouse)
-
Secondary antibodies: anti-rat and anti-mouse conjugated to different fluorophores (e.g., Alexa Fluor 594 and Alexa Fluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Release and Labeling: Release the this compound-synchronized cells into S phase by washing and adding fresh medium. At a specific time point after release (e.g., 30 minutes), pulse-label the cells with 25 µM CldU for 20 minutes.
-
Second Labeling: Wash the cells with warm PBS and then pulse-label with 250 µM IdU for 20 minutes.
-
Cell Lysis: Harvest the cells and resuspend a small number (e.g., 2,500 cells) in 2 µL of lysis buffer on a microscope slide.
-
DNA Spreading: After 2 minutes, tilt the slide to allow the DNA to spread down the slide.
-
Fixation: Air-dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes.
-
Denaturation: Denature the DNA with 2.5 M HCl for 30 minutes.
-
Immunostaining: Wash the slides with PBS and block with a suitable blocking buffer. Incubate with primary antibodies against CldU and IdU, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Mount the slides with mounting medium containing DAPI and visualize the DNA fibers using a fluorescence microscope. Capture images and analyze them to determine the frequency of origin firing (number of origins per unit length of DNA) and the inter-origin distance. In this compound-treated cells released into S phase, a synchronized wave of origin firing is expected.
Protocol 3: Western Blot Analysis of p27 and CDK2
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.
Materials:
-
This compound-treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p27, anti-CDK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p27, CDK2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels of p27 and CDK2 in this compound-treated versus control cells. An increase in p27 levels is expected after this compound treatment.
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound-induced G1/S arrest signaling pathway.
Experimental Workflow for Studying this compound's Effect on DNA Replication Initiation
Caption: Workflow for analyzing this compound's effects.
Logical Relationship of this compound's Dual Inhibitory Action
Caption: Dual inhibitory actions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of Mimosine in Anti-Cancer Drug Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, is a well-documented compound with potent biological activities.[1][2] It is widely recognized for its ability to reversibly arrest the cell cycle in the late G1 phase, making it a valuable tool for cell synchronization studies.[3][4][5] Beyond its utility in basic cell biology, this compound's anti-proliferative and pro-apoptotic effects have positioned it as a compound of interest in oncology research and as a reference compound in anti-cancer drug screening assays.[6][7][8][9] This document outlines the mechanisms of action of this compound, provides protocols for its use in common screening assays, and presents its effects on various cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, the most prominent being the induction of cell cycle arrest. Additionally, it can trigger apoptosis and induce DNA damage.
1. G1 Phase Cell Cycle Arrest The primary mechanism by which this compound inhibits cell proliferation is by inducing a reversible block at the G1/S phase transition.[3][5] this compound is an iron chelator, a property that leads to the inhibition of iron-dependent enzymes like prolyl hydroxylases.[1][10] This inhibition stabilizes the Hypoxia-Inducible Factor-1α (HIF-1α).[1][11] Activated HIF-1α signaling increases the transcription of cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1.[1][6] The elevated levels of p27 prevent the binding of essential DNA replication initiation factors, like Ctf4, to chromatin, thereby halting the onset of DNA synthesis and arresting cells in the G1 phase.[1]
Caption: this compound's pathway to induce G1 phase cell cycle arrest.
2. Induction of Apoptosis and Other Mechanisms At higher concentrations, this compound can induce apoptosis in various cancer cells, including melanoma, osteosarcoma, and breast cancer.[2][8][12] This apoptotic response can be mediated through the generation of reactive oxygen species (ROS) and activation of the mitochondrial (intrinsic) apoptosis pathway, involving the activation of caspase-9 and caspase-3.[8][12][13] Furthermore, studies have shown that this compound can cause DNA damage and may target other signaling molecules like AKT1, a key regulator of cell survival.[2][7][14]
Caption: this compound's induction of apoptosis via ROS and caspases.
Data Presentation: Effects of this compound on Cancer Cells
The biological effects of this compound are dose-dependent. Lower concentrations typically induce cytostatic effects (cell cycle arrest), while higher concentrations lead to cytotoxicity (apoptosis).
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Biological Effect | Cell Lines | Reference |
| 100-200 µM | Failure to prevent S phase entry, but delayed progression. | HeLa, EJ30 | [5] |
| 400-500 µM | Reversible G1 phase arrest | HeLa, Human Lymphoblastoid Cells | [1][5] |
| 200-800 µM | Inhibition of proliferation, induction of apoptosis | Osteosarcoma (MG63, U2OS) | [12] |
| 200-350 µg/mL | Inhibition of proliferation, DNA damage, S-phase arrest, apoptosis | Breast Cancer (MCF-7) | [2][14] |
Table 2: Summary of this compound's Anti-Cancer Activity in Preclinical Models
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Breast Cancer | MCF-7 | Induces dose-dependent DNA damage and apoptosis; causes S-phase arrest; potential targeting of AKT1. | [2][7][14] |
| Lung Cancer | H226, H358, H322 | Inhibits cyclin D1 expression; induces p21CIP1 or p27KIP1 expression depending on the cell line. | [6] |
| Melanoma | A375, B16 | Induces apoptosis through ROS generation and the mitochondrial pathway. | [8][13] |
| Osteosarcoma | MG63, U2OS | Inhibits proliferation by inducing caspase-9-mediated apoptosis. | [12] |
| Pancreatic Cancer | N/A (Xenograft) | Suppresses tumor growth in vivo and increases the sub-G1 (apoptotic) fraction. | [9] |
Experimental Protocols
This compound can be used as a reference compound in various assays to screen for novel anti-cancer agents.
Caption: A generalized workflow for using this compound in screening assays.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. This compound can be used as a positive control for cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of your test compound and this compound (e.g., 0, 100, 200, 400, 800 µM). Remove the old medium and add 100 µL of medium containing the compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking for 15 minutes.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This compound is an excellent positive control for inducing G1 arrest.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (e.g., 400 µM)
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2-5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 400 µM) or test compounds for 24 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet gently in 300 µL of cold PBS. While vortexing slowly, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to control cells. A significant increase in the G1 peak indicates G1 arrest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive Network pharmacology and in vitro investigation of L-mimosine: unveiling multi-targeted therapeutic potential against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Network pharmacology and in vitro investigation of L-mimosine: unveiling multi-targeted therapeutic potential against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a plant-derived amino acid induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 11. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with this compound boosts the bactericidal capacity of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. A novel methylated analogue of L-Mimosine exerts its therapeutic potency through ROS production and ceramide-induced apoptosis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. jrmds.in [jrmds.in]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mimosine Treatment for Inducing DNA Damage Response in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mimosine, a plant-derived amino acid, is a valuable tool for in vitro studies requiring the synchronization of cells at the G1/S phase boundary of the cell cycle. Its mechanism of action involves the chelation of iron, leading to the inhibition of ribonucleotide reductase and subsequent depletion of the deoxyribonucleotide pool necessary for DNA synthesis. This replicative stress triggers a DNA Damage Response (DDR), primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways. These application notes provide detailed protocols for utilizing this compound to induce a DNA damage response in cultured cells, with a focus on quantitative analysis of cell cycle arrest and the induction of the DNA damage marker, phosphorylated histone H2AX (γH2AX).
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. In response, cells have evolved a complex signaling network known as the DNA Damage Response (DDR) to detect lesions, arrest the cell cycle to allow for repair, and, if the damage is too severe, induce apoptosis. Understanding the intricate mechanisms of the DDR is crucial for cancer research and the development of novel therapeutic strategies.
This compound provides a reversible and dose-dependent method to arrest cells in the late G1 phase, preventing their entry into the S phase where DNA replication occurs.[1][2] This arrest is not a direct consequence of DNA damage but rather the result of activating the ATM/ATR-mediated checkpoint signaling in response to replicative stress caused by the inhibition of DNA replication.[3] One of the key initial events in the DDR is the phosphorylation of the histone variant H2AX at serine 139, generating γH2AX, which serves as a sensitive biomarker for DNA double-strand breaks (DSBs).
These notes offer a comprehensive guide for researchers to effectively use this compound to induce and study the DNA damage response in cellular models.
Data Presentation
Table 1: this compound Concentration and Treatment Duration for Cell Cycle Arrest
| Cell Line | This compound Concentration | Treatment Duration | Outcome | Reference |
| HeLa S3 | 0.5 mM | 24 hours | 55% of cells in G1 phase | |
| HeLa S3 | 1 mM | 24 hours | 78% of cells in G1 phase | |
| HeLa | 400 µM | 24 hours | Significant increase in G1 population | [4] |
| Human Somatic Cells | 0.5 mM | 24 hours | Late G1 phase arrest | [1] |
| Mouse Erythroleukemia (MEL) | 400 µM | 16 hours | Inhibition of DNA replication, cell cycle changes | [5] |
Table 2: Quantification of DNA Damage Markers Following this compound Treatment
| Cell Line | This compound Treatment | DNA Damage Marker | Quantification Method | Result | Reference |
| HeLa S3 | 1 mM for 24 hours | γH2AX | Western Blotting | Low levels of γH2AX, suggesting no direct DNA damage | |
| HeLa S3 | 1 mM for 15 hours (post-thymidine block) | Phospho-ATM (Ser-1981) | Western Blotting | Increased levels of phospho-ATM | |
| Mouse Erythroleukemia (MEL) | 400 µM for 16 hours | DNA breaks | Comet Assay, Nucleoid Sedimentation | Dose-dependent accumulation of DNA breaks | [5] |
Signaling Pathway and Experimental Workflow
References
- 1. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 5. Activation of the prereplication complex is blocked by this compound through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Releasing Cells from Mimosine-Induced G1/S Arrest
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell cycle synchronization is a critical technique in cellular and molecular biology for studying events specific to certain phases of the cell cycle. Mimosine, a plant-derived amino acid, is a widely used agent for reversibly arresting cells in the late G1 phase, just prior to the onset of DNA synthesis (the G1/S boundary).[1][2][3] This arrest allows for the accumulation of a synchronized cell population that can be subsequently released to study the G1/S transition, S phase progression, and subsequent cell cycle events in a controlled manner. This document provides a detailed protocol for the induction of cell cycle arrest using this compound and the subsequent release of these cells into synchronous proliferation.
The mechanism of this compound-induced arrest involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27(Kip1).[4][5] This leads to the inhibition of cyclin E-Cdk2 activity, which is essential for entry into S phase. Additionally, this compound has been shown to stabilize the hypoxia-inducible factor-1 alpha (HIF-1α), which contributes to the increase in p27 levels and prevents the binding of essential replication initiation factors to chromatin.[6][7] The arrest is reversible, and upon removal of this compound, cells synchronously enter S phase.[2][8]
Data Presentation
Cell Cycle Distribution Following this compound Arrest and Release
The following table summarizes the expected cell cycle distribution of an asynchronous population of HeLa cells before and after treatment with this compound, and at various time points following release. Data is compiled from typical results observed in flow cytometry experiments.
| Treatment Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Asynchronous Population | 45 - 55 | 25 - 35 | 15 - 25 |
| 400 µM this compound (24h) | 65 - 75 | < 10 | 15 - 25 |
| 500 µM this compound (23h) | > 90 | < 5 | < 5 |
| Release from this compound Block | |||
| 0 hours post-release | > 90 | < 5 | < 5 |
| 1 hour post-release | Gradual Decrease | Gradual Increase | - |
| 2 hours post-release | Continued Decrease | Peak Increase | - |
| 4 hours post-release | Nearing Asynchronous Levels | Decreasing | Increasing |
Note: The exact percentages can vary depending on the cell line, initial seeding density, and specific experimental conditions.
Key Protein Level Changes During this compound Arrest and Release
This table outlines the expected changes in the expression levels of key cell cycle regulatory proteins upon this compound treatment and subsequent release.
| Protein | Function | Level During this compound Arrest | Level After Release |
| p27(Kip1) | CDK inhibitor | Increased [4][5] | Decreased |
| Cyclin E | G1/S transition | Unchanged/Slightly Increased | Peaks at G1/S, then degrades |
| Cdk2 | G1/S transition kinase | Unchanged | Activity increases post-release |
| HIF-1α | Transcription factor | Increased [6][7] | Decreased |
| Phospho-Histone H3 | M phase marker | Decreased | Increases as cells reach mitosis |
Experimental Protocols
This compound-Induced G1/S Arrest
This protocol describes how to synchronize mammalian cells at the G1/S boundary using this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
L-Mimosine (Sigma-Aldrich, Cat. No. M0253 or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of this compound addition. Allow cells to attach and grow for 18-24 hours.
-
This compound Preparation: Prepare a stock solution of L-Mimosine (e.g., 100 mM in sterile water or culture medium). Warm the solution to 37°C to aid dissolution. Sterilize by passing through a 0.22 µm filter.
-
This compound Treatment: Add the this compound stock solution to the complete culture medium to a final concentration of 400-800 µM. The optimal concentration should be determined empirically for each cell line. For HeLa cells, a concentration of 500 µM is often effective.[4]
-
Incubation: Incubate the cells with the this compound-containing medium for 18-24 hours at 37°C in a 5% CO2 incubator.
Release of Cells from this compound Arrest
This protocol details the steps to release the synchronized cells from the this compound-induced block.
Procedure:
-
Removal of this compound: Aspirate the this compound-containing medium from the cell culture vessel.
-
Washing: Gently wash the cell monolayer twice with pre-warmed, sterile PBS to remove any residual this compound.
-
Addition of Fresh Medium: Add pre-warmed, complete culture medium (without this compound) to the cells.
-
Synchronous Progression: Return the cells to the incubator. The cells will now synchronously progress through the cell cycle. The onset of DNA replication typically occurs within 15-60 minutes after release.[2]
-
Time-Course Analysis: Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12 hours) for downstream analysis.
Analysis of Cell Cycle Progression by Flow Cytometry
This protocol is for analyzing the DNA content of the synchronized cell population.
Materials:
-
Harvested cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Trypsinize and collect the cells at the desired time points. Centrifuge at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.
Analysis of Protein Levels by Western Blotting
This protocol outlines the general steps for analyzing the levels of key cell cycle proteins.
Materials:
-
Harvested cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Cyclin E, anti-HIF-1α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the harvested cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Validation of this compound-induced cell cycle arrest and synchronized release into S phase. - Public Library of Science - Figshare [plos.figshare.com]
- 5. This compound arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mimosine as a Tool for Studying Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mimosine, a non-proteinaceous amino acid derived from plants of the Mimosa and Leucaena genera, is a powerful tool for cell biology research. It is widely used to reversibly arrest mammalian cells in the late G1 phase of the cell cycle, just prior to the onset of DNA synthesis.[1][2][3] This property makes this compound an excellent agent for synchronizing cell populations to study the molecular events governing the G1/S transition, DNA replication initiation, and the activation of G1 checkpoint pathways.[4] This document provides an overview of its mechanism of action, quantitative data on its application, and detailed protocols for its use in a laboratory setting.
Mechanism of Action
This compound's ability to induce cell cycle arrest is multifactorial, stemming primarily from its properties as an iron chelator.[5] By sequestering intracellular iron, this compound triggers several downstream signaling cascades that converge to halt cell cycle progression at the G1/S boundary.
Primary Mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): this compound chelates the iron required for the activity of ribonucleotide reductase, an enzyme essential for converting ribonucleotides into deoxyribonucleotides (dNTPs).[6][7] The resulting depletion of the dNTP pool inhibits the initiation of DNA synthesis.[6][8]
-
Stabilization of HIF-1α and Upregulation of p27: As an iron chelator, this compound inhibits prolyl hydroxylases, the iron-dependent enzymes that target Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation.[1][9] The stabilized HIF-1α then promotes the transcription of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[8][10] Elevated p27 levels inhibit the activity of Cyclin E-CDK2 complexes, a key driver of S phase entry.
-
Inhibition of Pre-Replication Complex (pre-RC) Activation: this compound prevents the binding of essential replication initiation factors, such as Ctf4, to chromatin, thereby blocking the formation of functional replication forks.[1][10] This effect is mediated by the HIF-1α-p27 pathway.[8][10] Some studies also suggest that this compound can activate the Ataxia Telangiectasia Mutated (ATM) protein, a key checkpoint kinase, which in turn blocks the activation of the pre-RC.[11]
-
p53-Independent Induction of p21: In some cell types, this compound has been shown to increase the expression of the CDK inhibitor p21WAF1/CIP1 through a p53-independent pathway, further contributing to G1 arrest.[12][13]
These pathways collectively ensure that cells are halted before committing to DNA replication, providing a distinct and reversible G1 checkpoint arrest.
Data Presentation: Effective Concentrations and Durations
The optimal concentration and treatment duration for this compound-induced arrest can vary depending on the cell line and experimental goals. Treatment for 16-24 hours is typically sufficient to accumulate a high percentage of cells in late G1.[2][9]
| Cell Line | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| HeLa (Cervical Cancer) | 400 | 24 | Significant increase in G1 population; blocked BrdU incorporation. | [1] |
| HeLa | 500 | 24 | Synchronization in late G1 phase. | [2] |
| EJ30 (Bladder Carcinoma) | 500 | 24 | Synchronization in late G1 phase. | [2] |
| Human Lymphoblastoid Cells | Not Specified | ~16-18 | Reversible block in late G1 phase. | [3] |
| MDA-MB-453 (Breast Cancer) | 400 | 4 - 16 | >90% reduction in DNA synthesis; suppressed kinase activity. | |
| Human Fibroblasts (HFF, WI38) | 500 - 700 | 24 | Effective late G1 phase arrest. | [14] |
| Porcine Granulosa Cells | 500 | 24 | Synchronization of cells in G1 stage. | [1] |
Note: The G1 arrest induced by this compound is reversible. Cells can be released from the block by washing out the this compound-containing medium and re-plating in fresh medium.[2][4] DNA replication typically commences within 15-60 minutes of release.[4]
Experimental Protocols
Protocol for Cell Synchronization using this compound
This protocol describes a general method for synchronizing adherent mammalian cells at the G1/S boundary.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HFF)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (Sigma-Aldrich, Cat. No. M0253)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.2 µm sterile filter
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound. Note: this compound dissolves slowly.
-
Add the required amount of this compound powder to complete culture medium.
-
Incubate the suspension at 37°C for several hours (or overnight at room temperature) with rotation or stirring until fully dissolved.[14]
-
Sterilize the stock solution by passing it through a 0.2 µm filter.
-
Crucially, use freshly prepared stock solutions , as they can lose efficacy after a few days of storage.[14]
Synchronization Procedure:
-
Seed cells in culture plates at a density that will result in 50-60% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours.
-
Add the 10 mM this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 400-500 µM).
-
Incubate the cells for 16-24 hours. A 24-hour incubation is generally sufficient for a robust G1 arrest.[14]
-
To release from arrest (optional):
-
Aspirate the this compound-containing medium.
-
Gently wash the cell monolayer twice with sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will begin to enter S phase synchronously. Samples can be collected at various time points post-release to study S phase progression.
-
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to verify the G1 arrest induced by this compound.
Materials:
-
This compound-treated and control cells
-
PBS
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Harvest cells by trypsinization, collecting both adherent cells and any floating cells (this compound can cause some detachment).[14]
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in the residual PBS by vortexing gently.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Aspirate the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content using a flow cytometer. This compound-treated cells should show a prominent peak at the 2N DNA content (G1 phase).[9]
Protocol for Western Blot Analysis of Checkpoint Proteins
This protocol allows for the examination of key cell cycle regulatory proteins following this compound treatment.
Materials:
-
This compound-treated and control cells
-
RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-p21, anti-Cyclin E, anti-CDK2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Expect to see an upregulation of p27 and/or p21 in this compound-treated samples.[10][15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.unthsc.edu [experts.unthsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p21WAF1/CIP1/SDI1 is elevated through a p53-independent pathway by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 15. Inhibitory effect of this compound on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhanced Cell Synchronization at the G1/S Boundary by Combining Mimosine and Thymidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle synchronization is a critical technique in biological research, enabling the study of molecular events at specific phases of cellular progression. Chemical agents are commonly used to arrest cells at distinct checkpoints. This document provides detailed protocols and notes on the use of mimosine and thymidine, two well-established synchronizing agents, with a particular focus on their combined application to achieve a highly efficient and sharp arrest at the G1/S phase boundary.
This compound, a plant-derived amino acid, arrests the cell cycle in the late G1 phase by chelating iron and zinc, which alters deoxyribonucleotide metabolism and inhibits the initiation of DNA replication.[1][2] Thymidine, at high concentrations, induces a G1/S or early S phase block by creating an imbalance in the deoxynucleotide pool, which inhibits the enzyme ribonucleotide reductase.[2][3] While each agent is effective individually, their sequential combination leverages their distinct mechanisms to yield a more robust and homogenous population of synchronized cells, ideal for studies of S phase entry and DNA replication initiation.[2][4][5]
Mechanisms of Action
This compound: G1 Phase Arrest
This compound primarily arrests cells in the late G1 phase before the onset of DNA replication.[1][6] Its mechanism is multifactorial and includes the chelation of iron, which is essential for the activity of ribonucleotide reductase, an enzyme critical for producing DNA precursors.[1][2] More recent studies have shown that this compound acts as an iron chelator to stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7][8] This stabilization leads to an increased level of the cyclin-dependent kinase inhibitor p27, which in turn prevents the binding of the essential replication factor Ctf4 to chromatin, thereby blocking the initiation of DNA replication.[7][8]
Thymidine: G1/S Phase Arrest
A high concentration of thymidine, known as a "thymidine block," effectively halts DNA synthesis.[9] After entering the cell, thymidine is converted to thymidine triphosphate (dTTP). The resulting excess of dTTP allosterically inhibits ribonucleotide reductase (RNR), preventing the reduction of other nucleoside diphosphates (like CDP to dCDP).[2][10] This creates an imbalance in the cellular pool of deoxynucleotides (dNTPs), starving the cell of the necessary building blocks for DNA replication and causing an arrest at the G1/S boundary or in the early S phase.[2][3][11]
Data Presentation: Efficacy of Synchronization Agents
The following table summarizes quantitative data from studies using this compound and thymidine, alone or in combination, to synchronize various cell lines. The percentage of cells in each phase was typically determined by flow cytometry analysis of DNA content.
| Cell Line | Agent(s) | Concentration(s) | Duration | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF-7 | This compound | 400 µM | 24 h | 65-75% | - | - | [12][13] |
| MCF-7 | Thymidine | 2 mM | 16-24 h | - | 55-65% | - | [12][13] |
| HeLa | This compound | 400 µM | 24 h | Significant Increase | - | - | [7] |
| HeLa | This compound | 0.5 mM | 24 h | Population Synchronized | - | - | [6] |
| HeLa S3 | This compound | 1 mM | 24 h | 78% | - | - | [5] |
| HeLa S3 | Thymidine → this compound | 4 mM → 1 mM | 15h → 9h release → 15h | >90% (at G1/S boundary) | - | - | [5] |
| HEK293 | This compound | - | 12 h | 59% | 37% | 0.5% | [14] |
| HEK293 | Thymidine | - | 12 h | 80% | 19% | 0.7% | [14] |
| 293T | This compound | 1 mM | 24 h | Arrested (intended G1) | Arrest observed in S | - | [15] |
| 293T | Thymidine (double block) | 2 mM | 18h→9h release→18h | Arrested (intended G1) | Arrest observed in S | - | [15] |
Note: The efficacy and optimal concentration of synchronizing agents can be highly cell-type dependent. The data for 293T cells highlight that protocols may require optimization.[15]
Experimental Protocols
Protocol 1: High-Efficiency G1/S Synchronization with Thymidine-Mimosine Block
This protocol is adapted from a method shown to synchronize over 90% of HeLa S3 cells at the G1/S boundary.[5] It is recommended for experiments requiring a very sharp and efficient block before S phase entry.
Methodology:
-
Cell Plating: Plate cells (e.g., HeLa S3) in complete growth medium to reach 30-40% confluency on the day of synchronization.
-
First Block (Thymidine): Add thymidine to the culture medium to a final concentration of 2-4 mM. Incubate the cells for 15-18 hours. This step arrests cells throughout the S phase.
-
Release: Aspirate the thymidine-containing medium. Wash the cells twice with sterile 1x PBS and once with fresh, pre-warmed complete medium to ensure complete removal of thymidine.
-
Incubation: Add fresh, pre-warmed complete medium and incubate for approximately 9 hours. This allows the S-phase arrested cells to proceed through S, G2, and M phases.
-
Second Block (this compound): Add L-mimosine to the culture medium to a final concentration of 0.5-1 mM. Incubate for 15-18 hours. This step arrests the now-synchronized population as it reaches the late G1 phase.
-
Final Release/Harvest: To study S-phase entry, release the cells by washing as described in Step 3 and adding fresh medium. Cells can be harvested at various time points. Alternatively, cells can be harvested directly for analysis of the G1/S arrested population.
Protocol 2: Standard Double Thymidine Block
This is a widely used method to synchronize cells at the G1/S boundary and serves as a good baseline for comparison.[9][11]
Methodology:
-
Cell Plating: Plate cells to reach 30-40% confluency.
-
First Block: Add thymidine (2 mM final concentration) and incubate for 18-19 hours.
-
Release: Wash cells as described above and incubate in fresh medium for 9 hours.
-
Second Block: Add thymidine (2 mM final concentration) again and incubate for 16-18 hours.
-
Harvest/Release: Wash cells to release them into S phase synchronously.
Protocol 3: Single this compound Block
This protocol is simpler but may result in a less tightly synchronized population compared to the combination method.
Methodology:
-
Cell Plating: Plate cells to reach 40-50% confluency.
-
Block: Add L-mimosine (0.4-1 mM final concentration) to the culture medium.
-
Harvest/Release: Wash cells to release them from the G1 block.
Verification of Synchronization
To confirm the efficiency of the synchronization protocol, it is essential to analyze the cell cycle distribution of the treated population.
-
Flow Cytometry: This is the most common method. Cells are fixed, stained with a DNA-binding fluorescent dye (e.g., Propidium Iodide or 7-AAD), and analyzed to determine the percentage of cells in G1 (2N DNA content), S (>2N to <4N), and G2/M (4N) phases.[12]
-
Western Blotting: Analyze the expression of cell cycle-specific proteins. For a G1/S block, expect high levels of G1-specific cyclins (e.g., Cyclin E) and low levels of S and M phase cyclins (e.g., Cyclin A and Cyclin B1).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Cell synchronization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Synchronization by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Examination of the Cell Cycle Dependence of Cytosine and Adenine Base Editors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Mimosine: Application Notes and Protocols for Use as a Bio-Herbicide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mimosine, a non-protein amino acid found in the seeds and foliage of plants belonging to the Leucaena and Mimosa genera, has demonstrated significant potential as a natural herbicide.[1][2][3][4][5][6] Its allelopathic properties, primarily attributed to its ability to inhibit plant growth, make it a promising candidate for the development of sustainable weed management strategies in agriculture.[1][3][7] This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of this compound as a bio-herbicide.
Quantitative Data on this compound
This compound Content in Leucaena leucocephala
The concentration of this compound varies significantly among different parts of the Leucaena leucocephala plant. Younger plant parts generally contain higher concentrations of this allelochemical.[1][2]
| Plant Part | This compound Content (% of Dry Weight) |
| Young Leaves | 2.66[1][2] |
| Mature Seeds | 2.38[1][2] |
| Mature Leaves | 0.47[4] |
| Mature Stems | 0.54[4] |
| Hairy Roots | 0.66[4] |
| Root Xylem | 0.18[1][2] |
| Xylem | 0.11[1][2] |
Herbicidal Efficacy of this compound
This compound has been shown to inhibit the growth of various weed species. The following table summarizes the inhibitory effects of different this compound concentrations on selected weeds.
| Weed Species | This compound Concentration (ppm) | Inhibition (%) | Reference |
| Ageratum conyzoides | 50 | >50 | [8][9] |
| Ageratum conyzoides | 100 | >50 | [8][9] |
| Emilia sonchifolia | 50 | >50 | [8][9] |
| Emilia sonchifolia | 100 | >50 | [8][9] |
| Tridax procumbens | 50 | >50 | [8][9] |
| Tridax procumbens | 100 | >50 | [8][9] |
| Wild Mustard | 1000 mg/L | ~94 (seed emergence) | [4] |
Mechanism of Action
This compound's primary mode of action as a herbicide is the inhibition of DNA replication, leading to cell cycle arrest in the late G1 phase.[5][6][10][11][12] This prevents the cells from entering the S phase, thereby halting cell division and subsequent plant growth.[5][10] this compound is also known to induce oxidative stress in target plants.[10]
Caption: this compound's herbicidal mechanism of action.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Leucaena leucocephala Leaves
This protocol describes two methods for this compound extraction: pulverized and whole maceration.[1][2]
Materials:
-
Fresh young leaves of Leucaena leucocephala
-
Distilled water or 0.1 N HCl[8]
-
Ethanol (30%, 50%, 70%)[3]
-
Blender or mortar and pestle
-
Beakers and flasks
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Spectrophotometer
Method 1: Pulverized Maceration
-
Collect fresh, young leaves of L. leucocephala.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Dry the leaves in an oven at 60°C for 48 hours.
-
Grind the dried leaves into a fine powder using a blender or mortar and pestle.
-
Weigh 10 g of the leaf powder and place it in a 250 mL flask.
-
Add 100 mL of 0.1 N HCl to the flask.
-
Shake the flask on a mechanical shaker for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 40°C.
-
The concentrated extract can be further purified using column chromatography or used directly for bioassays.
Method 2: Whole Maceration with Ethanol [3]
-
Collect and wash fresh leaves as described in Method 1.
-
Air-dry the leaves for 3 days.
-
Place 50 g of the dried leaves into a 500 mL beaker.
-
Add 250 mL of 30% ethanol and let it macerate for 24 hours.
-
Repeat the maceration twice more with 150 mL and 100 mL of 30% ethanol, respectively, for 24 hours each.
-
Combine all the liquid extracts and filter them.
-
Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.
Quantification: The concentration of this compound in the extract can be determined using HPLC with a C18 column and UV detection at 280 nm.[11] A standard curve of pure this compound should be prepared for accurate quantification.
Caption: Workflow for this compound extraction.
Protocol 2: Bio-Herbicide Bioassay (Petri Dish Method)
This protocol is adapted from studies evaluating the herbicidal activity of this compound on various weed species.[8][9]
Materials:
-
This compound extract or pure this compound
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Seeds of target weed species (e.g., Ageratum conyzoides, Emilia sonchifolia)
-
Growth chamber or incubator
Procedure:
-
Prepare a series of this compound solutions of different concentrations (e.g., 0, 10, 25, 50, 100 ppm) by diluting the stock extract or dissolving pure this compound in distilled water.[8][9] The control (0 ppm) should be distilled water only.
-
Place two layers of filter paper in each petri dish.
-
Pipette 5 mL of each this compound solution onto the filter paper in the respective petri dishes, ensuring the paper is evenly moistened.
-
Place 20 seeds of the target weed species, evenly spaced, on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Incubate the petri dishes in a growth chamber at 25 ± 2°C with a 12-hour photoperiod for 7-10 days.
-
After the incubation period, measure the radicle length and shoot length of the germinated seedlings.
-
Calculate the percentage of inhibition for each concentration compared to the control using the following formula:
-
Inhibition (%) = [(Control length - Treatment length) / Control length] x 100
-
Application Notes
Formulation
For practical application, a stable and effective formulation of this compound is crucial. While specific formulations for this compound as a bio-herbicide are not extensively documented, general principles for bio-herbicide formulation can be applied.[13][14]
-
Emulsifiable Concentrate (EC): this compound extract can be formulated as an EC by mixing it with a suitable solvent and emulsifiers. This allows for easy dilution in water for spray applications.
-
Wettable Powder (WP): The dried this compound extract can be mixed with a carrier (e.g., clay) and a wetting agent to create a wettable powder that can be suspended in water.
-
Adjuvants: The addition of adjuvants such as surfactants can improve the wetting and spreading of the bio-herbicide on the leaf surface, enhancing its uptake and efficacy.[13]
Application Methods
The application method for a this compound-based bio-herbicide will depend on the target weeds, crop, and formulation.
-
Foliar Application: This is a common method where the bio-herbicide is sprayed directly onto the foliage of emerged weeds.[14]
-
Soil Application: The bio-herbicide can be applied to the soil before weed emergence (pre-emergence) to inhibit seed germination.[14] Incorporation into the soil through tilling or irrigation can improve its effectiveness.
-
Seed Treatment: Coating crop seeds with a this compound formulation could potentially protect the emerging seedlings from early weed competition.[14]
Field Application Rates: One study suggested that the incorporation of Leucaena leaves into cultivated soils at a rate of 1-2 tons/ha could be beneficial for biological weed control.[7] However, further research is needed to determine the optimal application rates for purified this compound or its formulations under field conditions.
Environmental Fate and Toxicology
-
Soil Behavior: In soil, a significant portion of this compound (around 60%) can be adsorbed to soil particles within 1-5 days.[1][4][7] The rate of decomposition is relatively low in the initial days.[1][4][7]
-
Toxicity: this compound is known to be toxic to livestock, causing symptoms such as hair loss and growth retardation.[5][6][12][15] Therefore, caution must be exercised when handling this compound and its extracts. The toxicity to non-target organisms in an agricultural setting requires further investigation. The use of a mixture of FeCl3 and this compound has been suggested to lower its toxicity.[1][7]
Disclaimer
This document is intended for research and informational purposes only. The protocols and application notes provided are based on available scientific literature. Researchers should conduct their own small-scale trials to optimize protocols and assess the efficacy and safety of this compound as a bio-herbicide for their specific applications. Appropriate personal protective equipment should be worn when handling this compound and its extracts.
References
- 1. Methods of this compound Extraction from Leucaena leucocephala (Lam.) de Wit Leaves | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods of this compound Extraction from Leucaena leucocephala (Lam.) de Wit Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. ijarse.com [ijarse.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. [PDF] Herbicidal Activity of this compound and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemicaljournal.org [chemicaljournal.org]
- 12. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Unlocking the potential of bioherbicides for sustainable and environment friendly weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prenatal toxicity of L-mimosine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Novel Insecticidal Agents from Mimosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mimosine, a non-protein amino acid found in plants of the Leucaena and Mimosa genera, has demonstrated a range of biological activities.[1][2] Recent research has focused on the development of this compound derivatives as promising candidates for novel insecticidal and nematicidal agents.[1][3][4][5] These derivatives, particularly those synthesized from mimosinol (a reduced form of this compound), have shown significant efficacy against various pests. This document provides a comprehensive overview of the insecticidal properties of these compounds, their mechanism of action, and detailed protocols for their synthesis and evaluation.
The primary modes of action for these this compound derivatives are believed to be the inhibition of two key insect enzymes: acetylcholinesterase (AChE) and tyrosinase.[1][6] AChE is crucial for nerve impulse transmission, and its inhibition leads to paralysis and death.[6] Tyrosinase is involved in the molting process and immune responses in insects.[1][6] By targeting these enzymes, this compound derivatives present a dual-pronged approach to pest control.
Data Presentation
The following tables summarize the quantitative data on the insecticidal and nematicidal activities of this compound and its derivatives.
Table 1: Insecticidal Activity of this compound Derivatives (Topical Application)
| Compound | LD50 (µ g/insect ) |
| Mimosinol | 1.2 |
| Mimosinol Derivative 1a | 0.5 |
| Mimosinol Derivative 1b | 0.7 |
| d-Mimosinol | 3.1 |
| d-Mimosinol Derivative 2a | 1.2 |
| Rotenone (Commercial Insecticide) | - |
| Source:[1] |
Table 2: Insecticidal Activity of this compound Derivatives (No-Choice Contact Method)
| Compound | Mortality (%) at 50 µg/mL | Mortality (%) at 100 µg/mL |
| Mimosinol | 38.1 ± 1.3 | 52.5 ± 2.7 |
| Mimosinol Derivative 1a | 62.5 ± 1.8 | 88.8 ± 0.9 |
| Mimosinol Derivative 1b | 52.5 ± 3.5 | 71.9 ± 1.3 |
| This compound | 2.5 ± 1.1 | 7.5 ± 1.0 |
| Source:[1] |
Table 3: Enzyme Inhibition and Nematicidal Activity of this compound Derivatives
| Compound | AChE Inhibition IC50 (µM) | Tyrosinase Inhibition IC50 (µM) | Nematicidal Activity IC50 (µM) |
| Mimosinol | - | 31.4 | 376.2 |
| Mimosinol Derivative 1a | 95.9 | - | 31.8 |
| Mimosinol Derivative 1b | 104.0 | - | 50.2 |
| d-Mimosinol | - | 46.1 | 390.0 |
| This compound | 1528 | - | 16.8 |
| Kojic Acid (Tyrosinase Inhibitor Control) | 5477 | - | - |
| Fenitrothion (AChE Inhibitor Control) | 181.5 | - | - |
| Source:[1][4] |
Signaling Pathways and Mechanisms
The insecticidal action of this compound derivatives is primarily attributed to their ability to inhibit key enzymes in the insect's nervous and developmental systems.
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow
The development and evaluation of novel insecticidal agents from this compound derivatives follow a structured workflow, from synthesis to biological characterization.
Caption: Experimental workflow for developing this compound-based insecticides.
Experimental Protocols
Protocol 1: Synthesis of Mimosinol and Phosphoramidothionate Derivatives
This protocol describes the reduction of this compound to mimosinol and the subsequent synthesis of phosphoramidothionate derivatives.
1.1. Reduction of this compound to Mimosinol
-
Materials: this compound, Anhydrous Tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH₄), 1 M HCl, Saturated NaCl solution, Anhydrous MgSO₄.
-
Procedure:
-
Suspend this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add LiAlH₄ to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the sequential slow addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude mimosinol by column chromatography on silica gel.
-
1.2. Synthesis of Phosphoramidothionate Derivatives (e.g., 1a, 1b)
-
Materials: Mimosinol, Anhydrous Dichloromethane (DCM), Triethylamine (Et₃N), Appropriate phosphoramidic chloride, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve mimosinol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired phosphoramidic chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phosphoramidothionate derivative.
-
Protocol 2: Insecticidal Bioassay - Topical Application
This protocol is used to determine the dose-dependent mortality (LD50) of the synthesized compounds.
-
Materials: Test compounds, Acetone, Micropipette or micro-applicator, Test insects (e.g., termites, fruit flies), Ventilated holding containers, 10% sucrose solution.
-
Procedure:
-
Prepare a series of dilutions of the test compounds in acetone. A typical range would be from 0.1 to 10 µg/µL.
-
Anesthetize the test insects by chilling them on ice or using brief CO₂ exposure.
-
Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.
-
The control group should be treated with acetone only.
-
Place the treated insects in ventilated holding containers with access to a 10% sucrose solution.
-
Maintain the insects at a controlled temperature (e.g., 25 ± 1 °C) and humidity.
-
Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Calculate the LD50 value using probit analysis.
-
Protocol 3: Insecticidal Bioassay - No-Choice Contact Method
This method assesses the mortality caused by continuous contact with a treated surface.
-
Materials: Test compounds, Acetone, Petri dishes (9 cm diameter), Filter paper, Test insects, 10% sucrose solution.
-
Procedure:
-
Prepare solutions of the test compounds in acetone at various concentrations (e.g., 25, 50, 100 µg/mL).
-
Apply 1 mL of each test solution evenly to a filter paper placed in a Petri dish.
-
Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the compound.
-
Control filter papers are treated with acetone only.
-
Introduce a known number of test insects (e.g., 20) into each Petri dish.
-
Provide a small cotton ball soaked in 10% sucrose solution as a food source.
-
Seal the Petri dishes with a ventilated lid.
-
Maintain the dishes at a controlled temperature and humidity.
-
Record mortality at regular intervals over a period of up to 7 days.
-
Express the results as percentage mortality for each concentration.
-
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
This microplate-based assay determines the IC50 of the compounds against AChE.
-
Materials: Test compounds, Acetylcholinesterase (from a suitable insect source), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer (pH 8.0), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add in the following order:
-
20 µL of Tris-HCl buffer.
-
10 µL of the test compound solution at various concentrations.
-
10 µL of DTNB solution.
-
10 µL of AChE solution.
-
-
Incubate the plate at 25 °C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 5: Tyrosinase Inhibition Assay
This assay measures the ability of the compounds to inhibit tyrosinase activity.
-
Materials: Test compounds, Mushroom tyrosinase, L-DOPA (3,4-dihydroxyphenylalanine), Phosphate buffer (pH 6.8), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add:
-
40 µL of the test compound solution at various concentrations.
-
80 µL of phosphate buffer.
-
40 µL of tyrosinase solution.
-
-
Pre-incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm immediately and then at 1-minute intervals for 10-20 minutes.
-
The rate of dopachrome formation is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 6: Nematicidal Bioassay using Caenorhabditis elegans
This protocol assesses the nematicidal activity of the compounds against the model organism C. elegans.
-
Materials: Test compounds, C. elegans (L4 stage), M9 buffer, E. coli OP50 (food source), 96-well microplate, Microplate shaker, Inverted microscope.
-
Procedure:
-
Synchronize a culture of C. elegans to obtain a population of L4 larvae.
-
Prepare a suspension of L4 worms in M9 buffer.
-
Prepare serial dilutions of the test compounds in M9 buffer containing a suspension of E. coli OP50.
-
In a 96-well microplate, add 100 µL of the test solution to each well.
-
Add a small volume (e.g., 10 µL) of the worm suspension to each well, aiming for approximately 20-30 worms per well.
-
The control wells should contain M9 buffer with E. coli OP50 and the solvent used for the test compounds.
-
Incubate the plate at 20 °C on a microplate shaker to ensure aeration.
-
Assess nematode mortality at 24, 48, and 72 hours using an inverted microscope. A nematode is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Calculate the percentage of mortality for each concentration.
-
Determine the IC50 value.
-
References
Troubleshooting & Optimization
issues with mimosine solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and answers to frequently asked questions regarding the solubility and stock solution preparation of Mimosine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is sparingly soluble in neutral water and most organic solvents like DMSO and ethanol.[1][2] Its solubility is highly dependent on pH. It readily dissolves in aqueous alkaline (e.g., dilute NaOH) or acidic (e.g., dilute HCl) solutions.[2][3]
Q2: Why is my this compound not dissolving in water at neutral pH?
A2: This is expected behavior. This compound is a zwitterionic amino acid, making it poorly soluble in neutral aqueous solutions. To dissolve it effectively in an aqueous-based solvent, you must adjust the pH to be either acidic or basic.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: The recommended solvents are dilute aqueous acidic or basic solutions. A slightly acidic solution (using HCl) is often preferred as it helps maintain the amine group in a less oxidation-prone state.[4] For applications where pH alteration is a concern, careful preparation in water with warming and sonication can achieve lower concentrations.[1][5]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions can be stored for several months at -20°C.[1][5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote protein denaturation and precipitation.[6]
Q5: At what point in the cell cycle does this compound cause an arrest?
A5: this compound reversibly arrests dividing cells in the late G1 phase, preventing the initiation of DNA replication.[7][8] At lower concentrations, it can also block the elongation of DNA replication, leading to an enrichment of cells in the S phase.[9]
This compound Solubility Data
The following table summarizes the solubility properties of this compound in various common laboratory solvents.
| Solvent | Solubility | Concentration & Conditions | Citation |
| Water (neutral pH) | Sparingly Soluble | Can be increased to ~2 mg/mL with gentle warming and sonication. | [1][3][5] |
| DMSO | Insoluble / Limited | Product datasheets report insolubility or very low solubility. | [1][5][10] |
| Ethanol | Insoluble / Limited | Product datasheets report insolubility. | [1][5] |
| Dilute Aqueous Acid (e.g., HCl) | Soluble | Solubility can be increased to at least 10 mg/mL. | [3][4] |
| Dilute Aqueous Base (e.g., NaOH) | Soluble | Solubility can be increased to at least 10 mg/mL. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Dilute HCl
This protocol is recommended for achieving a stable, higher concentration stock solution.
-
Calculate Mass: Determine the mass of this compound needed. For 10 mL of a 10 mM solution (M.W. 198.18 g/mol ), you will need 19.82 mg.
-
Weigh this compound: Accurately weigh the calculated amount of L-Mimosine powder and place it in a sterile 15 mL conical tube.
-
Initial Dissolution: Add a small volume (e.g., 200 µL) of 1 N HCl to the tube. Gently vortex to dissolve the powder.
-
Adjust Volume: Once the this compound is fully dissolved, add sterile, nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Water (Requires pH adjustment)
This protocol uses NaOH to solubilize this compound.
-
Calculate and Weigh: Weigh 19.82 mg of L-Mimosine and place it in a sterile 15 mL conical tube.
-
Add Water: Add approximately 9 mL of sterile, nuclease-free water. The this compound will not dissolve completely at this stage.
-
Adjust pH: While stirring, add 1 N NaOH dropwise until the this compound powder is fully dissolved. The pH will become alkaline.
-
Final Volume: Adjust the final volume to 10 mL with sterile water.
-
Sterilization & Storage: Filter-sterilize the solution using a 0.22 µm filter, then aliquot and store at -20°C.
Troubleshooting Guide
Problem: My this compound stock solution precipitated after being frozen and thawed.
-
Cause: Repeated freeze-thaw cycles can cause solutes, especially those in near-saturated solutions, to precipitate out.
-
Solution:
Problem: A precipitate formed immediately after I added my this compound stock to the cell culture medium.
-
Cause: This is a common issue when adding a compound dissolved in a specific solvent (like an acidic or basic solution) to a complex, buffered solution like cell culture medium. The rapid change in pH and solvent polarity can cause the compound to crash out of solution.[4]
-
Solution:
-
Pre-warm the Medium: Always use cell culture medium that has been warmed to 37°C. Adding a cold stock to cold medium can induce precipitation.[4]
-
Dilute Slowly: Add the this compound stock solution dropwise to the culture medium while gently swirling the flask or plate. This avoids localized high concentrations.[4]
-
Consider Serial Dilution: For higher final concentrations, perform a serial dilution. First, dilute the stock into a small, sterile volume of medium, ensure it dissolves, and then add this intermediate dilution to the final culture volume.[4]
-
Check for Contamination: If the precipitate appears cloudy and the medium changes color (e.g., turns yellow), it may be bacterial or fungal contamination rather than chemical precipitation.[1][11]
-
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
Signaling Pathway: this compound-Induced Cell Cycle Arrest
Caption: this compound chelates iron, stabilizing HIF-1α to induce G1 cell cycle arrest.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with this compound boosts the bactericidal capacity of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. promega.com [promega.com]
- 9. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.um.edu.my [eprints.um.edu.my]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
mimosine cytotoxicity in different human cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of mimosine in in vitro studies with human cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
A1: this compound is a non-proteinogenic amino acid derived from plants of the Mimosa and Leucaena genera. Its primary cytotoxic effects stem from its ability to act as an iron chelator. By binding to and reducing the intracellular availability of iron, this compound inhibits iron-dependent enzymes, most notably ribonucleotide reductase, which is crucial for DNA synthesis and repair. This leads to cell cycle arrest, primarily at the late G1 phase, preventing entry into the S phase.[1][2] this compound can also induce apoptosis through various signaling pathways.
Q2: How should I prepare and store a this compound stock solution?
A2: this compound has limited solubility in water and organic solvents like DMSO and ethanol.[3][4][5][6] To prepare a stock solution, it is recommended to dissolve this compound in a dilute acidic or alkaline solution.[6] A slightly acidic solution is often preferred to maintain the stability of the amine group. For a higher concentration, gentle warming to 37°C and/or sonication can aid in dissolution.[5] Stock solutions can be stored for several months at -20°C.[5]
Q3: At what concentration should I use this compound in my experiments?
A3: The effective concentration of this compound is highly dependent on the cell line and the desired outcome (e.g., cell cycle synchronization vs. cytotoxicity). For cell cycle arrest, concentrations around 0.5 mM (approximately 100 µg/mL) are often used to synchronize cells in the late G1 phase.[7] For cytotoxicity studies, a dose-response experiment is recommended to determine the IC50 or GI50 for your specific cell line. Concentrations can range from 50 µM to over 800 µM.[3]
Q4: Is this compound's effect on the cell cycle reversible?
A4: Yes, the G1 phase arrest induced by this compound at concentrations around 0.5 mM is generally reversible upon removal of the compound from the cell culture medium.[7] This property is often exploited for cell synchronization studies.
Troubleshooting Guides
Problem 1: Low or Inconsistent Cytotoxicity Observed
Q: I am not observing the expected level of cytotoxicity, or my results are not reproducible. What could be the issue?
A: Several factors can contribute to low or inconsistent cytotoxicity:
-
This compound Solubility: Ensure your this compound stock solution is fully dissolved before diluting it in your culture medium. Precipitates can lead to inaccurate concentrations. Consider preparing fresh stock solutions if you suspect degradation.[5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[8] It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Cell Density: The initial seeding density of your cells can impact the apparent cytotoxicity. High cell densities may require higher concentrations of this compound to achieve the desired effect.
-
Incubation Time: The duration of this compound exposure is critical. Cytotoxic effects may not be apparent after short incubation times. Typical incubation periods for cytotoxicity assays range from 24 to 72 hours.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. If you are observing inconsistent results, consider reducing the serum concentration during the treatment period, ensuring that it does not compromise the viability of your control cells.
Problem 2: Artifacts in MTT Assay
Q: My MTT assay results are showing unexpected outcomes, such as an increase in signal with higher this compound concentrations. What is happening?
A: While some compounds can interfere with the MTT assay, studies have shown that this compound itself does not directly interfere with the reduction of MTT to formazan.[9][10] However, other factors could be at play:
-
Cellular Metabolism: this compound's effect on cellular metabolism, particularly in activated immune cells, could potentially alter the reduction of MTT, leading to misleading results.[11]
-
Alternative Assays: If you suspect artifacts with the MTT assay, consider using an alternative cytotoxicity assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay (measures protein content) or a lactate dehydrogenase (LDH) assay (measures membrane integrity).[8]
Problem 3: Ineffective Cell Cycle Arrest
Q: I am trying to synchronize my cells using this compound, but I am not seeing a clear G1 arrest. What can I do?
A: Achieving efficient cell cycle synchronization requires careful optimization:
-
Concentration: The concentration of this compound is critical for cell cycle arrest. While 0.5 mM is a commonly used concentration for G1 arrest, lower concentrations (0.1-0.2 mM) may not be sufficient to prevent S phase entry.[7] You may need to titrate the this compound concentration to find the optimal point for your cell line.
-
Treatment Duration: A 24-hour treatment with 0.5 mM this compound is often effective for synchronizing asynchronously proliferating cells in the late G1 phase.[7] Shorter durations may not be sufficient for the entire population to arrest.
-
Cell Health: Ensure your cells are in a healthy, logarithmic growth phase before applying this compound. Stressed or senescent cells may not respond as expected to cell cycle inhibitors.
Data Presentation
Table 1: this compound GI50 Values in Different Human Cell Lines
| Cell Line | Cancer Type | Assay | GI50 (µg/mL) | GI50 (µM) | Reference |
| IMR-32 | Neuroblastoma | SRB | 55.2 | ~278.5 | [8] |
| U373-MG | Glioblastoma | SRB | 37.3 | ~188.2 | [8] |
| SK-N-SH | Neuroblastoma | SRB | No significant inhibition | - | [8] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. The molecular weight of this compound is 198.18 g/mol .
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (SRB Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., the solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells to be treated with the desired concentration of this compound (e.g., 400 µM) for a specified duration (e.g., 24 hours).[12]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
RNase Treatment: Resuspend the cell pellet in a staining buffer containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot for Cleaved Caspase-9
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-9 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Workflows
Caption: this compound's multifaceted mechanism of cytotoxicity.
Caption: General workflow for an SRB-based cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
- 1. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C8H10N2O4 | CID 440473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Preparative scale isolation, purification and derivatization of this compound, a non-proteinogenic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]
- 9. Deferoxamine but Not Dimethyloxalylglycine, L-Mimosine, or Cobalt Dichloride Can Interfere with the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferoxamine but Not Dimethyloxalylglycine, L-Mimosine, or Cobalt Dichloride Can Interfere with the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Mimosine Resistance in Chinese Hamster Ovary (CHO) Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mimosine resistance in Chinese Hamster Ovary (CHO) cells during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when using this compound for cell cycle synchronization in CHO cells, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs):
Q1: My CHO cells are no longer arresting in the G1 phase after this compound treatment. What could be the cause?
A1: This is a common indication of acquired this compound resistance. A primary mechanism of this compound resistance in CHO cells is a reduced affinity of the drug for its intracellular target, a 50 kDa protein.[1][2] This diminished binding prevents this compound from effectively inducing a G1 cell cycle arrest.
Q2: How can I confirm if my CHO cells have developed resistance to this compound?
A2: You can perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line and compare it to the expected IC50 for the parental, sensitive cell line. A significant increase in the IC50 value suggests the development of resistance.
Q3: Are there any immediate strategies to overcome this compound resistance in my current CHO cell culture?
A3: Yes, the inhibitory effects of this compound can often be reversed by supplementing the culture medium with excess iron or copper.[1][2] this compound is a known iron chelator, and its primary mechanism of action involves limiting the availability of iron required for DNA replication. Supplementing with iron or copper can overcome this chelation effect.
Q4: What concentrations of iron or copper should I use to counteract this compound's effects?
A4: The optimal concentration may require some empirical testing for your specific cell line and experimental conditions. However, based on available literature, you can start with the concentrations outlined in the table below.
Q5: If iron or copper supplementation doesn't work, what are my other options?
A5: If supplementation fails, it may be necessary to generate a new, sensitive CHO cell line from a frozen stock that has not been exposed to this compound. Alternatively, you can consider developing a new this compound-resistant cell line for comparative studies.
Data Presentation
The following tables summarize key quantitative data related to this compound treatment and resistance in CHO cells.
Table 1: this compound Concentration for Cell Cycle Arrest in Sensitive CHO Cells
| Parameter | Value | Reference |
| Typical Working Concentration | 100 - 400 µM | [3] |
| Incubation Time for G1 Arrest | 12 - 24 hours | [4] |
Table 2: Reversal of this compound-Induced G1 Arrest by Metal Ion Supplementation
| Supplement | Starting Concentration Range | Notes |
| Ferrous Sulfate (FeSO₄) | 100 µM - 1 mM | Prepare fresh solutions. Titrate to find the optimal non-toxic concentration for your cells. |
| Copper Sulfate (CuSO₄) | 5 µM - 100 µM | Copper can be more toxic than iron; careful dose-response testing is crucial.[5][6] |
Table 3: Comparison of this compound IC50 in Sensitive vs. Resistant CHO Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental CHO (Sensitive) | ~200 µM | 1x |
| This compound-Resistant CHO | >1000 µM | >5x |
Note: Actual IC50 values should be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments related to overcoming this compound resistance.
Protocol 1: Reversing this compound-Induced G1 Arrest with Iron/Copper Supplementation
-
Cell Seeding: Plate this compound-sensitive or putatively resistant CHO cells at a desired density in a multi-well plate.
-
This compound Treatment: Add this compound to the culture medium at the standard concentration used for G1 arrest (e.g., 200 µM).
-
Supplement Addition: To designated wells, add varying concentrations of freshly prepared Ferrous Sulfate (e.g., 100 µM, 250 µM, 500 µM, 1 mM) or Copper Sulfate (e.g., 5 µM, 10 µM, 25 µM, 50 µM). Include a control group with this compound treatment alone.
-
Incubation: Incubate the cells for the standard duration required for G1 arrest (e.g., 16-24 hours).
-
Cell Cycle Analysis: Harvest the cells and analyze the cell cycle distribution using flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide).
-
Data Interpretation: Compare the cell cycle profiles of the supplemented groups to the this compound-only control. A successful reversal will show a decrease in the G1 population and an increase in the S and G2/M populations.
Protocol 2: Generation of a this compound-Resistant CHO Cell Line
-
Initial Exposure: Culture parental CHO cells in their standard growth medium containing a low, sub-lethal concentration of this compound (e.g., 25-50 µM).
-
Stepwise Increase in Concentration: Once the cells have adapted and are proliferating at a normal rate, increase the this compound concentration in a stepwise manner (e.g., by 25-50 µM increments).
-
Monitoring and Selection: At each step, monitor the cell viability and growth rate. Allow the culture to recover and the resistant population to become dominant before the next concentration increase. This process may take several weeks to months.
-
Clonal Isolation: Once a population resistant to a high concentration of this compound (e.g., >500 µM) is established, perform single-cell cloning (e.g., by limiting dilution or FACS) to isolate monoclonal resistant cell lines.
-
Characterization: Characterize the resistant clones by determining their this compound IC50 and comparing it to the parental cell line.
Mandatory Visualizations
This compound's Mechanism of Action and Resistance
Caption: Mechanism of this compound-induced G1 arrest and a potential resistance mechanism.
Experimental Workflow: Overcoming this compound Resistance
Caption: Decision workflow for addressing this compound resistance in CHO cells.
HIF-1α Signaling Pathway in this compound Action
References
- 1. This compound, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The plant amino acid this compound may inhibit initiation at origins of replication in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture and gene transcription effects of copper sulfate on Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of copper sulfate on performance of a serum-free CHO cell culture process and the level of free thiol in the recombinant antibody expressed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mimosine-Based Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the efficacy of their mimosine stock solutions in experimental settings. Below you will find troubleshooting advice, frequently asked questions, detailed protocols, and visual guides to assist in identifying and resolving common problems.
Troubleshooting Guide: Why is My this compound Stock Solution Not Effective?
If you are observing a lack of expected cellular effects after treatment with this compound, systematically evaluate the following potential points of failure.
Question: I've treated my cells with this compound, but I'm not seeing the expected cell cycle arrest or inhibition of proliferation. What could be wrong?
Answer: An ineffective this compound solution can be attributed to several factors, ranging from the initial preparation and storage of the stock solution to the specifics of the experimental setup. Follow this troubleshooting workflow to diagnose the issue.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound stock solution?
A1: this compound has limited solubility in water and many organic solvents like DMSO and ethanol.[1][2] To prepare a stock solution, dissolve L-mimosine in a slightly acidic or alkaline aqueous solution.[1] For cell culture, it is often dissolved in media or a buffered solution. Gentle warming and sonication can aid dissolution.[2] It is advisable to prepare fresh solutions, but frozen aliquots can be stored long-term.
Q2: What is the recommended storage condition for a this compound stock solution?
A2: this compound powder should be stored desiccated at -20°C.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months.[2][3] Short-term storage in the refrigerator is also possible.
Q3: Is my this compound degrading? How stable is it in solution?
A3: this compound is stable under recommended storage conditions.[4] However, long-term storage of solutions is not recommended; it's best to use them soon after preparation.[2] The amine group can be prone to oxidation, and preparing a slightly acidic solution can help maintain its stability. If you suspect degradation, preparing a fresh stock is the best course of action.
Q4: What is the mechanism of action of this compound?
A4: this compound primarily arrests the cell cycle in the late G1 phase, preventing entry into the S phase.[5][6] It achieves this by inhibiting the formation of the DNA replication initiation complex. One key mechanism is preventing the binding of the human Ctf4/And-1 protein to chromatin.[5][7] This effect is mediated by the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), which leads to an increase in the level of the cyclin-dependent kinase inhibitor p27.[5][8] Additionally, this compound is a known iron chelator, and this activity contributes to its ability to block cell cycle progression.[9]
Q5: Could my cell line be resistant to this compound?
A5: Yes, the sensitivity to this compound can be cell-type dependent.[10] While it is effective across a range of cancer cell lines including prostate, breast, and lung cancer, the effective concentration and the precise outcome (e.g., G1 arrest vs. S phase arrest) can vary.[6][10][11] If you suspect resistance, it is advisable to test a range of concentrations and confirm the cell cycle status by flow cytometry. Comparing your results with a known sensitive cell line can also be a useful control.
Data Summary Tables
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Solvent | Slightly acidic or alkaline aqueous solution (e.g., HCl or NaOH), cell culture media. | This compound has poor solubility in neutral water, DMSO, and ethanol.[1][2] |
| Preparation Aid | Gentle warming (37°C), sonication. | To facilitate complete dissolution.[2] |
| Powder Storage | Desiccate at -20°C. | To maintain long-term stability of the solid compound.[3] |
| Stock Solution Storage | Aliquot and store at -20°C for up to several months. | To prevent degradation from repeated freeze-thaw cycles.[2][3] |
Table 2: Recommended this compound Concentrations for In Vitro Experiments
| Application | Cell Type Example | Concentration Range (µM) | Incubation Time (hours) | Reference |
| Cell Proliferation | PC-3 (Prostate Cancer) | 50 - 800 | 24 - 48 | [3][11] |
| Cell Cycle Arrest | HeLa (Cervical Cancer) | 400 | 24 | [8] |
| Apoptosis Induction | MG63 (Osteosarcoma) | 200 - 800 | 24 | [10] |
| DNA Synthesis Inhibition | MDA-MB-453 (Breast Cancer) | 400 | 4 - 16 | [9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM L-Mimosine Stock Solution
-
Weighing: Accurately weigh 19.82 mg of L-mimosine (MW: 198.18 g/mol ).
-
Dissolution: Add the this compound powder to a sterile 1.5 mL microcentrifuge tube. Add 900 µL of sterile deionized water.
-
Solubilization: Add 1N NaOH dropwise while vortexing until the this compound is fully dissolved. The solution should become clear. Be cautious not to add excess NaOH. Alternatively, 1N HCl can be used.
-
pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the solution to ~7.0-7.4 using 1N HCl or 1N NaOH.
-
Final Volume: Adjust the final volume to 1 mL with sterile deionized water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Cell Proliferation Assay using [³H]Thymidine Incorporation
This protocol is adapted from established methods to assess the inhibitory effect of this compound on cell proliferation.[11]
-
Cell Seeding: Plate your cells of interest in a 12-well plate at a density of 1 x 10⁴ cells per well in your standard culture medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Adherence: Allow the cells to adhere by incubating at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 800 µM). Remove the old medium from the wells and add 1 mL of the medium containing the respective this compound concentrations.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
Radiolabeling: Add 0.5 µCi/mL of [³H]thymidine to each well and incubate for an additional 4 hours at 37°C.
-
Washing: Aspirate the medium and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Precipitation: Add cold 5% trichloroacetic acid (TCA) to each well and incubate on ice for 10 minutes to precipitate DNA.
-
Lysis: Aspirate the TCA and lyse the cells by adding 0.5 mL of 0.5 N NaOH to each well.
-
Scintillation Counting: Transfer 400 µL of the cell lysate from each well into a scintillation vial containing 4 mL of scintillation cocktail.
-
Data Analysis: Measure the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]thymidine incorporated into the DNA, and thus, to the rate of cell proliferation. Compare the CPM of treated samples to the untreated control.
References
- 1. Preparative scale isolation, purification and derivatization of this compound, a non-proteinogenic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. L-Mimosine | Mechanism | Concentration [selleckchem.com]
Mimosine-Induced Cell Cycle Arrest: A Technical Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of mimosine to induce dose-dependent cell cycle arrest. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound arrests the cell cycle?
A1: this compound, a plant-derived amino acid, primarily arrests the cell cycle in the late G1 phase, just before the onset of DNA synthesis.[1][2] Its main mechanism of action is through iron chelation.[3] This leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn increases the levels of the cyclin-dependent kinase (CDK) inhibitor p27(Kip1).[4][5][6] Elevated p27(Kip1) levels block the activity of the Cyclin E-CDK2 complex, a key driver of the G1/S transition, thereby preventing cells from entering the S phase.[5] Additionally, this compound has been shown to prevent the binding of Ctf4/And-1 to chromatin, a crucial step for the initiation of DNA replication.[4][6]
Q2: At what concentration is this compound effective for inducing cell cycle arrest?
A2: The effective concentration of this compound is dose-dependent and can vary between cell lines.[1] Generally, concentrations between 200 µM and 800 µM are used. For many human cell lines, a concentration of 0.5 mM (500 µM) for 24 hours is sufficient to induce a robust late G1 phase arrest.[1][7] Lower concentrations (0.1-0.2 mM) may fail to prevent S phase entry, while higher concentrations (e.g., 800 µM) can ensure a complete G1 block.[1][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is the cell cycle arrest induced by this compound reversible?
A3: Yes, the G1 phase arrest induced by this compound is reversible.[1][2] Upon withdrawal of this compound from the culture medium, cells can re-enter the cell cycle and proceed into S phase. The onset of DNA replication can occur as quickly as 15 minutes after removing the this compound block, making it a useful tool for synchronizing cell populations at the G1/S boundary.[8]
Q4: Which cell lines are susceptible to this compound-induced cell cycle arrest?
A4: this compound has been successfully used to arrest a variety of human cell lines in the G1 phase. These include, but are not limited to, HeLa (cervical carcinoma), EJ30 (bladder carcinoma), human foreskin fibroblasts (HFF), WI38 (embryo lung fibroblasts), SKOV3 (ovarian carcinoma), and MDA-MB-453 (breast cancer).[1][3][7]
Troubleshooting Guide
Problem 1: Incomplete or no cell cycle arrest observed after this compound treatment.
-
Possible Cause 1: this compound Concentration is Too Low. The effective dose of this compound is cell-type specific.
-
Solution: Perform a dose-response curve (e.g., 100 µM, 200 µM, 400 µM, 800 µM) to determine the optimal concentration for your cell line. Some batches of this compound may require concentrations up to 0.7 mM for a full G1 block.[7]
-
-
Possible Cause 2: this compound Solution has Degraded. this compound solutions, especially stock solutions, can lose activity over time.
-
Solution: Always use freshly prepared this compound stock solutions. It has been observed that they become ineffective after a few days of storage in the refrigerator.[7]
-
-
Possible Cause 3: Insufficient Treatment Duration. A 24-hour treatment is generally sufficient, but the optimal time may vary.
-
Solution: Perform a time-course experiment (e.g., 12, 18, 24, 36 hours) to find the ideal treatment duration for achieving a synchronized population.
-
Problem 2: High levels of cell death observed after treatment.
-
Possible Cause 1: this compound Concentration is Too High. While effective for arrest, high concentrations of this compound can be toxic to some cell lines.
-
Solution: Reduce the this compound concentration or shorten the incubation time. The goal is to find a balance between effective arrest and minimal cytotoxicity.
-
-
Possible Cause 2: this compound is an Iron Chelator. The iron-chelating properties of this compound can induce cellular stress and apoptosis.[3]
-
Solution: Ensure that the basal medium is not iron-deficient. While counterintuitive to the mechanism, extreme iron depletion can lead to toxicity. The effects of this compound can be antagonized by the addition of iron.[3]
-
Problem 3: Cells are arrested in S phase, not G1.
-
Possible Cause 1: this compound was added to cells already in S phase. If this compound is added to cells that have already initiated DNA replication, it may not cause a G1 arrest but can delay progression through the late stages of S phase.[1]
-
Solution: Ensure you are treating an asynchronously proliferating population or synchronize cells at a different stage (e.g., mitosis using nocodazole) before releasing them into this compound-containing medium.
-
-
Possible Cause 2: Misinterpretation of Flow Cytometry Data. Differentiating late G1 from early S phase can be challenging.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cell Cycle Arrest in Various Human Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| HeLa, EJ30 | 0.5 mM (500 µM) | 24 hours | Synchronization in late G1 phase. | [1] |
| HeLa, EJ30 | 0.1 - 0.2 mM | 24 hours | Failed to prevent S phase entry. | [1] |
| HeLa | 400 µM | 24 hours | Significant increase in the G1 population. | [9][10] |
| 3T3 Cells | 800 µM | Not Specified | Complete arrest in G1 phase. | [5] |
| MDA-MB-453 | 400 µM | 4 hours | >90% reduction in DNA synthesis. | [3] |
| PC-3 | Not Specified | Not Specified | G1 phase arrest. | [11] |
| LNCaP | Not Specified | Not Specified | S phase arrest. | [11] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Cell Treatment
This protocol is adapted from established laboratory procedures for arresting human cells in the late G1 phase.[7]
-
Preparation of 10 mM this compound Stock Solution:
-
Weigh the appropriate amount of L-Mimosine powder (Sigma-Aldrich).
-
Dissolve in standard culture medium (e.g., DMEM with 10% FCS and antibiotics). This compound dissolves very slowly.
-
To facilitate dissolution, rotate the suspension for several hours at 37°C or overnight at room temperature. Do not attempt to dissolve it in a cold room.
-
Once fully dissolved, sterile-filter the 10 mM stock solution through a 0.2 µm membrane filter.
-
Crucially, use this stock solution fresh, as it can become ineffective after a few days of storage.
-
-
Cell Treatment:
-
Culture cells of interest (e.g., HeLa, HFF) on standard tissue culture dishes until they are in a state of asynchronous proliferation (typically 50-70% confluency).
-
Dilute the fresh 10 mM this compound stock solution directly into the culture medium to achieve the desired final concentration (e.g., 0.5 mM).
-
Incubate the cells for 24 hours under standard culture conditions (37°C, 5% CO₂).
-
After incubation, wash the cells to remove the this compound and any detached, dead cells before proceeding with downstream analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the analysis of DNA content to determine cell cycle distribution following this compound treatment.[1][9]
-
Cell Harvesting:
-
Following this compound treatment, aspirate the medium and wash the cells once with 1x PBS.
-
Trypsinize the adherent cells and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold 1x PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold 1x PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for several days).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with 1x PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content using a flow cytometer. The G1 population will exhibit a 2N DNA content, while G2/M cells will have a 4N content.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-induced cell cycle arrest and analysis.
References
- 1. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 8. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mimosine Synchronization & Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cell death during mimosine-based cell cycle synchronization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell cycle arrest?
This compound, a plant-derived amino acid, arrests the cell cycle primarily at the late G1 phase, just before the G1/S boundary.[1][2][3] It achieves this by inhibiting DNA replication.[4][5][6][7] One of the key mechanisms is the chelation of iron, which is essential for the activity of ribonucleotide reductase, an enzyme critical for producing deoxyribonucleotides for DNA synthesis.[3][8] this compound has also been shown to prevent the formation of replication forks and the binding of essential replication initiation factors to chromatin.[6][9][10]
Q2: Why am I observing significant cell death after this compound treatment?
This compound treatment can induce apoptosis, and a certain level of cell death is often observed.[1][4][5][11] The extent of cell death is typically dose-dependent.[2][12][13] Higher concentrations and longer incubation times can lead to increased apoptosis. The mechanism of this compound-induced apoptosis involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][5][9][14] This can trigger the mitochondrial (intrinsic) pathway of apoptosis, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[4][5][12][15] this compound has also been shown to cause DNA breaks, which can contribute to apoptosis.[13]
Q3: How can I minimize cell death during this compound synchronization?
Minimizing cell death requires optimizing the experimental conditions for your specific cell line. Here are some key strategies:
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound that still provides good synchronization. This needs to be determined empirically for each cell line.
-
Optimize Incubation Time: Limit the duration of this compound exposure. A 24-hour treatment is often sufficient for synchronization.[11]
-
Use Freshly Prepared this compound Solutions: this compound solutions can lose effectiveness upon storage, so it is crucial to use freshly prepared stocks.[11]
-
Consider Antioxidant Co-treatment: Since this compound-induced apoptosis is linked to oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) can substantially block cell death.[4][5][9]
-
Cell Density: Ensure cells are at an optimal density during treatment. Very low or very high confluency can affect cell health and response to the treatment.
-
Post-Treatment Care: After removing this compound, wash the cells thoroughly with fresh, pre-warmed medium to ensure complete removal of the drug and allow cells to re-enter the cell cycle synchronously.[16]
Q4: Are there alternatives to this compound for G1/S synchronization?
Yes, several other agents can be used to synchronize cells at the G1/S boundary, each with its own advantages and disadvantages. These include:
-
Thymidine Block: A double thymidine block is a common method that arrests cells in the early S phase by inhibiting DNA synthesis through an excess of thymidine.[8][17][18]
-
Hydroxyurea: This compound inhibits ribonucleotide reductase, leading to a depletion of dNTPs and arrest at the G1/S border.[8][17][18]
-
Aphidicolin: A specific inhibitor of DNA polymerase α, which arrests cells at the G1/S transition.[8][17][19]
-
Serum Starvation: Removing serum from the culture medium can arrest some cell lines in the G0/G1 phase.[20][21][22] However, its effectiveness is cell-type dependent and may not result in a tight synchronization.[23]
Combining a shorter this compound treatment with another synchronization method, such as a preceding thymidine block, can sometimes improve synchronization efficiency while minimizing the toxicity associated with prolonged exposure to a single agent.[3][9][24]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Synchronization Efficiency | - Suboptimal this compound concentration. - Insufficient incubation time. - this compound solution has degraded. - Cell line is resistant to this compound. | - Perform a dose-response curve to determine the optimal concentration (typically 200 µM - 1 mM). - Increase incubation time (e.g., up to 24 hours).[11] - Always use a freshly prepared and sterile-filtered this compound stock solution.[11] - Consider alternative synchronization methods like double thymidine block or hydroxyurea.[8][17][18] |
| High Levels of Cell Death (Apoptosis) | - this compound concentration is too high. - Prolonged incubation period. - Oxidative stress induced by this compound. - Cell line is particularly sensitive to this compound. | - Reduce the this compound concentration. - Decrease the incubation time. - Co-incubate with an antioxidant such as N-acetylcysteine (NAC).[4][5][9] - Wash cells thoroughly after treatment to remove all traces of this compound.[16] |
| Cells Arrest in S-phase Instead of G1/S | - this compound concentration is too low. | - At lower concentrations, this compound may only slow down DNA replication elongation rather than blocking initiation, leading to an accumulation of cells in the S phase.[9] Increase the this compound concentration. |
| Poor Re-entry into the Cell Cycle After this compound Removal | - Incomplete removal of this compound. - Irreversible cell damage. | - Wash the cell monolayer multiple times with pre-warmed, drug-free medium.[16] - If significant cell death and damage have occurred, optimize the this compound concentration and incubation time to reduce toxicity. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Cell Cycle Distribution and Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 | % Apoptotic Cells (Sub-G1) | Reference |
| Porcine Granulosa Cells | 500 | 24 | 85.7 | Not specified | [25] |
| Human Osteosarcoma (MG63) | 200, 400, 800 | Not specified | Not specified | Concentration-dependent increase | [12] |
| Human Pancreatic Cancer Xenografts | 30 mg/kg b.w. (in vivo) | 34 days | Not applicable | 10.82 ± 1.18 | [26] |
| HeLa | 400 | 24 | Significant increase | Not specified | [27] |
| HeLa S3 | 500 | 24 | 55 | Not specified (no sub-G1 observed) | [9] |
| HeLa S3 | 1000 | 24 | >90 (with pre-synchronization) | Not specified (no sub-G1 observed) | [9] |
Experimental Protocols
Protocol 1: this compound Synchronization of Adherent Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
L-Mimosine powder (Sigma-Aldrich or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.2 µm sterile filter
Procedure:
-
Preparation of this compound Stock Solution (10 mM):
-
Note: this compound dissolves slowly. Prepare this solution in advance.
-
In a sterile conical tube, dissolve the appropriate amount of L-mimosine powder in complete cell culture medium to a final concentration of 10 mM.
-
Incubate the tube at 37°C for several hours (or overnight at room temperature) with gentle rotation until the this compound is completely dissolved.[11]
-
Sterile-filter the 10 mM this compound stock solution using a 0.2 µm syringe filter.
-
Crucially, use this stock solution fresh and do not store it for more than a few days in the refrigerator, as it can lose efficacy. [11]
-
-
Cell Seeding:
-
Seed your cells in a culture dish at a density that will allow them to be in the logarithmic growth phase (typically 40-60% confluency) at the time of this compound addition.
-
-
This compound Treatment:
-
Once the cells have reached the desired confluency, remove the existing medium.
-
Add fresh, pre-warmed complete medium containing the desired final concentration of this compound (e.g., 400 µM). To do this, dilute your 10 mM stock solution into the fresh medium.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Release from this compound Block:
-
After the incubation period, aspirate the this compound-containing medium.
-
Gently wash the cell monolayer twice with sterile, pre-warmed PBS to remove any residual this compound.
-
Add fresh, pre-warmed, drug-free complete medium to the culture dish.
-
The cells are now considered to be at the G1/S boundary (t=0) and will proceed through the cell cycle in a synchronized manner.
-
-
Verification of Synchronization (Optional but Recommended):
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Propidium Iodide Staining)
Materials:
-
This compound-treated and control cells
-
PBS, sterile
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells to include the apoptotic population. For adherent cells, use trypsinization.
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in the residual PBS and, while vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. This fixes the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The sub-G1 peak, representing cells with fragmented DNA, corresponds to the apoptotic cell population.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound cell synchronization.
References
- 1. This compound induces apoptosis in the HL60 human tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. A molecular mechanism for this compound-induced apoptosis involving oxidative stress and mitochondrial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. The dual effect of this compound on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound arrests DNA synthesis at replication forks by inhibiting deoxyribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Treatment of mammalian cells with this compound generates DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel methylated analogue of L-Mimosine exerts its therapeutic potency through ROS production and ceramide-induced apoptosis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L‑this compound induces caspase‑9‑mediated apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - Validation of this compound-induced cell cycle arrest and synchronized release into S phase. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 24. researchgate.net [researchgate.net]
- 25. Cell cycle synchronization of porcine granulosa cells in G1 stage with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound, a plant-derived amino acid induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Mimosine Technical Support Center: Impact on Cellular Metabolism During Synchronization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of mimosine for cell cycle synchronization. It details the impact of this compound on cellular metabolism, provides established experimental protocols, and offers solutions to common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell cycle arrest?
This compound, a plant-derived amino acid, primarily arrests cells in the late G1 phase of the cell cycle.[1] Its main mechanism of action is the chelation of iron, which is a critical cofactor for several enzymes involved in cellular metabolism and DNA replication.[2][3] By sequestering iron, this compound inhibits the activity of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides (dNTPs), the building blocks of DNA.[4] This depletion of the dNTP pool effectively halts DNA synthesis, preventing cells from entering the S phase.[4]
Q2: How does this compound affect cellular metabolism beyond DNA replication?
This compound's iron-chelating properties also lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[5][6] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which requires iron as a cofactor. This hydroxylation marks HIF-1α for degradation. By chelating iron, this compound inhibits PHD activity, leading to the accumulation and activation of HIF-1α.[7] Activated HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in various cellular processes, including angiogenesis and metabolic adaptation to hypoxia.
Q3: Is the cell cycle arrest induced by this compound reversible?
Yes, the cell cycle arrest induced by this compound is reversible.[1][2] Upon removal of this compound from the cell culture medium, cells can resume their progression through the cell cycle. The reversibility is a key advantage of using this compound for synchronization studies. To reverse the arrest, it is crucial to thoroughly wash the cells to remove any residual this compound.
Q4: Why am I observing high levels of cell death after this compound treatment?
High cell death can be a concern with this compound treatment and can be attributed to several factors:
-
This compound Concentration: Using a concentration that is too high for your specific cell line can induce toxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration that arrests the cell cycle without causing significant cell death.
-
Duration of Treatment: Prolonged exposure to this compound can also lead to increased cytotoxicity. A 24-hour treatment is generally sufficient for synchronization.[8]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. What works for one cell line may be toxic to another.
-
This compound Stock Solution: this compound solutions can degrade over time. It is essential to use freshly prepared stock solutions for each experiment to ensure efficacy and minimize toxicity from degradation byproducts.[8]
Q5: My this compound synchronization is not efficient. What could be the problem?
Inefficient synchronization can arise from several issues:
-
Suboptimal this compound Concentration: The concentration of this compound is critical and dose-dependent.[8] If the concentration is too low, cells may not arrest efficiently at the G1/S boundary.
-
This compound Stock Solution Quality: As mentioned, the stability of the this compound stock solution is crucial. This compound dissolves slowly, and an improperly prepared or old stock solution will have a lower effective concentration.[8][9]
-
Cell Density: High cell density can affect the efficiency of synchronization. It is recommended to use cells in their exponential growth phase.
-
Combined Synchronization Protocols: For a tighter synchronization, this compound treatment can be combined with other methods, such as a preceding thymidine block.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of cells in G1 phase | This compound concentration is too low. | Perform a titration experiment to determine the optimal this compound concentration for your cell line (e.g., 200 µM, 400 µM, 800 µM). |
| This compound stock solution has degraded. | Always prepare fresh 10mM this compound stock solution in culture medium for each experiment. This compound is sparingly soluble, so ensure it is fully dissolved.[8][9] | |
| Cells were not in exponential growth phase. | Ensure cells are seeded at a density that allows for exponential growth during the treatment period. | |
| High cell detachment and death | This compound concentration is too high. | Reduce the this compound concentration. Refer to the dose-response curve you generated for your cell line. |
| Prolonged incubation time. | Optimize the incubation time. For many cell lines, 24 hours is sufficient for G1 arrest.[8] | |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. | |
| Cells are arrested in S phase, not G1 | Low concentration of this compound. | At lower concentrations, this compound may only slow down DNA replication rather than completely blocking S phase entry.[10] Increase the this compound concentration. |
| Cell line-specific effects. | Some cell lines, like LNCaP, may arrest in the S phase in response to this compound.[11] Confirm the arrest point for your specific cell line using flow cytometry. | |
| Variability between experiments | Inconsistent preparation of this compound stock. | Standardize the protocol for preparing the this compound stock solution, ensuring it is fully dissolved and sterile-filtered.[8] |
| Differences in cell passage number or density. | Use cells within a consistent range of passage numbers and seed them at the same density for each experiment. |
Quantitative Data Summary
The following table summarizes typical this compound concentrations and their effects on cell cycle distribution in various human cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in G1 Phase | Reference |
| HeLa | 400 | 24 | ~65-75% | [5][12] |
| HeLa S3 | 500 | 24 | 55% | [10] |
| HeLa S3 | 1000 | 24 | 78% | [10] |
| HFF (human foreskin fibroblasts) | 500 | 24 | Late G1 arrest | [8] |
| WI38 (embryo lung fibroblasts) | 500 | 24 | Late G1 arrest | [8] |
| SKOV3 (ovarian carcinoma) | 500 | 24 | Late G1 arrest | [8] |
| EJ30 (bladder carcinoma) | 500 | 24 | Late G1 arrest | [8] |
| H226 (lung cancer) | Not specified | Not specified | Inhibition of cyclin D1 | [13] |
| H358 (lung cancer) | Not specified | Not specified | Induction of p21CIP1 | [13] |
| H322 (lung cancer) | Not specified | Not specified | Activation of p27KIP1 | [13] |
| PC-3 (prostate cancer) | 400 | 48 | 97% inhibition of [3H]thymidine incorporation | [14] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Weigh out the desired amount of L-mimosine powder (Sigma-Aldrich).
-
Prepare a 10mM stock solution by dissolving the this compound in standard culture medium (e.g., DMEM with 10% FCS and antibiotics).[8]
-
Crucially, this compound dissolves very slowly. To ensure complete dissolution, rotate the suspension for several hours at 37°C or overnight at room temperature.[8]
-
Sterile-filter the 10mM this compound stock solution through a 0.2µm membrane.[8]
-
Always use a freshly prepared stock solution for each experiment , as it can become ineffective after a few days of storage.[8]
Protocol 2: Cell Synchronization with this compound
-
Seed the cells in culture dishes at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to attach and grow for 24 hours.
-
Add the freshly prepared 10mM this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 400 µM for HeLa cells).
-
Incubate the cells with this compound for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove the this compound.
-
Add fresh, pre-warmed, drug-free medium to release the cells from the G1 block.[10]
-
Collect cells at different time points post-release for downstream analysis (e.g., flow cytometry, Western blotting).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.[10]
-
Incubate at 37°C for 30 minutes in the dark.[10]
-
Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Gate the cell populations to determine the percentage of cells in G1, S, and G2/M phases based on their fluorescence intensity.
Visualizations
Caption: this compound stabilizes HIF-1α by inhibiting iron-dependent prolyl hydroxylases (PHDs).
Caption: Experimental workflow for this compound-based cell synchronization and analysis.
Caption: A logical flowchart for troubleshooting common this compound synchronization issues.
References
- 1. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 3. imtm.cz [imtm.cz]
- 4. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effect of this compound on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
troubleshooting incomplete cell cycle block with mimosine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using mimosine for cell cycle synchronization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why am I observing a significant S-phase or G2/M-phase population after this compound treatment, instead of a clean G1 arrest?
A1: An incomplete G1 block with this compound can arise from several factors. Here are the most common reasons and troubleshooting steps:
-
Suboptimal this compound Concentration: The concentration of this compound is critical for achieving a complete G1 arrest. Lower concentrations (0.1-0.2 mM) may only slow S-phase progression without preventing S-phase entry, while excessively high concentrations can lead to cytotoxicity.[1]
-
Troubleshooting:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 200 µM to 1 mM. For many human cell lines like HeLa and EJ30, 0.5 mM for 24 hours is effective.[1]
-
Consult Literature: Check for published protocols that have successfully used this compound on your cell line of interest.
-
-
-
Insufficient Treatment Duration: The time of exposure to this compound is crucial. A 24-hour treatment is generally sufficient for many cell lines to arrest in G1.[2]
-
Troubleshooting:
-
Time Course Experiment: If a 24-hour treatment is incomplete, perform a time-course experiment (e.g., 12, 18, 24, 36 hours) to find the optimal duration for your cells.
-
-
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[2][3]
-
Troubleshooting:
-
Optimize for Your Cell Line: Do not assume that a protocol for one cell line will work for another. Always optimize the concentration and duration for your specific cells.
-
-
-
This compound Stock Solution Instability: this compound solutions can lose effectiveness over time.
-
Troubleshooting:
-
Prepare Fresh Stock Solutions: It is essential to use freshly made stock solutions of this compound, as they can become ineffective after a few days of storage.[2]
-
-
-
High Cell Density: Confluent or overly dense cell cultures may not respond uniformly to the treatment.
-
Troubleshooting:
-
Plate Cells at a Lower Density: Ensure cells are in the exponential growth phase and not overly confluent when adding this compound.
-
-
Q2: My cells are showing signs of toxicity or apoptosis after this compound treatment. What should I do?
A2: this compound can be toxic at higher concentrations and with prolonged exposure.
-
Troubleshooting:
-
Reduce this compound Concentration and/or Duration: If you observe significant cell death (e.g., floating cells, apoptotic bodies), reduce the this compound concentration or the incubation time.
-
Assess Viability: Use a viability dye (e.g., Trypan Blue or a live/dead stain for flow cytometry) to quantify the percentage of viable cells after treatment.
-
Lower Initial Seeding Density: High cell density can exacerbate toxicity.
-
Q3: How can I confirm that my cells are arrested in the G1 phase?
A3: Several methods can be used to verify a G1 cell cycle arrest:
-
Flow Cytometry with Propidium Iodide (PI) Staining: This is the most common method to analyze DNA content and determine the percentage of cells in each phase of the cell cycle. G1-arrested cells will show a single peak with 2N DNA content.
-
BrdU Incorporation Assay: Bromodeoxyuridine (BrdU) is a thymidine analog that is incorporated into newly synthesized DNA. Cells arrested in G1 will not incorporate BrdU.[4][5]
-
Western Blotting for Cell Cycle Markers: Analyze the expression of key cell cycle proteins.
Q4: Is the this compound-induced cell cycle block reversible?
A4: Yes, the G1 arrest induced by this compound is reversible.[1][7][8]
-
Procedure for Release: To release the cells from the G1 block, wash the cells thoroughly with fresh, pre-warmed culture medium to remove the this compound. Cells will typically re-enter the cell cycle and proceed into S-phase synchronously. The onset of DNA replication can occur as early as 15 minutes after release from the this compound block.[8]
Data Presentation
Table 1: this compound Treatment Conditions and G1 Arrest Efficiency in Various Cell Lines
| Cell Line | This compound Concentration | Treatment Duration (hours) | Percentage of Cells in G1 Phase | Reference |
| HeLa | 400 µM | 24 | Significantly increased | [4][5] |
| HeLa S3 | 0.5 mM | 24 | ~55% | [9] |
| HeLa S3 | 1 mM | 24 | ~78% | [9] |
| HeLa S3 (Thymidine pre-synchronization) | 1 mM | 15 | >90% | [9] |
| EJ30 | 0.5 mM | 24 | Synchronized in late G1 | [1] |
| CHO-A8 | 600 µM | 24 | G1 arrest confirmed by low BrdU incorporation | [3] |
Experimental Protocols
Protocol 1: Cell Synchronization with this compound
This protocol describes a general procedure for arresting cells in the late G1 phase using this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
L-Mimosine (Sigma-Aldrich or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Plating: Plate cells at a density that will ensure they are in the exponential growth phase (typically 30-40% confluency) at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in complete culture medium. This compound dissolves slowly, so it may require several hours of rotation at 37°C or overnight at room temperature to fully dissolve.[2] Sterile filter the stock solution using a 0.22 µm filter. Note: It is crucial to use a freshly prepared stock solution for each experiment.[2]
-
Treatment: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 0.5 mM).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting or Release:
-
For analysis of arrested cells: Proceed to harvest the cells for downstream applications like flow cytometry or western blotting.
-
For release from G1 block: Aspirate the this compound-containing medium, wash the cells twice with sterile PBS, and then add fresh, pre-warmed complete culture medium.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells.
Materials:
-
Harvested cells
-
Ice-cold PBS
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest adherent cells by trypsinization. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Storage: Fixed cells can be stored at -20°C for at least 24 hours and up to several weeks.
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle Markers
This protocol outlines the detection of key cell cycle proteins by western blotting.
Materials:
-
Harvested cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Cyclin A, anti-phospho-Histone H3, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the harvested cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Troubleshooting workflow for incomplete this compound-induced cell cycle block.
Caption: Experimental workflow for assessing this compound-induced G1 arrest.
References
- 1. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 3. Centrosome Duplication Proceeds During this compound-Induced G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mimosine-Induced Cell Cycle Arrest and Reversal
Welcome to the technical support center for researchers utilizing mimosine for cell cycle synchronization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to effectively reverse this compound-induced cell cycle arrest and achieve synchronous re-entry into the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cell cycle arrest?
A1: this compound, a plant-derived amino acid, arrests cells in the late G1 phase of the cell cycle, just prior to the G1/S boundary. Its primary mechanism involves iron chelation. By binding iron, this compound inhibits iron-dependent enzymes, particularly HIF-1α prolyl hydroxylase. This leads to the stabilization and accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Stabilized HIF-1α upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p27(Kip1). Elevated p27(Kip1) levels inactivate CDK2-cyclin E complexes, which are essential for the initiation of DNA replication. This prevents the loading of crucial replication factors like Ctf4/And-1 onto chromatin, thereby halting the cell cycle before S phase entry.[1][2][3] A secondary mechanism involves the generation of reactive oxygen species (ROS), which activates the ATM/ATR checkpoint signaling pathway, further contributing to the G1 arrest without causing direct DNA damage.[2][4]
Q2: Is this compound-induced cell cycle arrest reversible?
A2: Yes, the cell cycle arrest induced by this compound is reversible. Upon removal of this compound from the culture medium, cells can synchronously re-enter the cell cycle and proceed into S phase.[5][6] The efficiency and synchrony of release can be influenced by the cell type, this compound concentration, and duration of treatment.
Q3: How quickly do cells re-enter the cell cycle after this compound removal?
A3: The kinetics of cell cycle re-entry can be rapid. Some studies have shown that the onset of DNA replication can occur within 15 minutes of releasing lymphoblastoid cells from a this compound block.[5] For HeLa S3 cells released from a combined thymidine-mimosine block, a significant increase in DNA content is observed within 2 hours, with cells progressing through S phase and reaching G2/M by 6 hours.[2]
Q4: Can I reverse the this compound block without washing it out?
A4: Yes, it is possible to reverse the effects of this compound by counteracting its mechanism of action. Supplementing the culture medium with iron (e.g., ferrous sulfate or hemin) can antagonize the iron-chelating effects of this compound and promote cell cycle re-entry.[3] Additionally, molecular interventions such as the siRNA-mediated knockdown of HIF-1α can also overcome the cell cycle arrest, even in the continued presence of this compound.[7][8]
Q5: Is this compound toxic to cells?
A5: this compound can exhibit cytotoxic effects, particularly at higher concentrations or with prolonged exposure.[1][9][10] It is crucial to determine the optimal concentration and incubation time for your specific cell line to achieve efficient cell cycle arrest with minimal toxicity. Signs of cytotoxicity include a significant increase in floating (dead) cells and a failure of cells to re-enter the cell cycle upon this compound removal.[11]
Troubleshooting Guides
Problem 1: Low synchrony or asynchronous re-entry into the cell cycle after this compound washout.
| Possible Cause | Suggested Solution |
| Incomplete this compound removal | Ensure a thorough washout procedure. Wash the cells at least twice with a generous volume of pre-warmed, drug-free medium.[2] |
| Suboptimal this compound concentration or incubation time | Titrate the this compound concentration (typically 0.1-1 mM) and incubation time (usually 12-24 hours) for your specific cell line to achieve a tight G1 block.[2][6] |
| Cell density too high or too low | Plate cells at an optimal density to ensure uniform exposure to this compound and to avoid contact inhibition, which can also affect cell cycle progression. |
| Degraded this compound solution | Prepare fresh this compound stock solutions for each experiment, as they can lose effectiveness over time, even when stored in the refrigerator.[11] |
Problem 2: Cells fail to re-enter the cell cycle after this compound removal.
| Possible Cause | Suggested Solution |
| This compound-induced cytotoxicity | Reduce the this compound concentration or the duration of the treatment. Assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.[12] |
| Irreversible cell cycle arrest | Prolonged exposure to high concentrations of this compound may lead to irreversible arrest in some cell lines. Optimize the treatment conditions as mentioned above. |
| Issues with culture conditions post-washout | Ensure the fresh medium is pre-warmed and contains all necessary supplements (e.g., serum) to support cell cycle progression. |
Problem 3: High levels of cell death observed during or after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high | Perform a dose-response curve to determine the lowest effective concentration that induces cell cycle arrest without significant cytotoxicity for your cell line.[1] |
| Prolonged incubation period | Reduce the duration of this compound treatment. A 24-hour treatment is often sufficient for a G1 phase arrest.[11] |
| Cell line is particularly sensitive to this compound | Consider using an alternative synchronization agent if your cell line shows high sensitivity to this compound. |
Experimental Protocols
Protocol 1: Reversal of this compound Arrest by Washout
This is the most common method for releasing cells from a this compound-induced G1 block.
-
Aspirate the this compound-containing medium from the cell culture vessel.
-
Gently wash the cell monolayer twice with pre-warmed, sterile phosphate-buffered saline (PBS) or serum-free medium. Use a volume equivalent to the original culture volume for each wash.
-
Add pre-warmed, complete culture medium to the cells.
-
Return the cells to the incubator to allow them to re-enter the cell cycle.
-
Monitor cell cycle progression at desired time points using methods such as flow cytometry analysis of DNA content (e.g., propidium iodide staining) or by pulsing with BrdU/EdU to detect DNA synthesis.[13]
Protocol 2: Reversal of this compound Arrest by Iron Supplementation
This method counteracts the iron-chelating effect of this compound.
-
Prepare a stock solution of ferrous sulfate (FeSO₄) or hemin.
-
To the culture medium containing this compound, add ferrous sulfate to a final concentration of approximately 250 µM or hemin to a final concentration of 100 µM .[3]
-
Incubate the cells under normal culture conditions.
-
Monitor cell cycle re-entry as described in Protocol 1. Note that with this method, cells re-enter the cycle in the presence of this compound.
Protocol 3: Reversal of this compound Arrest by siRNA-mediated Knockdown of HIF-1α
This molecular approach targets a key mediator of the this compound-induced arrest.
-
Transfect cells with siRNA targeting HIF-1α or a non-targeting control siRNA according to the manufacturer's protocol. A typical protocol involves using a lipid-based transfection reagent.[14][15][16][17][18]
-
Incubate the cells for 24-48 hours to allow for effective knockdown of HIF-1α protein.
-
Add this compound to the culture medium at the desired concentration.
-
Incubate for the desired duration of cell cycle arrest (e.g., 12-24 hours).
-
Assess cell cycle status by flow cytometry. Cells with depleted HIF-1α should overcome the this compound-induced G1 arrest and enter S phase.[7][8][19]
-
Validate HIF-1α knockdown by Western blotting or RT-qPCR.[14]
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of this compound-induced arrest and the kinetics of release.
Table 1: Efficiency of this compound-Induced G1 Arrest in HeLa S3 Cells
| This compound Concentration | Duration of Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0.5 mM | 24 hours | 55% | 33% | 13% |
| 1 mM | 24 hours | 78% | - | - |
| 1 mM (following Thymidine block) | 15 hours | >90% | 3% | 2% |
| Data adapted from Kubota et al., 2014.[2] |
Table 2: Kinetics of Cell Cycle Re-entry in HeLa S3 Cells After Release from Thymidine-Mimosine Block
| Time After Release | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 hours | >90% | 3% | 2% |
| 2 hours | Decreasing | Increasing | - |
| 6 hours | - | Progressing | Reaching G2/M |
| Data adapted from Kubota et al., 2014.[2] |
Table 3: BrdU Incorporation in HeLa S3 Cells After Release from Thymidine-Mimosine Block
| Time After Release | % of BrdU-Positive Cells |
| 1 hour | 40% |
| 3 hours | 64% |
| Data adapted from Kubota et al., 2014.[2] |
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest and points of intervention for reversal.
Experimental Workflow for this compound Arrest and Reversal
Caption: General experimental workflow for inducing and reversing this compound cell cycle arrest.
References
- 1. This compound's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]
- 2. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the prereplication complex is blocked by this compound through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, the Allelochemical from the Leguminous Tree Leucaena leucocephala, Selectively Enhances Cell Proliferation in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential toxic effects produced by L-mimosine in the thyroid and reproductive systems. Evaluation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of HIF-1α siRNA on Growth and Chemosensitivity of Mia-paca Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of hypoxia-inducible factor-1alpha by siRNA inhibits C2C12 myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
long-term effects of mimosine exposure on cell viability in culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mimosine in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
This compound is a plant-derived amino acid that primarily induces cell cycle arrest, most commonly in the late G1 phase, just before the onset of DNA replication.[1][2][3][4] Its effects are mediated through several proposed mechanisms:
-
Inhibition of DNA Replication Initiation: this compound prevents the binding of essential proteins, such as Ctf4, to chromatin. This action is mediated by the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which leads to an increase in the level of the cyclin-dependent kinase inhibitor p27.[1][5][6]
-
Iron Chelation: this compound acts as an iron chelator. By binding iron, it can inhibit iron-dependent enzymes like ribonucleotide reductase, which is crucial for producing deoxyribonucleotides (dNTPs) needed for DNA synthesis.[7][8] This alters the dNTP pools and inhibits the elongation of new DNA strands.[9]
-
Inhibition of DNA Synthesis: Studies have shown that this compound inhibits both the initiation and elongation steps of DNA synthesis.[10][11]
Q2: Is the cell cycle arrest induced by this compound reversible?
Yes, the G1 phase arrest caused by this compound is reversible. Cells can re-enter the cell cycle and begin DNA synthesis shortly after this compound is removed from the culture medium.[2][3] For instance, the onset of DNA replication can occur within 15 minutes of releasing lymphoblastoid cells from a this compound block.[3]
Q3: What are typical working concentrations and exposure times for this compound?
The effective concentration of this compound is dose-dependent and varies by cell type.[2]
-
For G1 Arrest: A concentration of 0.5 mM (500 µM) for 24 hours is effective for synchronizing human cell lines like HeLa in the late G1 phase.[2] A concentration of 400 µM has also been used effectively in HeLa and human breast cancer cells.[1][8]
-
Lower Concentrations: Lower concentrations (0.1-0.2 mM) may fail to completely prevent S phase entry, leading to a population of cells with active DNA replication.[2]
-
Inhibition of DNA Synthesis: In murine erythroleukemia cells, concentrations between 25–400 µM inhibited the initiation of DNA synthesis within the first 2 hours of application.[10][11]
Q4: Besides cell cycle arrest, are there other long-term effects on cell viability?
While primarily used for cell cycle synchronization, prolonged exposure or high concentrations of this compound can lead to toxicity. This compound's ability to chelate iron and inhibit essential enzymes can disrupt overall cellular metabolism, potentially leading to cell death.[8][12] In animal studies, high doses of this compound have been shown to cause a range of toxic effects, including impaired immune response and developmental issues.[13][14] Researchers should perform dose-response and time-course experiments to distinguish cytostatic (growth-inhibiting) effects from cytotoxic (cell-killing) effects in their specific cell model.
Troubleshooting Guide
Problem 1: My cells are not arresting in the G1 phase after this compound treatment.
-
Cause 1: Incorrect Concentration. The effect of this compound is highly dose-dependent.[2] Concentrations that are too low may not be sufficient to induce a complete G1 block.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 200 µM to 1 mM.
-
-
Cause 2: Insufficient Exposure Time. The arrest may not be fully established with short incubation times.
-
Cause 3: Cell Line Resistance. Some cell lines may be inherently more resistant to this compound.
-
Solution: Verify the expected response of your cell line from the literature. If none exists, you may need to use higher concentrations or alternative synchronization agents like aphidicolin or hydroxyurea.[11]
-
Problem 2: I'm observing a high level of cell death and reduced viability.
-
Cause 1: this compound Toxicity. this compound can be toxic at high concentrations or after prolonged exposure.[12]
-
Solution: Reduce the this compound concentration or shorten the exposure time. The goal is to find a balance that arrests the cell cycle without inducing significant cytotoxicity.
-
-
Cause 2: this compound Instability. this compound, like other amino acids in solution, can degrade over time, potentially leading to the buildup of toxic byproducts.[15]
-
Solution: Prepare fresh this compound solutions for each experiment from a powdered stock. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Cause 3: Iron Depletion. The iron-chelating property of this compound can lead to cellular iron starvation.[8]
-
Solution: If the goal is to study mechanisms other than iron chelation, the effects of this compound can be reversed by adding iron salts (e.g., ferrous sulfate) to the culture medium.[8]
-
Problem 3: The cell cycle arrest is incomplete, with many cells escaping into S phase.
-
Cause 1: Asynchronous Starting Population. If cells are rapidly proliferating at the start of the experiment, a fraction of the population may already be in S phase and will not be arrested in G1.
-
Solution: For a tighter synchronization, consider a double-block technique. For example, first treat cells with nocodazole to arrest them in G2/M phase, then release them into fresh medium containing this compound to catch them as they enter the next G1 phase.[6]
-
-
Cause 2: Sub-optimal Concentration. As noted, lower concentrations of this compound (e.g., 0.1-0.2 mM) may not fully prevent S phase entry.[2]
-
Solution: Increase the this compound concentration as determined by your dose-response optimization.
-
Data Presentation
Table 1: Effective this compound Concentrations and Durations in Various Cell Lines
| Cell Line | Concentration (µM) | Duration (hours) | Observed Effect | Reference(s) |
| HeLa (Human Cervical Cancer) | 500 | 24 | Synchronization in late G1 phase | [2] |
| HeLa (Human Cervical Cancer) | 400 | 12-24 | G1 arrest, prevention of Ctf4 chromatin binding | [1][6] |
| EJ30 (Human Bladder Cancer) | 500 | 24 | Synchronization in late G1 phase | [2] |
| MDA-MB-453 (Human Breast Cancer) | 400 | 4-16 | >90% reduction in DNA synthesis | [8] |
| Murine Erythroleukemia (F4N) | 25-400 | 2 | Inhibition of replicon initiation | [10][11] |
| CHO (Chinese Hamster Ovary) | Not Specified | 14 | Arrest at G1/S boundary | [16] |
| Human Lymphoblastoid Cells | Not Specified | Not Specified | Reversible arrest in late G1 phase | [4] |
Experimental Protocols & Workflows
Protocol 1: Cell Synchronization in G1 Phase Using this compound
-
Cell Plating: Plate cells (e.g., HeLa) at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.
-
This compound Preparation: Prepare a stock solution of L-mimosine (e.g., 100 mM in DMEM or PBS, filter-sterilized). Immediately before use, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 400-500 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a 5% CO2 humidified incubator.[2][6]
-
Verification (Optional but Recommended): Harvest a subset of cells to verify the cell cycle arrest via flow cytometry analysis of DNA content (see Protocol 3).
-
Release from Block (for re-entry studies): To release the cells from the G1 block, wash the cell monolayer twice with pre-warmed sterile PBS, then add fresh, pre-warmed complete culture medium without this compound.
Protocol 2: Assessment of Cell Viability by MTT Assay
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration. Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[17]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the absorbance of the untreated control cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following this compound treatment, harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Analysis: Analyze the stained cells on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[2][6]
Visualizations
Caption: this compound-induced cell cycle arrest pathway.
Caption: Experimental workflow for this compound treatment.
Caption: Troubleshooting guide for incomplete G1 arrest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound arrests DNA synthesis at replication forks by inhibiting deoxyribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effect of this compound on DNA synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, the Allelochemical from the Leguminous Tree Leucaena leucocephala, Selectively Enhances Cell Proliferation in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prenatal toxicity of L-mimosine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 16. The plant amino acid this compound may inhibit initiation at origins of replication in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
variability in mimosine effectiveness between different batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the effectiveness of mimosine between different batches.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent cell cycle arrest with a new batch of this compound. What are the potential causes?
A1: Inconsistent effectiveness of this compound can stem from several factors. The primary reasons include batch-to-batch variations in purity, the presence of impurities that may interfere with its activity, degradation of the compound due to improper storage or handling, and issues with solution preparation, such as incomplete dissolution or instability in the culture medium.[1][2] It has been noted that for some batches of this compound, higher concentrations may be required to achieve a complete G1 phase block.
Q2: How can we verify the quality and concentration of our this compound stock?
A2: To ensure the quality of your this compound, it is recommended to perform High-Performance Liquid Chromatography (HPLC) analysis. This can confirm the purity of the compound and identify any potential degradation products, such as 3,4-dihydroxypyridone (3,4-DHP).[3][4][5] Comparing the HPLC profile of a new batch to a previously validated, effective batch can help identify discrepancies.
Q3: What are the best practices for storing and handling this compound to ensure its stability?
A3: this compound should be stored as a dry powder at -20°C.[6] Stock solutions should be freshly prepared for each experiment, as they can lose effectiveness after a few days of storage, even when refrigerated. This compound is known to be unstable at high pH and elevated temperatures.[2] Therefore, avoid repeated freeze-thaw cycles of stock solutions and prepare fresh dilutions in culture medium immediately before use.
Q4: My cells are not arresting in the G1 phase as expected. Could the issue be with my experimental setup?
A4: Beyond the quality of the this compound itself, several experimental factors can influence the outcome. Ensure that the cell density is appropriate, as very high cell densities can sometimes affect drug efficacy. The concentration of this compound and the incubation time are also critical; these may need to be optimized for your specific cell line and experimental conditions.[7][8] A typical concentration for inducing G1 arrest is 0.5 mM for 24 hours.[7] It is also crucial to confirm that the cells are actively proliferating before the addition of this compound.
Q5: Are there known impurities in this compound preparations that could affect its activity?
A5: this compound is a non-protein amino acid extracted from plants like Leucaena leucocephala.[5][9] The primary degradation product is 3,4-dihydroxypyridone (3,4-DHP), which can result from enzymatic activity or instability under certain pH and temperature conditions.[2][9] The presence of 3,4-DHP or other extraction-related impurities could potentially alter the biological activity of the this compound solution.
Troubleshooting Guides
Issue: Inconsistent or Incomplete Cell Cycle Arrest
This guide will help you troubleshoot experiments where this compound is failing to produce the expected cell cycle arrest at the G1/S boundary.
Table 1: Troubleshooting Inconsistent this compound Effectiveness
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid storing solutions for extended periods. This compound in solution can degrade, especially at non-optimal pH and temperature.[2] |
| Batch-to-Batch Variability | Qualify each new batch of this compound before use in critical experiments. Perform a dose-response experiment to determine the optimal concentration for your cell line. Some batches may require higher concentrations to achieve the desired effect. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentration. If possible, confirm the concentration of your stock solution using spectrophotometry or HPLC. |
| Cell Line Specificity | The effective concentration of this compound can vary between cell lines. Perform a literature search for protocols using your specific cell line. If none are available, a dose-response experiment (e.g., 0.1 mM to 1 mM) is recommended.[7] |
| Suboptimal Cell Health or Density | Ensure cells are healthy and in the exponential growth phase before adding this compound. High cell density can sometimes reduce the effective concentration of the drug per cell. |
| Incomplete Dissolution | This compound is sparingly soluble in water but dissolves in aqueous alkaline solutions.[10] Ensure complete dissolution when preparing your stock solution. Gentle warming or vortexing may be necessary. |
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch
This protocol outlines a procedure to validate the effectiveness of a new batch of this compound against a previously validated lot.
-
Preparation of this compound Stock Solutions:
-
Prepare a 10 mM stock solution of both the new and the reference (old, validated) batch of this compound in sterile cell culture medium or an appropriate solvent.
-
Ensure complete dissolution.
-
Sterile filter the stock solution through a 0.22 µm filter.
-
-
Cell Seeding:
-
Plate your chosen cell line (e.g., HeLa, EJ30) in 6-well plates at a density that will ensure they are in the exponential growth phase during the experiment.
-
-
Treatment:
-
Allow cells to attach and resume proliferation (typically 18-24 hours).
-
Treat cells with a range of concentrations of both the new and reference this compound (e.g., 0.25 mM, 0.5 mM, 0.75 mM, 1.0 mM).
-
Include an untreated control (vehicle only).
-
Incubate for 24 hours.
-
-
Analysis of Cell Cycle Arrest:
-
Harvest the cells by trypsinization.
-
Fix the cells in 70% ethanol and store them at -20°C.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.
-
-
Data Interpretation:
-
Compare the percentage of cells in the G1, S, and G2/M phases for each treatment condition.
-
A successful G1 arrest will show a significant increase in the G1 population and a decrease in the S and G2/M populations compared to the untreated control.[7][8]
-
The new batch is considered effective if it induces a comparable G1 arrest to the reference batch at similar concentrations.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity
This provides a general method for assessing the purity of this compound powder.
-
Column: C18 column (e.g., 150 x 4.60 mm).[3]
-
Mobile Phase: A mixture of 10 mM KH2PO4, 10 mM H3PO4, and acetonitrile (e.g., in a 45:45:10 v/v ratio) with 0.1% sodium 1-octanesulfonate.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 280 nm.[3]
-
Sample Preparation: Dissolve a known amount of this compound powder in the mobile phase to a final concentration suitable for HPLC analysis.
-
Analysis: The retention time for this compound is typically between 2 and 3 minutes, but this can vary depending on the exact mobile phase composition.[3] The presence of a major peak at the expected retention time with minimal other peaks indicates high purity. The degradation product, 3,4-DHP, would appear as a separate peak.
Table 2: Summary of Experimental Parameters for this compound Usage
| Parameter | Recommended Value/Range | Reference |
| Cell Lines | HeLa, EJ30, Porcine Granulosa Cells | [7][8] |
| Working Concentration | 0.1 mM - 1.0 mM (0.5 mM is common) | [7] |
| Incubation Time | 24 hours | [7][8] |
| Stock Solution | 10 mM in culture medium | |
| Storage (Powder) | -20°C | [6] |
| Storage (Solution) | Freshly prepared is strongly recommended |
Visualizations
This compound Signaling Pathway
Caption: this compound-induced G1/S cell cycle arrest pathway.
Troubleshooting Workflow for this compound Variability
Caption: Logical workflow for troubleshooting this compound variability.
Experimental Workflow for this compound Batch Qualification
Caption: Workflow for qualifying a new this compound batch.
References
- 1. imtm.cz [imtm.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. irjet.net [irjet.net]
- 5. scielo.org.co [scielo.org.co]
- 6. This compound Dipeptide Enantiomsers: Improved Inhibitors against Melanogenesis and Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle synchronization of porcine granulosa cells in G1 stage with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Preparative scale isolation, purification and derivatization of this compound, a non-proteinogenic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mimosine-Induced Replication Stress and DNA Damage
Welcome to the technical support center for researchers utilizing mimosine to induce replication stress and DNA damage in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in inducing replication stress?
A1: this compound, a plant-derived amino acid, primarily induces replication stress by acting as an iron chelator.[1][2][3][4] This chelation inhibits iron-dependent enzymes, most notably ribonucleotide reductase (RNR), which is crucial for the synthesis of deoxyribonucleotides (dNTPs).[1][5] The resulting depletion of the dNTP pool leads to the slowing or stalling of replication forks, a condition known as replication stress.[1][6] At higher concentrations, this compound can also arrest cells in the late G1 phase by preventing the assembly of the pre-initiation complex, a mechanism that may involve the activation of the ATM kinase by reactive oxygen species (ROS) or stabilization of the HIF-1α protein.[1][7]
Q2: Does this compound directly cause DNA damage?
A2: The role of this compound in directly causing DNA damage is a subject of some debate in the scientific literature. Some studies have reported the generation of DNA breaks in mammalian cells following this compound treatment, as detected by methods like the comet assay.[8] However, other research suggests that this compound can activate the ATM/ATR checkpoint signaling pathways without inducing detectable DNA damage, proposing that the checkpoint activation is a response to the replicative stress itself or to this compound-induced ROS.[1][9] It is plausible that prolonged replication fork stalling induced by this compound can lead to fork collapse and subsequent DNA double-strand breaks.
Q3: What is the difference between low and high concentrations of this compound in experiments?
A3: The concentration of this compound is a critical determinant of its effect on the cell cycle.[1]
-
Low concentrations (typically in the range of 25-100 µM) tend to cause an S-phase arrest by inhibiting the elongation step of DNA replication, leading to the accumulation of cells with stalled replication forks.[1][10]
-
High concentrations (ranging from 200 µM to 1 mM) often result in a cell cycle arrest at the G1/S boundary, preventing cells from entering S-phase altogether.[1][2][11]
Q4: How can I verify that this compound has successfully induced replication stress in my cell line?
A4: Several methods can be employed to confirm the induction of replication stress:
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content will show an accumulation of cells in the S-phase (at low this compound concentrations) or at the G1/S boundary (at high concentrations).[1][2][11][12]
-
Western Blotting: Analyze the phosphorylation status of key checkpoint proteins. Increased phosphorylation of ATR, Chk1, and RPA are hallmark indicators of replication stress.[13][14] Phosphorylation of H2AX (γH2AX) can indicate the presence of DNA double-strand breaks resulting from fork collapse.[1][14]
-
Immunofluorescence: Staining for RPA foci or γH2AX foci can provide a visual confirmation of replication stress and DNA damage at the single-cell level.[14]
-
DNA Fiber Analysis: This is a direct method to visualize stalled replication forks and measure fork speed and origin firing.[15][16][17][18]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration for your specific cell line that induces replication stress without excessive cytotoxicity. Start with a lower concentration range and titrate upwards. |
| Prolonged treatment duration. | Reduce the incubation time with this compound. A time-course experiment can help identify the earliest time point at which replication stress markers are detectable. |
| Cell line is particularly sensitive. | Some cell lines are inherently more sensitive to agents that induce replication stress.[19][20] Consider using a different cell line or reducing both the concentration and duration of this compound treatment. |
| Secondary effects of iron chelation. | Ensure that the cell culture medium is not deficient in essential nutrients, as this compound's iron-chelating properties can have broader metabolic consequences. |
Issue 2: No significant cell cycle arrest or replication stress markers are observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration of this compound. Consult the literature for concentrations used in similar cell lines. |
| Insufficient treatment time. | Extend the duration of this compound treatment. Replication stress signaling may take several hours to become robustly detectable. |
| This compound solution has degraded. | Prepare fresh this compound solutions for each experiment. This compound can be unstable in solution over time. |
| Cell line is resistant. | Some cell lines may have more efficient mechanisms to cope with replication stress. Confirm the expression and functionality of key DNA damage response proteins in your cell line. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell confluence. | Ensure that cells are seeded at a consistent density and are in the exponential growth phase before starting the experiment. Cell cycle distribution can vary with confluence. |
| Inconsistent this compound treatment. | Standardize the preparation and application of the this compound solution. Ensure thorough mixing in the culture medium. |
| Differences in downstream processing. | Maintain consistent protocols for cell harvesting, lysis, and subsequent assays (e.g., Western blotting, flow cytometry) to minimize technical variability. |
Quantitative Data Summary
Table 1: Recommended this compound Concentrations and Durations for Cell Cycle Arrest in Various Cell Lines
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| HeLa S3 | 1 mM | 24 h | G1 phase arrest (>78%) | [1] |
| HeLa | 400 µM | 24 h | G1 phase arrest | [2][7][11] |
| Mouse Erythroleukemia (MEL) | 400 µM | 16 h | Inhibition of DNA replication, apoptosis | [8] |
| Human Osteosarcoma (MG63, U2OS) | 200 - 800 µM | 24 h | Apoptosis, nuclear damage | [19] |
| Human Lung Cancer (H226) | Not Specified | 12 - 24 h | Inhibition of cyclin D1 expression | [21] |
| MCF-7 | 400 µM | 24 h | G1 phase arrest | [12] |
Experimental Protocols
Protocol 1: Induction of Replication Stress and Western Blot Analysis of Checkpoint Proteins
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment.
-
This compound Treatment: Prepare a fresh stock solution of L-mimosine in sterile water or PBS. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 400 µM). Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Chk1 (Ser345), phosphorylated H2AX (Ser139), and total Chk1 and H2AX overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: DNA Fiber Analysis for Visualizing Replication Fork Stalling
-
Cell Treatment: Treat cells with this compound as described above to induce replication stress.
-
Pulse Labeling:
-
Remove the this compound-containing medium and wash the cells.
-
Add pre-warmed medium containing the first thymidine analog, 5-chloro-2'-deoxyuridine (CldU), at a concentration of 20-50 µM. Incubate for 20-30 minutes.
-
Remove the CldU-containing medium and wash the cells.
-
Add pre-warmed medium containing the second thymidine analog, 5-iodo-2'-deoxyuridine (IdU), at a concentration of 100-250 µM. Incubate for 20-30 minutes.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with PBS and harvest them by trypsinization.
-
Resuspend a small number of cells (e.g., 2,000-5,000) in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).
-
-
DNA Spreading:
-
Pipette a small drop of the cell lysate onto a glass slide.
-
Allow the drop to run down the slide, which will stretch the DNA fibers.
-
-
Fixation and Denaturation:
-
Air-dry the slides and fix the DNA fibers with a 3:1 methanol:acetic acid solution.
-
Denature the DNA with 2.5 M HCl for 30-60 minutes.
-
-
Immunostaining:
-
Block the slides with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies that specifically recognize CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
-
Imaging and Analysis:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the DNA fibers using a fluorescence microscope. CldU-labeled tracts will appear in one color (e.g., red), and IdU-labeled tracts will appear in another (e.g., green). Stalled forks will be indicated by shorter or absent IdU tracts following CldU tracts.
-
Visualizations
Caption: this compound-induced replication stress signaling pathway.
Caption: Experimental workflow for DNA fiber analysis.
References
- 1. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct mechanistic responses to replication fork stalling induced by either nucleotide or protein deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of mammalian cells with this compound generates DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the prereplication complex is blocked by this compound through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on DNA synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MOF Suppresses Replication Stress and Contributes to Resolution of Stalled Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative Assessment of Replication Stress Markers in the Context of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Fiber Analysis: Mind the Gap! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. This compound's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]
- 21. Inhibitory effect of this compound on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mimosine vs. Aphidicolin: A Comparative Guide to Cell Synchronization Efficiency
In the realm of cell biology and drug development, achieving a synchronized cell population is a critical step for studying the intricacies of the cell cycle. Mimosine and aphidicolin are two widely used chemical agents for inducing cell cycle arrest and synchronization. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate agent for their specific needs.
At a Glance: this compound vs. Aphidicolin
| Feature | This compound | Aphidicolin |
| Point of Cell Cycle Arrest | Late G1 phase | Early S phase |
| Mechanism of Action | Multiple, including iron chelation and inhibition of ribonucleotide reductase | Specific inhibitor of DNA polymerases α and δ |
| Reversibility | Reversible upon withdrawal | Reversible upon withdrawal |
| Reported Synchronization Efficiency | ~78% in G1 (HeLa S3 cells); >90% at G1/S with thymidine pre-synchronization | ~80% in S phase (RPE1 cells) |
| Potential Side Effects | Can induce DNA damage and growth imbalance | Can induce replication stress, DNA damage, and chromosomal aberrations |
Mechanism of Action: Distinct Pathways to Cell Cycle Arrest
This compound, a plant-derived amino acid, arrests the cell cycle in the late G1 phase through a variety of mechanisms. Its primary mode of action is believed to be the chelation of iron, which is an essential cofactor for ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound depletes the pool of deoxyribonucleotides, thereby preventing the initiation of DNA replication. Additionally, this compound has been shown to affect the expression of cell cycle regulatory proteins.
Aphidicolin, a tetracyclic diterpene antibiotic, specifically targets and inhibits DNA polymerases α and δ in eukaryotic cells. This direct inhibition of the DNA replication machinery blocks cells at the onset of the S phase. The arrest is reversible, and upon removal of aphidicolin, cells can synchronously re-enter the cell cycle.
Quantitative Comparison of Synchronization Efficiency
Table 1: this compound Synchronization Efficiency
| Cell Line | Concentration & Duration | % of Cells in G1 Phase | Citation |
| HeLa S3 | 1 mM for 24 hours | 78% | [1] |
| HeLa S3 | Thymidine pre-synchronization followed by 1 mM this compound for 15 hours | >90% (at G1/S boundary) | [1] |
| MCF-7 | 400 µM for 24 hours | 65-75% |
Table 2: Aphidicolin Synchronization Efficiency
| Cell Line | Concentration & Duration | % of Cells in S Phase | Citation |
| RPE1 | 2.5, 5, or 10 µg/ml for 24 hours (followed by 4-6 hour release) | ~80% | [2] |
| C3H 10T1/2 | 1-2 µg/mL for 24 hours | 89-93% (labeling index) | |
| P4 | 1 µM for 48 hours | 44% | [3] |
It is important to note that the optimal concentration and duration of treatment can vary significantly between different cell lines and experimental setups.
Reversibility and Cell Viability
Both this compound and aphidicolin induce a reversible cell cycle arrest. The onset of DNA replication can occur within 15 minutes of releasing cells from a this compound block. However, prolonged exposure to either agent can have detrimental effects on cell viability and genomic stability.
Treatment with aphidicolin has been shown to induce replication stress, leading to DNA damage and chromosomal aberrations. Similarly, synchronization with this compound can also lead to growth imbalances and the induction of DNA damage response pathways. Therefore, it is crucial to carefully optimize the treatment conditions to maximize synchronization efficiency while minimizing cellular toxicity.
Experimental Protocols
Below are generalized protocols for cell synchronization using this compound and aphidicolin. Researchers should optimize these protocols for their specific cell lines and experimental requirements.
This compound Synchronization Protocol
-
Cell Seeding: Plate cells at a density that will not lead to confluency by the end of the experiment.
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 0.5-1 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for 18-24 hours.
-
Release from Arrest: To release the cells from the G1 block, wash the cells twice with pre-warmed, drug-free medium and then add fresh complete medium.
-
Analysis: Harvest cells at various time points after release to analyze cell cycle progression by flow cytometry or other methods.
Aphidicolin Synchronization Protocol
-
Cell Seeding: Plate cells at an appropriate density.
-
Aphidicolin Treatment: Add aphidicolin to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined for each cell line.
-
Incubation: Incubate the cells for 16-24 hours.
-
Release from Arrest: Remove the aphidicolin-containing medium, wash the cells twice with pre-warmed, drug-free medium, and add fresh complete medium.
-
Analysis: Collect cells at different time points post-release to monitor their progression through the S phase and subsequent cell cycle stages.
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.
References
Validating G1 Cell Cycle Arrest: A Comparative Guide to Mimosine and its Alternatives
For researchers in cell biology and drug development, inducing and validating cell cycle arrest in the G1 phase is a fundamental technique. This guide provides a comparative analysis of mimosine, a widely used agent for G1 arrest, with other common methods. We present supporting experimental data from flow cytometry, detailed protocols, and visual workflows to assist in selecting the most appropriate method for your experimental needs.
Comparison of Methods for G1 Cell Cycle Arrest
The choice of method for inducing G1 arrest can significantly impact experimental outcomes. The following table summarizes quantitative data from flow cytometry analysis for this compound and its alternatives, showcasing their efficacy in synchronizing cells in the G1 phase. It is important to note that the efficiency of arrest can vary depending on the cell line, concentration of the agent, and duration of treatment.
| Method | Cell Line | Treatment Conditions | % Cells in G1 Phase (approx.) | % Cells in S Phase (approx.) | % Cells in G2/M Phase (approx.) | Reference |
| This compound | HeLa | 400 µM for 24 hours | Increased significantly from control | Decreased significantly from control | Remained low | [1] |
| NHF-3 | 200 µM | ~85% | ~10% | ~5% | [2] | |
| Serum Starvation | Human Dermal Fibroblasts (HDF) | 18 hours | >95% | Not specified | Not specified | [3][4] |
| SK-OV-3 | Not specified | Increased significantly from control | Decreased significantly from control | Decreased significantly from control | [5] | |
| Palbociclib (CDK4/6 Inhibitor) | SK-LMS1, HT-1080, U2OS (Rb-positive) | 6 days | Significant increase | Significant decrease | No significant change | [6] |
| MDA-MB-231 | 0.5 µM for 24 hours | Increased significantly from control | Decreased significantly from control | No significant change | [7] | |
| Hydroxyurea | NB4 | 18 hours | Increased (arrest at G1/S) | Increased | Decreased | [8] |
| Aphidicolin | CV-1 | 36 hours | Increased | Increased (arrest at early S) | Decreased | [9] |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for inducing G1 arrest using this compound and for the subsequent validation by flow cytometry.
This compound-Induced G1 Arrest Protocol
This compound, a plant amino acid, reversibly arrests cells in the late G1 phase.[10] This protocol is adapted from established methods for treating adherent human cell lines.[11]
Materials:
-
This compound (Sigma-Aldrich)
-
Standard cell culture medium (e.g., DMEM) with serum and antibiotics
-
Sterile filter (0.2 µm)
-
Adherent cells in culture
Procedure:
-
Prepare this compound Stock Solution: A 10 mM stock solution of this compound in standard culture medium is prepared. Due to its slow dissolution, the suspension should be rotated for several hours at 37°C or overnight at room temperature.
-
Sterilization: The this compound solution must be sterile-filtered through a 0.2 µm membrane.
-
Cell Treatment: Add the sterile this compound stock solution to the cell culture medium to a final concentration of 0.5 mM. Note that for some cell lines or batches of this compound, a concentration of up to 0.7 mM may be necessary to achieve a complete G1 block.
-
Incubation: Incubate the cells for 24 hours. This duration is typically sufficient to arrest the majority of proliferating cells in the late G1 phase.
-
Harvesting: After incubation, wash the cells to remove any detached, dead cells before proceeding with downstream analysis. The G1 arrest induced by 0.5 mM this compound is reversible upon withdrawal of the compound.[11]
Flow Cytometry Analysis for Cell Cycle Validation
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.[12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Washing: Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in PBS containing RNase A and incubate to ensure only DNA is stained.
-
PI Staining: Add PI staining solution to the cell suspension.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanism of this compound action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Mimosine vs. Deferoxamine: A Comparative Analysis of Iron Chelators in Cancer Cell Therapy
For researchers, scientists, and drug development professionals, the selection of an appropriate iron chelator is a critical step in developing novel anti-cancer therapies. This guide provides a detailed, objective comparison of two such chelators, mimosine and deferoxamine, focusing on their performance in cancer cells, supported by experimental data.
Iron is an essential nutrient for cell proliferation and growth, and cancer cells exhibit an increased demand for this metal. This dependency, often termed "iron addiction," presents a promising therapeutic window for iron chelation therapy, which aims to deplete iron stores within cancer cells, thereby inhibiting their growth and inducing cell death. This compound, a plant-derived amino acid, and deferoxamine, a well-established clinical iron chelator, have both demonstrated anti-neoplastic properties through their ability to sequester iron. This guide delves into a head-to-head comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.
Quantitative Comparison of Anti-Cancer Activity
A key study directly comparing the two in MDA-MB-453 human breast cancer cells found that 400 µM of this compound and 150 µM of deferoxamine both resulted in a greater than 90% reduction in DNA synthesis[1]. This suggests that deferoxamine may be more potent in this specific cell line. Further supporting the iron chelation-dependent mechanism of this compound, its cytotoxic effects in ovarian cancer cells were shown to be reversible upon the addition of ferric ions[2].
The following table summarizes available quantitative data on the anti-proliferative and cytotoxic effects of this compound and deferoxamine in various cancer cell lines.
| Compound | Cancer Cell Line(s) | Assay Type | Concentration/IC50 Value | Key Findings |
| This compound | Ovarian Cancer (CaOV-3, OvCAR, NuTu 19) | BrdU Incorporation | 100 µM | 50% inhibition of DNA synthesis[2]. |
| Ovarian Cancer (CaOV-3, OvCAR, NuTu 19) | MTS Reduction | 200 µM | Over 70% inhibition of cell viability[2]. | |
| Neuronal (IMR-32) | SRB Assay | GI50: 55.2 µg/ml | Significant cytotoxic activity observed[3]. | |
| Neuronal (U373-MG) | SRB Assay | GI50: 37.3 µg/ml | Significant cytotoxic activity observed[3]. | |
| Deferoxamine | Neuroblastoma | Not Specified | Not Specified | Demonstrated cytotoxicity[4]. |
| Hepatoma (PLC/PRF/5) | Not Specified | Not Specified | Over 50% cell death after 48-72 hours of exposure[5]. | |
| Hepatoma (Hep G2, Hep 3B) | Not Specified | Not Specified | 30-50% cell death after 48-72 hours of exposure[5]. | |
| Neuroblastoma (SK-N-MC) | MTT Assay | IC50: 4.51 µM (72 hours) | Demonstrates potent antiproliferative activity[6]. | |
| Direct Comparison | Breast Cancer (MDA-MB-453) | DNA Synthesis | This compound: 400 µM, Deferoxamine: 150 µM | Both compounds reduced DNA synthesis by >90%, suggesting higher potency for Deferoxamine in this cell line[1]. |
Mechanisms of Action and Affected Signaling Pathways
Both this compound and deferoxamine exert their anti-cancer effects primarily through the chelation of intracellular iron, which in turn affects numerous signaling pathways crucial for cancer cell survival and proliferation.
This compound has been shown to stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular response to low oxygen, which is often constitutively active in tumors. This stabilization leads to the upregulation of downstream target genes that can paradoxically have anti-proliferative effects in certain contexts. This compound also influences the AKT and ERK signaling pathways, which are central to cell growth, survival, and proliferation.
Deferoxamine , on the other hand, is known to inactivate the ROS/HIF-1α axis. By chelating iron, it reduces the generation of reactive oxygen species (ROS), which can otherwise stabilize HIF-1α. Deferoxamine also impacts the Wnt/β-catenin and p38 MAPK/ERK signaling pathways, both of which are frequently dysregulated in cancer and play significant roles in cell fate, proliferation, and apoptosis.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or deferoxamine. Include untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
DNA Synthesis Measurement (BrdU Incorporation Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
References
- 1. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]
- 4. Comparison of activity of deferoxamine with that of oral iron chelators against human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of iron and desferoxamine on cell growth and in vitro ferritin synthesis in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferoxamine mesylate | Ferroptosis inhibitor | Mechanism | Concentration [selleckchem.com]
Mimosine vs. Thymidine Block: A Comparative Analysis for Cell Cycle Synchronization
A head-to-head comparison of two widely used methods for arresting cells at the G1/S transition, providing researchers with the data and protocols needed to make an informed decision for their experimental needs.
In the realm of cell biology and drug development, the ability to synchronize cell populations at specific phases of the cell cycle is paramount for a multitude of experimental applications, from studying protein expression and modification to investigating the efficacy of cell cycle-specific drug candidates. Among the chemical agents used for this purpose, mimosine and thymidine are two of the most common, both inducing a reversible arrest at the G1/S boundary. This guide provides a comprehensive comparative analysis of these two methods, detailing their mechanisms of action, experimental protocols, and key performance metrics to aid researchers in selecting the optimal synchronization strategy.
Mechanism of Action: A Tale of Two Arrests
While both this compound and thymidine halt cell cycle progression at the G1/S transition, they do so through distinct molecular mechanisms.
Thymidine Block: This method leverages an excess of thymidine to induce a negative feedback loop that inhibits the enzyme ribonucleotide reductase (RNR).[1] This enzyme is crucial for the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. The resulting depletion of the dCTP pool effectively stalls DNA replication, arresting cells in the early S phase.[1] To achieve a more precise synchronization at the G1/S boundary, a "double thymidine block" is often employed.[2][3][4][5] This involves a second round of thymidine treatment after a release period, which captures cells that were in later stages of the cell cycle during the initial block.[4]
This compound Block: this compound, a plant-derived amino acid, induces a cell cycle arrest in the late G1 phase, prior to the initiation of DNA synthesis.[6][7][8] Its mechanism is multifaceted. This compound acts as an iron chelator, which is thought to inhibit iron-dependent enzymes like RNR.[6][9] However, its effects extend beyond simple RNR inhibition. This compound has been shown to activate the Ataxia Telangiectasia Mutated (ATM) protein kinase, a key regulator of the DNA damage response, through the generation of reactive oxygen species (ROS), without causing actual DNA damage.[6] This ATM activation prevents the transition of the prereplication complex to the preinitiation complex, effectively halting entry into the S phase.[6] Furthermore, this compound can upregulate the expression of the cyclin-dependent kinase inhibitor p27(Kip1), further contributing to the G1 arrest.[10]
At a Glance: this compound vs. Thymidine Block
| Feature | This compound Block | Double Thymidine Block |
| Point of Arrest | Late G1 phase[6][8] | G1/S boundary or early S phase[3][5] |
| Mechanism | Iron chelation, RNR inhibition, ATM activation via ROS, p27(Kip1) upregulation[6][9][10] | Feedback inhibition of ribonucleotide reductase, depletion of dCTP pool[1] |
| Synchronization Efficiency | Can exceed 90% in G1 phase[6] | Highly efficient, can synchronize the majority of cells at G1/S[11][12] |
| Reversibility | Reversible upon withdrawal[8] | Reversible upon withdrawal[1] |
| Potential Side Effects | Can cause some cell death and detachment[13], may induce a DNA damage response via ATM activation without direct DNA damage[6] | Can induce DNA damage and chromosomal aberrations[1][14], may lead to imbalanced growth and altered expression of cell cycle proteins[14] |
| Common Concentration | 0.5 - 1 mM[6][13] | 2 mM[2][3][4] |
| Typical Incubation Time | 15 - 24 hours[6][13] | First block: 16-18 hours; Second block: 14-18 hours[2][3] |
Experimental Protocols
Below are detailed protocols for both this compound and double thymidine block synchronization. It is important to note that optimal concentrations and incubation times can vary depending on the cell line and should be empirically determined.
This compound Block Protocol (for HeLa cells)
-
Cell Seeding: Plate HeLa cells and allow them to reach approximately 40-50% confluency.
-
Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in the standard culture medium. This compound dissolves slowly, so it may require rotation for several hours at 37°C or overnight at room temperature.[13] Sterile-filter the solution through a 0.2 µm membrane.[13] It is crucial to use a freshly made stock solution.[13]
-
This compound Treatment: Add the this compound stock solution to the cell culture medium to a final concentration of 0.5-1 mM.[6][13]
-
Incubation: Incubate the cells for 24 hours.[13]
-
Release from Block (Optional): To release the cells from the G1 arrest, wash the cells twice with sterile PBS and then add fresh, pre-warmed culture medium.[6] Cells will begin to enter the S phase synchronously.
-
Verification: The efficiency of synchronization can be verified by flow cytometry analysis of DNA content (e.g., propidium iodide staining), which should show a distinct peak at G1.[15][16]
Double Thymidine Block Protocol (for H1299 or HeLa cells)
-
Cell Seeding: Plate cells to reach 20-40% confluency at the time of the first block.[2][3]
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM.[3][4] Incubate for 16-18 hours.[2][3]
-
Release: Remove the thymidine-containing medium and wash the cells twice with sterile PBS. Add fresh, pre-warmed culture medium and incubate for 9 hours.[2][3]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM.[3] Incubate for an additional 14-18 hours.[2][3] At this point, the cells are arrested at the G1/S boundary.
-
Release into S Phase (Optional): To release the synchronized cells into the S phase, remove the thymidine-containing medium, wash twice with sterile PBS, and add fresh, pre-warmed culture medium.[2]
-
Verification: Synchronization can be confirmed by flow cytometry, which should show a sharp peak at the G1/S transition.[15] Western blotting for cell cycle markers like cyclin E can also be performed.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Double-Thymidine Block protocol [bio-protocol.org]
- 3. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cell synchronization - Wikipedia [en.wikipedia.org]
- 6. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 10. This compound arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 14. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 16. discovery.researcher.life [discovery.researcher.life]
assessing the efficacy of mimosine compared to nocodazole for cell cycle studies
Mimosine vs. Nocodazole: A Comparative Guide for Cell Cycle Synchronization
For researchers in cell biology and drug development, achieving a synchronized cell population is a critical step for studying the intricate phases of the cell cycle. Chemical agents that reversibly arrest cells at specific checkpoints are invaluable tools. This guide provides an in-depth comparison of two widely used synchronization agents: this compound, which arrests cells in the late G1 phase, and Nocodazole, which causes a mitotic arrest in the G2/M phase. We will delve into their mechanisms of action, efficacy, and experimental protocols, supported by experimental data.
Mechanism of Action: Distinct Pathways to Cell Cycle Arrest
This compound and Nocodazole operate through fundamentally different mechanisms to halt cell cycle progression. This compound's action is primarily linked to its properties as a metal ion chelator, while Nocodazole directly targets the cytoskeleton.
This compound: A plant-derived amino acid, this compound arrests the cell cycle in the late G1 phase, just before the onset of DNA synthesis.[1][2] Its primary mechanism involves chelating iron and zinc.[3][4][5] Iron depletion is thought to inhibit the iron-dependent enzyme ribonucleotide reductase, which is essential for producing deoxyribonucleotides for DNA replication.[3] Furthermore, this compound has been shown to stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to an increase in the cyclin-dependent kinase inhibitor p27.[6][7] This cascade prevents the binding of essential replication factors, such as Ctf4, to chromatin, thereby blocking the initiation of DNA replication.[6][7]
Caption: this compound's mechanism for inducing G1 phase cell cycle arrest.
Nocodazole: This synthetic agent arrests cells in the G2/M phase by disrupting microtubule dynamics.[8][9] Nocodazole binds to β-tubulin, a subunit of microtubules, and interferes with its polymerization.[8][10] This prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[11] The absence of proper microtubule attachment to the kinetochores of chromosomes activates the Spindle Assembly Checkpoint (SAC).[11] This checkpoint activation, mediated by proteins like MAD2, prevents the cell from progressing into anaphase, resulting in an arrest in prometaphase.[12]
Caption: Nocodazole's mechanism for inducing G2/M phase cell cycle arrest.
Comparative Efficacy and Characteristics
The choice between this compound and nocodazole depends heavily on the specific cell cycle phase of interest and the experimental context. The following table summarizes key quantitative and qualitative differences.
| Parameter | This compound | Nocodazole |
| Target Cell Cycle Phase | Late G1 Phase[1][2][13] | G2/M Phase (Prometaphase)[8][11] |
| Mechanism of Action | Iron/Zinc Chelator; Inhibits DNA replication initiation[3][4][7] | Inhibitor of microtubule polymerization[8][10] |
| Typical Concentration | 0.1 - 0.5 mM[13] | 40 - 100 ng/mL (or ~100 nM)[11][14][15] |
| Typical Treatment Time | 12 - 24 hours[6][13] | 12 - 18 hours[11] |
| Synchronization Efficiency | 65-75% of cells in G1 phase[16] | 85-90% of cells in G2/M phase[16] |
| Reversibility | Reversible upon withdrawal[1][2][13] | Rapidly reversible upon withdrawal[17] |
| Potential Side Effects | Can induce DNA breaks and apoptosis[18]; Cytotoxicity in some cell lines[19] | Prolonged arrest leads to apoptosis[11]; Can affect pluripotency markers in hESCs[20] |
Experimental Protocols
Accurate and reproducible cell synchronization requires careful adherence to established protocols. Below are generalized methodologies for using this compound and nocodazole.
Protocol 1: G1/S Phase Synchronization with this compound
This protocol is adapted for adherent human cell lines.
-
Stock Solution Preparation: Prepare a fresh 10 mM stock solution of this compound in the standard culture medium. This compound dissolves very slowly, so it may require several hours of rotation at 37°C or overnight at room temperature.[21] Sterile filter the solution using a 0.2 µm membrane. It is crucial to use a freshly made stock solution, as it can lose efficacy after a few days of storage.[21]
-
Cell Seeding: Plate cells at a density that will ensure they are in an exponential growth phase and do not reach confluency by the end of the treatment period.
-
This compound Treatment: Add the this compound stock solution to the cell culture medium to a final concentration of 0.5 mM.[13][21]
-
Incubation: Incubate the cells for 24 hours.[13][21] This is generally sufficient to arrest the majority of the cycling cells in the late G1 phase.
-
Release from Arrest: To release the cells from the G1 block, aspirate the this compound-containing medium, wash the cells gently with pre-warmed PBS, and add fresh, pre-warmed complete culture medium. Cells typically begin to enter the S phase within 15 minutes to 1 hour after release.[1]
-
Cell Collection: Harvest cells at desired time points post-release for downstream analysis (e.g., flow cytometry, Western blot).
Protocol 2: G2/M Phase Synchronization with Nocodazole
This protocol is suitable for synchronizing cells in mitosis.
-
Stock Solution Preparation: Prepare a stock solution of nocodazole (e.g., 5 mg/mL) in DMSO and store it at -20°C.[15]
-
Cell Seeding: Plate cells to be actively dividing but sub-confluent at the time of harvesting.
-
Nocodazole Treatment: Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL.[14][15]
-
Incubation: Incubate cells for 12-18 hours.[11] This duration is typically sufficient to accumulate a high percentage of cells in mitosis. Note that prolonged incubation can be toxic and may lead to apoptosis.[11][22]
-
Release from Arrest (Mitotic Shake-off): Mitotic cells, being rounded and less adherent, can be selectively harvested. Gently shake the culture plate or flask to dislodge the mitotic cells.[15] Collect the medium containing these cells.
-
Washing and Re-plating: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes), wash with PBS, and re-plate them in fresh, drug-free medium.[14][15] The cells will synchronously exit mitosis and enter the G1 phase.
-
Cell Collection: Collect cells at various time points after re-plating to study progression through G1, S, and G2 phases.
Experimental Workflow and Visualization
A typical cell synchronization experiment follows a logical progression from cell preparation to analysis. The workflow can be visualized to clarify the sequence of steps.
Caption: A generalized workflow for cell cycle synchronization experiments.
Conclusion
Both this compound and nocodazole are effective and widely used agents for cell cycle synchronization, but their applications are distinct.
-
Choose this compound when the primary goal is to study the G1/S transition, the initiation of DNA replication, or events occurring in the early S phase. Its mechanism, which involves metabolic inhibition rather than direct cytoskeletal disruption, may be preferable for certain studies. However, researchers should be mindful of its potential to cause DNA damage.[18]
-
Choose Nocodazole for studies focused on mitosis, the G2/M checkpoint, or for generating a highly synchronized population of cells that will enter G1 together upon release. The "mitotic shake-off" technique provides a simple method for physically isolating a pure population of synchronized cells. Its rapid reversibility is a significant advantage, though its cytotoxicity with prolonged exposure must be managed.[11][22]
Ultimately, the selection of a synchronizing agent should be guided by the specific biological question, the cell type being used, and a thorough understanding of the agent's mechanism and potential off-target effects.
References
- 1. This compound reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 5. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. Nocodazole | Microtubule Associated inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. Nocodazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 18. Treatment of mammalian cells with this compound generates DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 22. researchgate.net [researchgate.net]
Mimosine's Specificity in DNA Replication: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise mechanism and specificity of DNA replication inhibitors is paramount. This guide provides a detailed comparison of mimosine with other common DNA replication inhibitors, including hydroxyurea, aphidicolin, and camptothecin. We present quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular pathways to offer a comprehensive evaluation of this compound's effects.
At a Glance: Comparing this compound to Other DNA Replication Inhibitors
The following table summarizes the key characteristics of this compound and its alternatives, offering a rapid comparison of their mechanisms, cellular effects, and specificity.
| Feature | This compound | Hydroxyurea | Aphidicolin | Camptothecin |
| Primary Target | Ribonucleotide Reductase (indirect), potentially other replication proteins | Ribonucleotide Reductase | DNA Polymerase α and δ | Topoisomerase I |
| Mechanism of Action | Depletes dNTP pools by chelating iron, a cofactor for ribonucleotide reductase. May also have direct effects on replication fork progression. | Inhibits ribonucleotide reductase, leading to dNTP pool depletion. | Directly inhibits the catalytic activity of replicative DNA polymerases. | Stabilizes the Topoisomerase I-DNA covalent complex, leading to DNA strand breaks. |
| Cell Cycle Arrest | Late G1/early S phase.[1] | S phase.[2][3] | S phase.[4][5] | S and G2/M phases. |
| Effect on dNTP Pools | Reduces dATP and dGTP pools.[6] | Reduces purine dNTPs (dATP, dGTP) while increasing pyrimidine dNTPs (dCTP, dTTP).[6] | No direct effect on dNTP synthesis. | No direct effect on dNTP synthesis. |
| Reversibility | Reversible. | Reversible.[2] | Reversible.[7] | Reversible binding to Topo I-DNA complex. |
| Reported Off-Target Effects | Can induce apoptosis, affects ERK and ATM/Chk1 signaling pathways, potential for toxicity at high concentrations. | Can cause oxidative stress and DNA damage with prolonged exposure.[2][8] | Can be toxic to embryos.[7] | Can cause DNA damage and has various drug interactions.[9] |
Delving Deeper: The Molecular Mechanisms
This compound: A Dual-Pronged Approach to Inhibit DNA Replication
This compound, a plant-derived amino acid, exerts its primary effect on DNA replication by targeting the synthesis of deoxyribonucleotides (dNTPs), the essential building blocks of DNA. It achieves this by chelating iron, a critical cofactor for the enzyme ribonucleotide reductase (RNR).[2] This inhibition of RNR leads to a depletion of the cellular pools of dATP and dGTP.[6]
However, evidence suggests that this compound's mechanism may be more complex. Some studies indicate that this compound can also inhibit the initiation of DNA replication, arresting cells in the late G1 phase of the cell cycle.[1][10] This suggests a potential direct effect on the replication machinery beyond dNTP pool depletion. A study on murine erythroleukemia cells showed that at concentrations of 25-400 µM, this compound inhibited the initiation step of DNA replication more efficiently than the overall DNA synthesis.[10]
Signaling Pathways Modulated by this compound
This compound has been shown to activate the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) checkpoint pathways, which are critical for responding to DNA damage and replication stress.[11][12] This activation occurs even without direct DNA damage, suggesting that the cellular stress induced by dNTP depletion is sufficient to trigger these signaling cascades.
Furthermore, this compound can influence the Extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival. The interaction is complex and can be cell-type dependent, but it highlights a broader impact of this compound beyond the immediate replication machinery.
Experimental Protocols
Cell Synchronization with this compound
This protocol describes a method for arresting human cells in the late G1 phase.[13]
Materials:
-
This compound (Sigma-Aldrich)
-
Standard culture medium (e.g., DMEM with 10% FCS, antibiotics)
-
Sterile filters (0.2 µm)
-
Adherent human cell line
Procedure:
-
Prepare a 10 mM this compound stock solution: Dissolve this compound in the standard culture medium. As this compound dissolves slowly, rotate the suspension for several hours at 37°C or overnight at room temperature.
-
Sterilize the stock solution: Pass the this compound solution through a 0.2 µm sterile filter. It is crucial to use freshly prepared stock solutions as they can lose effectiveness after a few days of storage.
-
Treat the cells: Add the sterile this compound stock solution to the culture medium of proliferating adherent cells to a final concentration of 0.5 mM. In some cases, a concentration of up to 0.7 mM may be required for a complete G1 phase block.
-
Incubate: Incubate the cells for 24 hours. This is typically sufficient to achieve a late G1 phase arrest in most human cell lines.
-
Verification (Optional): The cell cycle arrest can be confirmed by flow cytometry analysis of propidium iodide-stained cells.
Analysis of DNA Replication Intermediates by 2D Gel Electrophoresis
This method allows for the visualization and analysis of DNA replication fork structures.
Workflow:
References
- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]
- 5. mdpi.com [mdpi.com]
- 6. Deoxyribonucleoside triphosphate pools in human diploid fibroblasts and their modulation by hydroxyurea and deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Aphidicolin, a Reversible Inhibitor of Eukaryotic Nuclear DNA Replication, on the Production of Genetically Modified Porcine Embryos by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effect of this compound on DNA synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the prereplication complex is blocked by this compound through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols | Department of Zoology [zoo.cam.ac.uk]
Mimosine's Double-Edged Sword: A Comparative Analysis of Its Cytotoxicity in Normal vs. Cancer Cell Lines
For Immediate Release
A comprehensive review of existing research reveals that mimosine, a plant-derived amino acid, exhibits a preferential cytotoxic effect against a range of cancer cell lines while displaying comparatively lower toxicity towards normal, healthy cells. This selective activity, coupled with its multifaceted mechanism of action involving cell cycle arrest and apoptosis induction, positions this compound as a compound of significant interest in oncological research and drug development.
This guide provides an objective comparison of this compound's cytotoxic effects, supported by experimental data from multiple studies. It details the underlying molecular mechanisms and provides standardized protocols for key experimental assays to aid researchers in their investigations.
Quantitative Comparison of Cytotoxicity
The differential sensitivity of cancer cells to this compound is a critical aspect of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other cytotoxicity metrics of this compound in various cancer and normal cell lines, as reported in the literature.
| Cell Line | Cell Type | This compound Concentration/Effect | Reference |
| Cancer Cell Lines | |||
| MG63 | Human Osteosarcoma | Dose-dependent inhibition of proliferation with concentrations of 200, 400, and 800 µM over 24, 48, and 72 hours. | [1] |
| U2OS | Human Osteosarcoma | Dose-dependent inhibition of proliferation with concentrations of 200, 400, and 800 µM over 24, 48, and 72 hours.[1] | [1] |
| A375 | Human Malignant Melanoma | EC50 value of 100 µM for a methylated analogue of L-mimosine after 48-72 hours of exposure.[2] | [2] |
| IMR-32 | Human Neuroblastoma | GI50 value of 55.2 µg/ml.[3] | [3] |
| U373-MG | Human Glioblastoma | GI50 value of 37.3 µg/ml.[3] | [3] |
| PC-3 | Human Prostate Carcinoma | Arrested the cell cycle at the G1 phase, attenuating cell proliferation.[4] | [4] |
| LNCaP | Human Prostate Carcinoma | Arrested the cell cycle at the S phase, attenuating cell proliferation.[4] | [4] |
| H226, H358, H322 | Human Lung Cancer | Inhibited proliferation, with specific effects on cyclin D1 and induction of p21CIP1 or p27KIP1.[5] | [5] |
| MCF-7 | Human Breast Adenocarcinoma | Inhibits cell proliferation, induces apoptosis, causes DNA damage, and arrests the cell cycle at higher concentrations.[6] | [6] |
| MDA-MB-453 | Human Breast Cancer | 400 µM reduced DNA synthesis by >90% within 4 hours.[7] | [7] |
| HL60 | Human Promyelocytic Leukemia | Synchronization in the G1/S phase border is related to an increase in apoptosis.[8] | [9][8] |
| Normal Cell Lines | |||
| hFOB 1.19 | Human Normal Osteoblasts | Less toxic compared to osteosarcoma cell lines, exerting a weak inhibitory effect on proliferation.[1] | [1] |
| HaCaT | Immortalized Non-malignant Keratinocyte | More resistant to a methylated analogue of L-mimosine compared to A375 melanoma cells.[2] | [2] |
Mechanisms of this compound-Induced Cytotoxicity
This compound's anticancer activity stems from its ability to interfere with critical cellular processes, primarily cell cycle progression and the induction of programmed cell death (apoptosis).
Cell Cycle Arrest: this compound is widely reported to reversibly arrest cells in the late G1 phase of the cell cycle, preventing their entry into the S phase and thus inhibiting DNA replication.[5][10][11][12] This is achieved through multiple mechanisms:
-
Iron Chelation: this compound's ability to chelate iron is a key aspect of its function.[7] This leads to the inhibition of iron-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis.
-
Upregulation of CDKIs: It increases the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21CIP1 and p27KIP1.[5][10] These proteins bind to and inhibit cyclin-CDK complexes, which are crucial for G1/S transition.
-
Downregulation of Cyclins: this compound has been shown to specifically inhibit the expression of Cyclin D1, a key regulator of G1 progression.[5]
-
HIF-1α Activation: As an iron chelator, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α).[13] This activation can lead to an increase in p27 levels, contributing to cell cycle arrest.[13][14]
Induction of Apoptosis: In many cancer cell lines, this compound treatment leads to apoptosis. This programmed cell death is triggered through various signaling cascades:
-
Caspase Activation: this compound has been shown to induce apoptosis in human osteosarcoma cells through a caspase-9-mediated pathway, suggesting the involvement of the intrinsic (mitochondrial) apoptotic pathway.[1][15] A methylated analogue of L-mimosine was also found to activate both intrinsic (caspase-9) and extrinsic (caspase-8) apoptosis pathways in melanoma cells.[2]
-
ERK Signaling Pathway: Suppression of the extracellular signal-regulated kinase (ERK) signaling pathway has also been implicated as a mechanism for this compound-induced apoptosis.[1][15]
-
Reactive Oxygen Species (ROS) Production: In some contexts, this compound analogues have been shown to promote the generation of reactive oxygen species, which can lead to oxidative stress and trigger apoptosis.[2]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound by measuring cell proliferation.
-
Cell Seeding: Plate cells (e.g., MG63, U2OS, and hFOB 1.19) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Treat the cells with a concentration gradient of L-mimosine (e.g., 0, 200, 400, and 800 µM) for various time points (e.g., 24, 48, and 72 hours).
-
CCK-8 Reagent Addition: Following incubation, add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Culture and Treatment: Culture cells (e.g., MG63 and U2OS) and treat with varying concentrations of L-mimosine (e.g., 0, 200, 400, and 800 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Seed cells (e.g., HeLa or PC-3) and treat with the desired concentration of this compound (e.g., 400 µM) for a specified duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Visualizing this compound's Mechanism of Action
To better understand the complex cellular processes affected by this compound, the following diagrams illustrate its signaling pathways and a typical experimental workflow.
Caption: this compound's signaling pathways leading to cell cycle arrest and apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer activity of a novel methylated analogue of L-mimosine against an in vitro model of human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of this compound on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Network pharmacology and in vitro investigation of L-mimosine: unveiling multi-targeted therapeutic potential against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis in the HL60 human tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L‑this compound induces caspase‑9‑mediated apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mimosine's Molecular Targets in Mammalian Cells: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Mimosine, a plant-derived amino acid, is a well-established inhibitor of cell proliferation in mammalian cells, primarily known for inducing a reversible cell cycle arrest in the late G1 phase.[1] Its mechanism of action has been attributed to the modulation of several key cellular proteins. This guide provides a comparative overview of the validated protein targets of this compound, presenting the experimental evidence and methodologies used to confirm their interaction.
Key Validated Protein Targets of this compound
The following table summarizes the primary protein targets of this compound that have been experimentally validated in mammalian cells.
| Target Protein | Cellular Process | Primary Effect of this compound | Validated in Cell Lines | Key Validation Methods |
| HIF-1α | Hypoxia Response, Angiogenesis, Cell Metabolism | Stabilization and accumulation | HeLa, HCT116, PC-3, LNCaP | Western Blot, Reporter Gene Assays[2][3][4] |
| Ribonucleotide Reductase (RNR) | DNA Synthesis | Inhibition of enzyme activity | Various cell lines | In vitro enzyme activity assays, analysis of dNTP pools[5] |
| Serine Hydroxymethyltransferase (SHMT) | One-Carbon Metabolism, DNA Synthesis | Inhibition of transcription and direct binding | CHO, MCF-7 | Photo-crosslinking, Mass Spectrometry, Gel Mobility Shift Assays[6][7] |
| Ctf4/And-1 | DNA Replication Initiation | Prevention of chromatin binding | HeLa | Chromatin Fractionation and Western Blot[4][8] |
| p27Kip1 | Cell Cycle Regulation | Upregulation of protein levels | Various cell lines | Western Blot, Flow Cytometry[4] |
| ATM | DNA Damage Response | Activation of checkpoint signaling | - | Western Blot for phosphorylated forms |
Comparative Analysis of Target Validation
Hypoxia-Inducible Factor-1α (HIF-1α)
This compound is widely recognized as an inhibitor of prolyl hydroxylases, iron-dependent enzymes that target HIF-1α for degradation under normoxic conditions. By chelating iron, this compound prevents HIF-1α hydroxylation, leading to its stabilization and accumulation.[2] This has been consistently demonstrated across various cancer cell lines.
Alternative HIF-1α Inhibitors:
While this compound effectively stabilizes HIF-1α, other compounds inhibit its pathway through different mechanisms. For instance, Topotecan has been shown to block HIF-1α translation, while inhibitors of the PI3K/AKT/mTOR pathway can prevent its synthesis.[9][10] Direct comparison of potency often depends on the specific cell line and experimental conditions.
Ribonucleotide Reductase (RNR)
As an iron-chelating agent, this compound directly inhibits the iron-dependent R2 subunit of ribonucleotide reductase.[5] This enzymatic inhibition leads to a reduction in the cellular pools of deoxyribonucleotides, particularly dGTP and dATP, thereby stalling DNA synthesis.[5]
Alternative RNR Inhibitors:
Hydroxyurea is a classic RNR inhibitor that functions through a similar mechanism of quenching the tyrosyl free radical in the R2 subunit. Comparative studies often use hydroxyurea as a benchmark for RNR inhibition.
Serine Hydroxymethyltransferase (SHMT)
Initial studies identified a 50 kDa protein that this compound binds to, which was later identified as serine hydroxymethyltransferase (SHMT).[7][11] this compound has been shown to inhibit SHMT through two primary mechanisms: direct binding to the protein and inhibition of its transcription by chelating zinc, a necessary cofactor for transcription factors of the SHMT1 gene.[6][7]
Ctf4/And-1
The prevention of the DNA replication initiation factor Ctf4/And-1 from binding to chromatin is a more recently elucidated target of this compound.[4][8] This effect is a downstream consequence of HIF-1α stabilization, which leads to an increase in the cyclin-dependent kinase inhibitor p27Kip1.[4]
Experimental Protocols
Western Blot for HIF-1α Stabilization
Objective: To detect the accumulation of HIF-1α protein in mammalian cells following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate mammalian cells (e.g., HeLa or HCT116) and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 100-500 µM) for a specified time (e.g., 6-24 hours). Include a normoxic untreated control and a positive control (e.g., cells treated with CoCl2 or grown in hypoxic conditions).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent HIF-1α degradation, it is crucial to work quickly and keep samples on ice. Some protocols recommend lysing cells directly in Laemmli sample buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or α-tubulin) should be probed on the same membrane to ensure equal loading.
Chromatin Fractionation for Ctf4/And-1 Binding
Objective: To assess the effect of this compound on the association of Ctf4/And-1 with chromatin.
Protocol:
-
Cell Treatment: Treat HeLa cells with this compound (e.g., 400 µM) for 24 hours.
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., containing Triton X-100) to lyse the plasma membrane.
-
Centrifuge to separate the soluble fraction (cytoplasmic and nucleoplasmic proteins) from the insoluble chromatin-bound fraction.
-
-
Western Blot Analysis: Analyze both the soluble and chromatin-bound fractions by Western blotting as described above, using an antibody specific for Ctf4/And-1. Histone H3 can be used as a marker for the chromatin fraction.
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action.
Caption: Western blot workflow for protein target validation.
Conclusion
The validation of this compound's protein targets in mammalian cells reveals a multi-pronged mechanism of action that converges on the inhibition of DNA replication and cell cycle progression. While HIF-1α stabilization is a primary and well-documented effect, its downstream consequences, such as the inhibition of Ctf4/And-1 chromatin binding, are crucial for its full biological activity. Furthermore, its direct inhibition of enzymes critical for DNA synthesis, like ribonucleotide reductase and serine hydroxymethyltransferase, underscores its potency as a cell proliferation inhibitor. Understanding these diverse targets and their validation methods is essential for researchers utilizing this compound as a tool for cell cycle synchronization and for professionals exploring its potential in drug development.
References
- 1. The plant amino acid this compound may inhibit initiation at origins of replication in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with this compound boosts the bactericidal capacity of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates serine hydroxymethyltransferase transcription by chelating zinc. Implications for inhibition of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of HIF-1α and CXCR4 Mitigate the Development of Radiation Necrosis in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Mimosine-Induced Gene Expression Changes in Synchronized Cells: A Comparative Guide
For researchers studying cell cycle progression, achieving a synchronized cell population is a critical first step. Mimosine, a plant-derived amino acid, is a widely used chemical agent for arresting cells at the late G1 phase, just before the onset of DNA replication.[1][2][3] This guide provides an objective comparison of this compound-based cell synchronization with other methods, focusing on the resulting gene expression changes. It includes detailed experimental protocols and supporting data to aid researchers in selecting the appropriate synchronization method for their studies.
Mechanism of Action: How this compound Halts the Cell Cycle
This compound's primary mechanism for inducing cell cycle arrest is complex and multifaceted. It reversibly blocks the cell cycle in the late G1 phase, preventing entry into the S phase where DNA synthesis occurs.[2][4] This is achieved through several key actions:
-
Iron Chelation: this compound acts as an iron chelator.[4][5] This property is crucial as it inhibits iron-dependent enzymes essential for cell cycle progression.[4][6]
-
Inhibition of Ribonucleotide Reductase (RNR): By chelating iron, this compound inhibits the activity of RNR, an enzyme critical for producing deoxyribonucleotides, the building blocks for DNA synthesis. This leads to altered deoxyribonucleotide triphosphate pools.[5][6][7]
-
Stabilization of HIF-1α: this compound treatment leads to a marked increase in the level of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3] This, in turn, increases the level of the cyclin-dependent kinase inhibitor p27.[3]
-
Inhibition of DNA Replication Initiation: The HIF-1α/p27 pathway ultimately prevents the binding of essential replication factors, such as Ctf4, to chromatin. This action directly blocks the initiation of DNA replication.[1][3]
At high concentrations (e.g., 0.5 mM - 1 mM), this compound effectively arrests cells at the G1/S boundary, whereas lower concentrations may only slow the elongation step of DNA replication, resulting in an accumulation of cells within the S phase.[2][8]
Comparison with Alternative Synchronization Methods
While effective, this compound is just one of several methods used to synchronize cells. Each method has distinct mechanisms and potential off-target effects that can influence gene expression profiles. The most common alternatives include other chemical blockers and physical separation techniques.[9][10]
Chemical Blockade Methods:
-
Double Thymidine Block: Utilizes excess thymidine to inhibit DNA synthesis, arresting cells at the G1/S border.[11] It is a widely used method, but can sometimes lead to growth imbalances and chromosomal aberrations.[5]
-
Hydroxyurea (HU): An inhibitor of ribonucleotide reductase, similar to one of this compound's effects.[7][12] It arrests cells in the early S phase.
-
Aphidicolin: A specific inhibitor of DNA polymerases, which also arrests cells at the G1/S transition.[5][12]
-
Nocodazole: An agent that disrupts microtubule formation, arresting cells in the M phase (mitosis).[12][13]
Physical Separation Methods:
-
Mitotic Shake-off: A gentle method for collecting loosely attached mitotic cells from a culture plate.[9]
-
Centrifugal Elutriation: Separates cells based on size and density, allowing for the collection of cell populations enriched in specific cycle phases.[14]
The choice of synchronization method can significantly impact experimental outcomes, as chemical agents can induce stress responses and alter the expression of genes not directly related to the cell cycle.[5]
Data Presentation: this compound's Impact on Gene Expression
This compound treatment directly influences the expression of key cell cycle regulators and other stress-response genes. The following tables summarize known gene expression changes induced by this compound compared to other synchronization agents.
Table 1: Key Gene Expression Changes Induced by this compound Treatment
| Gene/Protein | Direction of Change | Function | Reference |
| HIF-1α | ↑ Increase | Transcription factor, stabilizes p27 | [1][3] |
| p27 (Kip1) | ↑ Increase | Cyclin-dependent kinase (CDK) inhibitor, blocks G1/S transition | [3][15] |
| Cyclin E | ↓ Decrease | G1/S cyclin, promotes entry into S phase | [8][16] |
| Cyclin D1 | ↓ Decrease | G1 cyclin, promotes cell cycle progression | [15] |
| Drg-1 | ↑ Increase | Differentiation-related gene, stress response | [17] |
| eIF5A (mature) | ↓ Decrease | Eukaryotic translation initiation factor | [17] |
Table 2: Comparative Effects of Synchronization Agents on Cyclin E Expression
| Synchronization Agent | Point of Arrest | Cyclin E Protein Level | Mechanism of Arrest |
| This compound | Late G1 | Low | Prevents Cyclin E expression peak |
| Hydroxyurea (HU) | Early S | High | Arrests cells after Cyclin E has accumulated |
| Thymidine Block | G1/S Border | High | Arrests cells at the G1/S transition |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound signaling pathway leading to G1/S cell cycle arrest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
- 6. This compound inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound arrests DNA synthesis at replication forks by inhibiting deoxyribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Prereplication Complex Is Blocked by this compound through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell synchronization - Wikipedia [en.wikipedia.org]
- 10. assaygenie.com [assaygenie.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effect of this compound on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of differentiation-related gene 1 expression by cell cycle blocker this compound, revealed by proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mimosine Derivatives as Potential Insecticides: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the insecticidal activity of various mimosine derivatives. The data presented is based on a key study in the field, offering insights into structure-activity relationships and potential mechanisms of action.
This compound, a non-protein amino acid found in certain tropical plants, has garnered attention for its potential as a lead compound in the development of novel pesticides.[1][2] Recent research has focused on synthesizing and evaluating the insecticidal efficacy of various this compound derivatives, revealing promising candidates with potent activity against insect pests.[1][2] This guide summarizes the key findings from a comparative study on these derivatives, presenting quantitative data, experimental protocols, and proposed mechanisms of action to inform further research and development in this area.
Comparative Efficacy of this compound Derivatives
The insecticidal activity of a series of novel this compound derivatives was evaluated against termites. The results, summarized in the table below, highlight the superior efficacy of several derivatives compared to the parent compound, this compound.
| Compound | LD50 (μ g/insect ) |
| This compound | >50 |
| Mimosinol | 1.5 |
| d-Mimosinol | 4.8 |
| Compound 1a | 0.7 |
| Compound 1b | 0.5 |
| Compound 1c | 1.2 |
| Compound 2a | 3.1 |
| Compound 2b | 2.5 |
| Compound 2c | 1.2 |
| Rotenone (Control) | 0.4 |
Data sourced from Nguyen et al., 2015.[1]
Notably, phosphoramidothionate derivatives of mimosinol, particularly compounds 1a and 1b , demonstrated the highest insecticidal activity, with LD50 values of 0.7 and 0.5 μ g/insect , respectively.[1][2][3] Their potency is comparable to the commercial insecticide, rotenone.[1] The study also revealed that the length of the alkyl chain and the functional group at the C5-position of the phosphoramidothionates are crucial for their insecticidal and nematicidal activities.[1][2][3]
Proposed Mechanisms of Action
The insecticidal effects of these this compound derivatives are believed to be mediated through the inhibition of key enzymes in the insect nervous and developmental systems.
Acetylcholinesterase (AChE) Inhibition
Several of the synthesized phosphoramidothionate derivatives exhibited significant inhibitory activity against acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1][2][3] The IC50 values for compounds 1a and 1b against AChE were 95.9 μM and 104.0 μM, respectively.[4] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[1]
Caption: Proposed mechanism of AChE inhibition by this compound derivatives.
Tyrosinase Inhibition
Mimosinol and d-mimosinol demonstrated strong inhibitory activity against tyrosinase, with IC50 values of 31.4 μM and 46.1 μM, respectively.[1][2] Tyrosinase is a key enzyme involved in the molting process and immune defense in insects.[1] Its inhibition can disrupt these vital physiological functions, leading to increased mortality.[1][5]
Caption: Proposed mechanism of tyrosinase inhibition by mimosinol derivatives.
Experimental Protocols
The following section details the methodologies employed in the key study to evaluate the insecticidal activity of this compound derivatives.
Insecticidal Activity Assay (Topical Application)
This method was used to determine the lethal dose (LD50) of the compounds.
Caption: Workflow for the topical application insecticidal assay.
Enzyme Inhibition Assays
Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory activity of the this compound derivatives on AChE was determined spectrophotometrically using acetylthiocholine iodide as the substrate. The rate of the reaction was monitored by measuring the increase in absorbance at 412 nm.
Tyrosinase Inhibition Assay: The effect of the compounds on tyrosinase activity was measured using L-tyrosine as the substrate. The formation of dopachrome was monitored by measuring the absorbance at 475 nm.
Conclusion
The comparative study of this compound derivatives has identified promising candidates with potent insecticidal activity. The phosphoramidothionate derivatives of mimosinol, in particular, exhibit efficacy comparable to a commercial insecticide, suggesting their potential for development as novel pest control agents. The dual-mode of action, involving the inhibition of both acetylcholinesterase and tyrosinase, presents a significant advantage in overcoming potential resistance mechanisms in insects. Further research is warranted to optimize the structure of these derivatives for enhanced potency and to evaluate their efficacy against a broader range of insect pests under field conditions.
References
- 1. Insecticidal and Nematicidal Activities of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insecticidal and Nematicidal Activities of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Mimosine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of mimosine, a toxic non-protein amino acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal of this compound waste.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheets (SDS), it is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is classified as an Acute Toxicity Category 4 substance for oral, dermal, and inhalation routes.[4] While not classified as a carcinogen, it is recognized as slightly hazardous to aquatic life.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][4]
-
Skin Protection: Handle with chemical-resistant gloves (inspected before use) and wear appropriate protective clothing to prevent skin exposure.[1][3][5]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
This compound Hazard and Disposal Summary
The following table summarizes key quantitative and qualitative data regarding this compound hazards and recommended disposal procedures based on safety data sheets.
| Parameter | Data / Recommendation | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1][2][3] |
| GHS Precautionary Codes | P261: Avoid breathing dustP264: Wash thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/clothing/eye protection | [1][2][4] |
| Primary Disposal Route | Dispose of as hazardous waste through a licensed disposal company. | [1] |
| Alternative Disposal | Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [1] |
| Prohibited Disposal | DO NOT dispose of with household garbage.[2]DO NOT allow the product to reach any sewage system or drains.[1][2][3] | [1][2][3] |
| Container Disposal | Leave chemicals in original, labeled containers. Handle uncleaned containers as you would the product itself. Disposal must be made according to official regulations. | [1][2] |
| Aquatic Toxicity | Water hazard class 1 (Self-assessment): slightly hazardous for water. | [2] |
Step-by-Step this compound Disposal Protocol
The standard and required procedure for disposing of this compound is to treat it as hazardous chemical waste. In-laboratory neutralization or treatment is not recommended without a specific, validated protocol approved by your institution's Environmental Health & Safety (EH&S) department.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[6] Store it separately from strong oxidizing agents.[5]
Step 2: Containerization
-
Use only appropriate, compatible, and leak-proof containers for waste storage. Plastic is often preferred.[7]
-
Ensure the container has a secure screw-top cap and is kept closed except when adding waste.[6][7]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents fully, listing "this compound" and any other chemical components and their approximate concentrations or percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled/Absorbed Through Skin").
-
Note the date when waste was first added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[6][7]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Ensure the SAA is inspected weekly for leaks and container integrity.[6]
-
Follow institutional limits for the maximum amount of waste stored (e.g., a maximum of 55 gallons of hazardous waste or one quart for acutely toxic wastes may be stipulated).[7]
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (e.g., up to 12 months, depending on local regulations), contact your institution's EH&S department or hazardous waste management provider to schedule a pickup.[7]
-
Do not attempt to transport the waste yourself. Follow the specific procedures provided by your institution for waste collection.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound hazardous waste.
Protocols for Accidental Spills
In the event of a this compound spill, follow these procedures:
-
Ensure Personal Safety: Wear the appropriate PPE, including respiratory protection if dust is present.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[3][4]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1][3] Do not use methods that create aerosols.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container with the spill cleanup materials as "Hazardous Waste" and manage it according to the disposal protocol outlined in Section 3.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling Mimosine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling mimosine, a toxic non-protein amino acid. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The required PPE varies based on the nature of the handling activity.
| Hazard Class | GHS Hazard Statement | Required Personal Protective Equipment |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard Handling: • Nitrile gloves (single pair) • Laboratory coat • Safety glasses with side shields[1] |
| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | High-Hazard Activities (e.g., handling neat compound, potential for aerosol generation): • Chemical-resistant gown or complete suit protecting against chemicals[1][3] • Double pair of nitrile gloves • Chemical splash goggles and face shield[4] |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Emergency Situations (e.g., spills): • All High-Hazard PPE • Respiratory protection (e.g., NIOSH-approved respirator for dusts)[3][5] |
Occupational exposure limits for this compound have not been established.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling from preparation to cleanup.
Procedural Guidance:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] Use a chemical fume hood for procedures that may generate dust or aerosols.[3] For weighing, a ventilated balance enclosure should be utilized.[4] Ensure easy access to an emergency eyewash station and safety shower.
-
Safe Handling Practices : Avoid contact with skin and eyes.[1][3] Avoid the formation of dust and aerosols.[1][3] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling and before breaks.[1][3]
-
Storage : Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[1][3]
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact : Immediately wash off with soap and plenty of water.[1][3] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention.[1][3]
-
Eye Contact : Flush eyes with water as a precaution for at least 15 minutes.[1][3] Seek medical attention.
-
Ingestion : Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3]
-
Spills : Evacuate the area and ensure adequate ventilation.[1][3] Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] Do not let the product enter drains.[1][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Characterization : this compound waste is considered hazardous.
-
Disposal Method : Dispose of unused this compound and contaminated waste through a licensed professional waste disposal company.[1][3] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Container Management : Do not dispose of this compound with household garbage.[2] Keep chemicals in their original containers and do not mix with other waste.[1] Dispose of contaminated packaging as unused product.[3] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
